molecular formula C14H13NO2 B15583377 MS7972

MS7972

Cat. No.: B15583377
M. Wt: 227.26 g/mol
InChI Key: MIGJEXKBUJPKJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MS7972 is a useful research compound. Its molecular formula is C14H13NO2 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-acetyl-3,4-dihydro-2H-carbazol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-9(16)15-12-7-3-2-5-10(12)11-6-4-8-13(17)14(11)15/h2-3,5,7H,4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGJEXKBUJPKJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C3=C1C(=O)CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling MS7972: A Technical Guide to a Novel p53-CBP Interaction Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the chemical composition, mechanism of action, and experimental validation of MS7972, a potent and selective small molecule inhibitor of the p53-CREB-binding protein (CBP) interaction. This technical guide is intended for researchers, scientists, and drug development professionals interested in the modulation of the p53 signaling pathway.

Core Chemical Identity and Properties

This compound, systematically named 9-acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, is a small molecule that has emerged as a significant tool in the study of protein-protein interactions within the p53 signaling cascade.[1] Its core structure is a tetrahydrocarbazole moiety, a three-ring system comprising a pyrrole (B145914) ring fused to a benzene (B151609) and a cyclohexanone (B45756) ring.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Systematic Name 9-acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-one[1]
Molecular Formula C₁₄H₁₃NO₂[1]
Molecular Weight 227.26 g/mol [1]
CAS Number 352553-42-5[1]
Solubility Soluble in DMSO[1]

Mechanism of Action: Targeting the CBP Bromodomain

This compound functions as a competitive inhibitor of the interaction between the tumor suppressor protein p53 and the transcriptional coactivator CREB-binding protein (CBP).[1] Specifically, this compound targets the bromodomain of CBP, a highly conserved structural motif that recognizes and binds to acetylated lysine (B10760008) residues.[1][3] In the context of the p53 pathway, the CBP bromodomain binds to acetylated lysine residues in the C-terminal region of p53, a crucial step for the activation of p53-mediated gene transcription in response to cellular stress, such as DNA damage.[1][4]

By occupying the acetyl-lysine binding pocket of the CBP bromodomain, this compound effectively disrupts the recruitment of CBP to p53.[1][3] This inhibition modulates the transcriptional activity of p53, offering a nuanced approach to influencing cellular outcomes like cell cycle arrest and apoptosis.[5]

Table 2: Quantitative Inhibition Data for this compound

ParameterValueMethod
Binding Affinity (Kd) 19.8 µMFluorescence Polarization
IC₅₀ ~50 µMNot explicitly stated

Signaling Pathway and Experimental Workflow

The p53 signaling pathway is a cornerstone of cellular stress response. Upon activation by stimuli like DNA damage, p53 is stabilized and undergoes post-translational modifications, including acetylation. Acetylated p53 then recruits coactivators like CBP to the promoters of its target genes, initiating a transcriptional program that can lead to cell cycle arrest, apoptosis, or DNA repair.[6][7][8] this compound intervenes at a critical juncture of this pathway.

p53_CBP_pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_activation p53 Activation cluster_interaction CBP Recruitment cluster_transcription Gene Transcription cluster_outcome Cellular Outcome cluster_inhibition Inhibition by this compound Stress DNA Damage p53_inactive Inactive p53 Stress->p53_inactive p53_active Active, Acetylated p53 p53_inactive->p53_active Acetylation p53_CBP p53-CBP Complex p53_active->p53_CBP CBP CBP CBP->p53_CBP Target_Genes Target Gene Transcription (e.g., p21, BAX) p53_CBP->Target_Genes Outcome Cell Cycle Arrest, Apoptosis Target_Genes->Outcome This compound This compound This compound->CBP Inhibits Binding

Figure 1: p53-CBP signaling pathway and the inhibitory action of this compound.

The inhibitory potential of this compound on the p53-CBP interaction is quantifiable through techniques such as fluorescence polarization assays.

experimental_workflow cluster_prep Assay Preparation cluster_steps Experimental Steps cluster_measurement Data Acquisition cluster_analysis Data Analysis Plate 384-well Plate Add_Inhibitor Add this compound or Vehicle (DMSO) Plate->Add_Inhibitor Reagents Prepare Reagents: - this compound dilutions - CBP Bromodomain - Fluorescently-labeled p53 peptide Reagents->Add_Inhibitor Add_CBP Add CBP Bromodomain Add_Inhibitor->Add_CBP Add_Peptide Add Fluorescent p53 Peptide Add_CBP->Add_Peptide Incubate Incubate at Room Temperature Add_Peptide->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Plot_Data Plot FP vs. log[Inhibitor] Measure_FP->Plot_Data Calculate_IC50 Fit to Sigmoidal Curve & Calculate IC₅₀ Plot_Data->Calculate_IC50

Figure 2: Generalized workflow for determining the IC₅₀ of this compound.

Experimental Protocols

Fluorescence Polarization Assay for IC₅₀ Determination

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound for the p53-CBP bromodomain interaction.

Materials:

  • This compound

  • Purified CBP bromodomain protein

  • A fluorescently labeled peptide derived from the C-terminus of p53 (e.g., FITC-p53 peptide)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)

  • DMSO

  • 384-well, low-volume, black microplates

  • A microplate reader capable of fluorescence polarization measurements

Procedure:

  • Prepare a serial dilution of this compound: Dissolve this compound in DMSO to create a high-concentration stock solution. Perform a serial dilution in Assay Buffer to generate a range of concentrations. Also, prepare a vehicle control containing only DMSO in Assay Buffer.

  • Add reagents to the microplate: In a 384-well plate, add the diluted this compound or vehicle control.

  • Add CBP bromodomain: Add a solution of the CBP bromodomain to each well to a final concentration within the linear range of the assay.

  • Add fluorescent peptide: Add a solution of the fluorescently labeled p53 peptide to each well to a final concentration that gives a stable and robust fluorescence polarization signal.

  • Incubate: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light, to allow the binding to reach equilibrium.

  • Measure fluorescence polarization: Measure the fluorescence polarization on a compatible plate reader using appropriate excitation and emission wavelengths for the fluorophore used.

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of this compound that causes a 50% reduction in the binding of the fluorescent peptide to the CBP bromodomain.[1]

Synthesis of 9-acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (this compound)

The synthesis of the parent 2,3,4,9-tetrahydro-1H-carbazole ring system is commonly achieved through the Fischer indole (B1671886) synthesis, which involves the condensation of phenylhydrazine (B124118) with cyclohexanone in the presence of an acid catalyst.[9][10] Acetylation of the tetrahydrocarbazole can then be performed. While a specific, detailed synthesis protocol for this compound is not publicly available, a general approach based on related syntheses can be inferred.

General Synthetic Approach:

  • Synthesis of 1,2,3,4-Tetrahydrocarbazole (B147488): React phenylhydrazine with cyclohexanone in a suitable solvent (e.g., glacial acetic acid or an ionic liquid) under reflux conditions to yield 1,2,3,4-tetrahydrocarbazole.[9][10]

  • Acetylation: The resulting tetrahydrocarbazole can be acetylated at the nitrogen (N9) and potentially at the C1 position. Acetylation of 1,2,3,4-tetrahydrocarbazole with acetyl chloride in glacial acetic acid has been reported to yield 1-acetyl-1,2,3,4-tetrahydro-9H-carbazole.[11] Further specific reaction conditions would be required to achieve the 9-acetyl-1-oxo final product structure of this compound. Modifications and alternative synthetic routes may be necessary to obtain the desired product.

Conclusion

This compound represents a valuable chemical probe for dissecting the intricacies of the p53 signaling pathway. Its ability to selectively inhibit the p53-CBP interaction provides a powerful tool for studying the specific roles of CBP in p53-mediated transcriptional regulation. Further investigation into its cellular effects and potential therapeutic applications is warranted.

References

An In-depth Technical Guide to the Discovery and Development of the Postbiotic MS-20

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the postbiotic MS-20, also known as Symbiota®, from its initial discovery and development to its mechanisms of action and performance in preclinical and clinical studies. The information is intended for researchers, scientists, and professionals involved in drug development and microbiome-based therapeutics.

Introduction to MS-20

MS-20 is a novel postbiotic therapeutic developed by Microbio Co., Ltd. It is derived from a proprietary symbiotic anaerobic fermentation process, trademarked as Symbiota™, which utilizes a soybean-based medium fermented with multiple strains of probiotics and yeast.[1][2] The resulting product is a complex mixture of microbial metabolites that has demonstrated significant potential in modulating the host's immune system and gut microbiota.[2][3] MS-20 has achieved self-affirmed Generally Recognized as Safe (GRAS) status in the United States.[4]

Discovery and Development

The development of MS-20 is centered around Microbio Co., Ltd.'s Symbiota™ technology. This technology employs a symbiotic, anaerobic fermentation of a soybean substrate using a consortium of probiotic bacteria and yeast.[1][4]

Fermentation Process:

  • Substrate: Soybean-based medium[2]

  • Microorganisms: A combination of multiple probiotic strains and yeast. Identified strains include Lacticaseibacillus paracasei, Lactobacillus delbrueckii subsp. bulgaricus, and Bifidobacterium longum, along with the yeast Saccharomyces cerevisiae.[5] Some documentation suggests the use of a combination of up to 19 bacterial strains with Saccharomyces cerevisiae.[5]

  • Process: Symbiotic anaerobic fermentation.[1]

  • Product: The final product, MS-20, is a collection of the microbial metabolites produced during fermentation, qualifying it as a postbiotic.[1][2]

Mechanism of Action

MS-20 exerts its therapeutic effects primarily through the modulation of the gut microbiota and the host immune system.

3.1. Gut Microbiota Modulation: Oral administration of MS-20 has been shown to alter the composition of the gut microbiota. A key finding is the increased abundance of Ruminococcus bromii, which has been positively correlated with reduced tumor burden and increased infiltration of CD8+ T-cells in preclinical models.[2][3]

3.2. Immunomodulation: MS-20 remodels the immunological tumor microenvironment. Its key immunomodulatory effects include:

  • Increased Effector CD8+ T-cells: MS-20 promotes the infiltration of effector CD8+ T-cells into the tumor microenvironment.[2][4]

  • Downregulation of PD-1 Expression: It has been observed to downregulate the expression of the immune checkpoint protein PD-1.[2]

  • Cytokine Production: Preclinical studies have shown that MS-20 can enhance the production of the Th1-related cytokine IL-2 and inhibit the production of the Th2-related cytokine IL-4.[2]

  • NK Cell Activity: MS-20 has been associated with the promotion of Natural Killer (NK) cell activity.[2]

  • Upregulation of Signaling Pathways: In the colon tissue of mice, MS-20 treatment has been shown to upregulate the IL-17 signaling pathway, cytokine-cytokine receptor interaction pathway, and the TNF signaling pathway.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of MS-20 has been evaluated in both preclinical animal models and human clinical trials, particularly in the fields of oncology and gastroenterology.

Table 1: Summary of Clinical Trial Data for MS-20 in Combination with Pembrolizumab (Keytruda) for Advanced Non-Small Cell Lung Cancer (NSCLC) [4]

MetricMS-20 + KeytrudaPlacebo + Keytruda
Objective Response Rate (ORR) 75%25%
Complete Response (CR) 12.5%0%
Median Progression-Free Survival (PFS) > 12 months4.5 months

Table 2: Summary of Clinical Trial Data for MS-20 as an Add-on Therapy for Ulcerative Colitis (UC) [6]

MetricMS-20 + Current MedicationsPlacebo + Current Medications
Clinical Remission at Week 12 83.3%35.7%
Clinical Remission at Week 4 58.3%7.1%
Symptomatic Remission at Week 12 91.7%50%

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the research of MS-20.

5.1. Xenograft Mouse Model for Colon Cancer

  • Cell Line: CT-26 colon carcinoma cells.[2]

  • Animal Model: BALB/c mice.

  • Tumor Implantation: 2 x 10^5 viable CT-26 cells are implanted subcutaneously into the flank of the mice.[2]

  • Treatment Regimen:

    • Mice are orally administered with vehicle control or MS-20 (at concentrations of 1%, 5%, or 15%) daily, starting from day 0.[2]

    • An anti-PD1 antibody is administered intraperitoneally on days 6, 8, 10, and 12.[2]

  • Endpoint Analysis: Tumor growth is monitored, and upon completion of the study, tumors are excised and weighed. Immune cell infiltration is analyzed via flow cytometry and immunohistochemistry.[2]

5.2. Fecal Microbiota Transplantation (FMT)

  • Donor Stool Collection: Fecal pellets are collected daily from donor mice (either control or MS-20 treated) and pooled in sterile tubes.[2]

  • Preparation of Bacterial Slurry:

    • 100 mg of feces is resuspended in 1 ml of PBS and homogenized.[2]

    • The slurry is centrifuged at 2000 x g for 1 minute at 4°C.[2]

    • The supernatant, enriched with bacteria, is collected and centrifuged for 5 minutes at 15,000 x g and 4°C.[2]

    • The resulting bacterial pellets are resuspended in 1 ml of PBS containing 20% (v/v) glycerol.[2]

  • Storage: The prepared fecal slurry is stored at -80°C.[2]

  • Administration: The prepared slurry is orally administered to recipient mice.[2]

5.3. 16S rRNA Gene Sequencing for Microbiota Analysis

  • DNA Extraction: Genomic DNA is extracted from fecal samples using a commercial kit (e.g., Mag-Attract Power Microbiome DNA/RNA KF Kit).[2]

  • PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified using specific primers.[2]

  • Sequencing: The amplified products are purified and sequenced using a platform such as the MiSeq Illumina pyrosequencing platform.[2]

  • Data Analysis: The sequencing data is processed through a bioinformatics pipeline to determine the taxonomic composition and diversity of the microbial communities.[2]

5.4. Ex Vivo Culture of Fecal Microbiota

  • Sample Preparation: Frozen fecal stock samples are thawed in a 37°C water bath.[2]

  • Incubation: The feces are diluted to 5 x 10^7 CFU/ml with a suitable medium (e.g., MiPro medium) and incubated with either a vehicle control or MS-20 (at concentrations of 0.625%, 1.25%, and 2.5%) for 24 hours under anaerobic conditions.[2]

  • DNA Extraction: Bacterial pellets are collected by centrifugation, and genomic DNA is extracted using a suitable kit (e.g., Presto™ gDNA Bacteria Advanced Kit).[2]

Visualizations of Pathways and Workflows

The following diagrams illustrate key mechanisms and processes related to MS-20.

MS20_Mechanism_of_Action cluster_gut Gut Lumen cluster_immune Tumor Microenvironment MS20 MS-20 (Oral Administration) Metabolites Bioactive Metabolites MS20->Metabolites Release of Microbiota Gut Microbiota Metabolites->Microbiota Modulates Ruminococcus Increased Ruminococcus bromii Microbiota->Ruminococcus CD8 Effector CD8+ T-cells Microbiota->CD8 Promotes Infiltration PD1 PD-1 Expression Microbiota->PD1 Downregulates Tumor Tumor Cell CD8->Tumor Enhances Anti-tumor Immunity PD1->CD8 Reduces Exhaustion FMT_Workflow Donor Donor Mice (Control or MS-20 Treated) Stool Fecal Pellet Collection Donor->Stool Homogenize Homogenize in PBS Stool->Homogenize Centrifuge1 Centrifuge (2000 x g) Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 Centrifuge (15,000 x g) Supernatant1->Centrifuge2 Pellet Collect Bacterial Pellet Centrifuge2->Pellet Resuspend Resuspend in PBS + Glycerol Pellet->Resuspend Store Store at -80°C Resuspend->Store Recipient Recipient Mice (Oral Administration) Store->Recipient Signaling_Pathways MS20 MS-20 Treatment (in colon tissue) IL17 IL-17 Signaling Pathway MS20->IL17 Upregulates Cytokine Cytokine-Cytokine Receptor Interaction Pathway MS20->Cytokine Upregulates TNF TNF Signaling Pathway MS20->TNF Upregulates Response Modulated Immune Response IL17->Response Cytokine->Response TNF->Response

References

Symbiota® Fermented Soybean Extract: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Symbiota® is a proprietary fermented soybean extract produced through a controlled anaerobic fermentation process of non-GMO soybeans. This process utilizes a symbiotic culture of specific probiotic bacteria and yeast, resulting in a unique composition of bioactive metabolites. This technical guide provides an in-depth overview of the origin, composition, and key experimental data related to Symbiota®. It includes detailed summaries of its chemical composition, experimental protocols for safety and bioactivity assessment, and diagrams of implicated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of nutrition, pharmacology, and drug development.

Origin and Manufacturing Process

Symbiota® is derived from non-genetically modified soybeans subjected to a proprietary anaerobic fermentation process. The fermentation is carried out by a consortium of microorganisms, including:

  • Lacticaseibacillus paracasei

  • Lactobacillus delbrueckii subsp. bulgaricus

  • Bifidobacterium longum

  • Saccharomyces cerevisiae[1]

Following fermentation, the microorganisms are heat-inactivated and removed through filtration, resulting in a cell-free extract. This final product is a complex mixture containing water, organic acids (such as lactic and acetic acid), proteins, lipids, carbohydrates, amino acids, minerals, and a significant concentration of isoflavones and other microbial metabolites.[1] The manufacturing process is conducted in a cGMP-certified facility, ensuring high quality and consistency.[1]

Chemical Composition

The composition of Symbiota® is characterized by a rich profile of macronutrients, micronutrients, and bioactive compounds. The fermentation process significantly influences the final chemical profile, including the conversion of isoflavone (B191592) glycosides to their more bioavailable aglycone forms.[2]

Table 1: General Composition of Symbiota®
ComponentValueUnit
Moisture85.0 ± 5.0%
Crude Protein1.5 ± 0.5%
Crude Fat< 0.1%
Ash0.5 ± 0.2%
Carbohydrate13.0 ± 5.0%
pH4.0 ± 0.2-
Specific Gravity1.136g/mL

Data sourced from a safety assessment study of Symbiota®.[1]

Table 2: Isoflavone Content of Symbiota®
IsoflavoneConcentration (mg/100g)
Daidzein10.5 ± 3.0
Genistein5.0 ± 1.5
Glycitein (B1671905)2.5 ± 0.8
Total Isoflavones 18.0 ± 5.3

Data sourced from a safety assessment study of Symbiota®.[1]

Experimental Protocols

This section details the methodologies for key experiments conducted to assess the safety and bioactivity of fermented soybean extracts.

High-Performance Liquid Chromatography (HPLC) for Isoflavone Analysis

This protocol provides a general framework for the quantification of isoflavones in fermented soybean extracts, based on established methods.

  • Sample Preparation:

    • A known weight of the fermented soybean extract is mixed with an extraction solvent, typically 80% methanol (B129727) or acetonitrile (B52724) with a small percentage of acid (e.g., 0.1% acetic acid) to improve extraction efficiency.[3]

    • The mixture is subjected to ultrasonic extraction or vigorous shaking for a defined period (e.g., 1-2 hours) to ensure complete extraction of isoflavones.[3][4]

    • The mixture is then centrifuged to pellet solid debris, and the supernatant is filtered through a 0.45 µm syringe filter prior to injection into the HPLC system.[3]

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is typically used with two solvents:

      • Solvent A: Water with 0.1% acetic acid or formic acid.

      • Solvent B: Acetonitrile or methanol with 0.1% acetic acid or formic acid.

    • Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute the different isoflavones. For example, starting at 10-20% B and increasing to 50-60% B over 30-40 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of 260 nm.[3]

    • Quantification: Isoflavone concentrations are determined by comparing the peak areas of the samples to those of known concentrations of daidzein, genistein, and glycitein standards.[4]

In Vitro Antioxidant Activity Assays

These assays are commonly used to evaluate the free radical scavenging capacity of fermented soybean extracts.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • A stock solution of DPPH in methanol is prepared.

    • Different concentrations of the fermented soybean extract are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for 30 minutes.

    • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: (Absorbance of control - Absorbance of sample) / Absorbance of control * 100.[5]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

    • The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • The ABTS•+ solution is diluted with ethanol (B145695) or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

    • Different concentrations of the fermented soybean extract are added to the ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), the absorbance is measured at 734 nm.

    • The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

In Vitro Immunomodulation Assay (Macrophage Model)

This protocol outlines a general method to assess the immunomodulatory effects of fermented soybean extract on macrophage cells.

  • Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Treatment: Macrophages are seeded in multi-well plates and treated with various concentrations of the fermented soybean extract for a specific duration (e.g., 24 hours).

  • Stimulation: Cells are then stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce an immune response.

  • Nitric Oxide (NO) Production Assay (Griess Assay):

    • The cell culture supernatant is collected.

    • Griess reagent is added to the supernatant, and the mixture is incubated at room temperature.

    • The absorbance is measured at 540 nm to quantify the amount of nitrite, a stable product of NO. A decrease in NO production in the presence of the extract suggests an anti-inflammatory effect.[6]

  • Cytokine Analysis (ELISA):

    • The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[7]

Rodent Safety and Toxicity Studies

The safety of Symbiota® has been evaluated through a series of rodent studies.

  • Acute Oral Toxicity Study:

    • Rats are administered a single high dose of Symbiota® via oral gavage.

    • Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days.

    • A gross necropsy is performed at the end of the study.

  • Repeated Dose 28-Day and 90-Day Oral Toxicity Studies:

    • Rats are administered daily doses of Symbiota® at multiple dose levels (e.g., 1.5, 5, and 15 mL/kg/day) for 28 or 90 consecutive days.[8]

    • Parameters monitored include clinical observations, body weight, food consumption, ophthalmological examinations, hematology, clinical chemistry, and urinalysis.[8]

    • At the end of the study, a full necropsy is performed, and organ weights are recorded. Histopathological examination of various tissues is conducted.[8]

Signaling Pathways and Mechanisms of Action

Research on fermented soybean extracts suggests their bioactive components can modulate various cellular signaling pathways, contributing to their potential health benefits.

Anti-inflammatory Signaling

Fermented soybean extracts have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates MAPK MAPK (p38, JNK, ERK) TLR4->MAPK Activates LPS LPS LPS->TLR4 Activates FSE Fermented Soybean Extract FSE->IKK Inhibits FSE->MAPK Inhibits IκB IκBα IKK->IκB Phosphorylates & Degrades NFκB NF-κB (p65/p50) IκB->NFκB Inhibits NFκB_n NF-κB NFκB->NFκB_n Translocates AP1 AP-1 MAPK->AP1 Activates AP1_n AP-1 AP1->AP1_n Translocates Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFκB_n->Cytokines Induces Transcription AP1_n->Cytokines Induces Transcription cell_survival_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates GrowthFactor Growth Factor GrowthFactor->Receptor Binds FSE Fermented Soybean Extract FSE->PI3K Modulates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Promotes CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes

References

The Core Mechanisms of Microbiome-Derived Postbiotics: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the molecular interactions and signaling pathways modulated by postbiotics, offering insights into their therapeutic potential.

Introduction

The paradigm of modulating the gut microbiome for therapeutic benefit is rapidly evolving. Beyond the administration of live microorganisms (probiotics) or indigestible fibers (prebiotics), the scientific community is increasingly focusing on "postbiotics"—a class of bioactive compounds produced by or released from microorganisms that confer health benefits to the host.[1][2] This technical guide provides a comprehensive overview of the mechanisms of action of various microbiome-derived postbiotics, with a focus on their effects on immunomodulation, gut barrier enhancement, and metabolic regulation. By presenting quantitative data, detailed experimental protocols, and visual representations of key pathways, this document aims to serve as a valuable resource for researchers, scientists, and drug development professionals in this burgeoning field.

Core Components of Postbiotics and Their Mechanisms of Action

Postbiotics are a heterogeneous group of molecules that include short-chain fatty acids (SCFAs), bacterial cell wall components, cell-free supernatants, bacteriocins, and various enzymes and peptides.[2][3] Their inanimate nature offers several advantages over probiotics, including enhanced safety profiles, particularly for immunocompromised individuals, greater stability, and longer shelf life.[4] The primary mechanisms through which postbiotics exert their beneficial effects are multifaceted and often interconnected, involving direct interactions with host cells and modulation of the resident gut microbiota.[4][5]

Immunomodulation: Orchestrating the Host's Immune Response

A significant body of evidence highlights the immunomodulatory capacity of postbiotics, which can influence both innate and adaptive immunity.[6][7] This modulation is primarily mediated through the interaction of postbiotic components with pattern recognition receptors (PRRs) on immune and epithelial cells, such as Toll-like receptors (TLRs) and nucleotide-binding oligomerization domain (NOD)-like receptors (NLRs).[6][8]

Signaling Pathways in Postbiotic-Mediated Immunomodulation:

Immunomodulation_Signaling cluster_postbiotics Postbiotics cluster_outcome Cellular Response Postbiotic e.g., MDP, LTA, SCFAs TLR TLRs (e.g., TLR2, TLR4) Postbiotic->TLR NLR NLRs (e.g., NOD2) Postbiotic->NLR NFkB NF-κB Pathway TLR->NFkB MAPK MAPK Pathway TLR->MAPK NLR->NFkB NLR->MAPK Cytokines Cytokine Production (e.g., IL-10, TNF-α, IL-6) NFkB->Cytokines MAPK->Cytokines Immune_Modulation Immune Modulation Cytokines->Immune_Modulation

Key postbiotic components involved in immunomodulation include:

  • Muramyl Dipeptide (MDP): A component of bacterial peptidoglycan, MDP is a potent activator of NOD2.[9][10] Activation of the NOD2 pathway by MDP can lead to the downregulation of TLR-mediated inflammatory responses, suggesting a role in maintaining immune homeostasis.[11][12] In obese mice, MDP injection has been shown to lower adipose inflammation and improve glucose intolerance.[9]

  • Lipoteichoic Acid (LTA): A major component of the cell wall of Gram-positive bacteria, LTA primarily interacts with TLR2.[6] This interaction can trigger downstream signaling cascades that modulate cytokine production.[13]

  • Short-Chain Fatty Acids (SCFAs): Butyrate, propionate, and acetate (B1210297) can influence immune cell differentiation and function. Butyrate, for instance, promotes the differentiation of regulatory T cells (Tregs), which play a crucial role in suppressing inflammatory responses.[13]

Quantitative Data on Postbiotic-Mediated Immunomodulation:

PostbioticExperimental ModelConcentration/DoseKey FindingsReference
Muramyl Dipeptide (MDP)DSS-induced colitis in C57BL/6 mice100 µg (intraperitoneal injection)Ameliorated weight loss and reduced gross injury and histology score of the colon.[5][10]
Heat-killed Lactobacillus casei ZhangMacrophage cell line10^6 CFU/mL in PBSEnhanced expression of proinflammatory cytokines and transcription of TLR2, TLR3, TLR4, and TLR9.[8]
Heat-killed Saccharomyces boulardiiMurine intestinal obstruction model10^9 CFU/mL (oral)Preserved intestinal barrier and minimized bacterial translocation.[8]
ButyrateCaco-2 cell monolayers5 mMDecreased claudin-2 expression by 90% and increased claudin-7 expression by 376%.[14]
AcetateIPEC-J2 cells5 mMActivated barrier response through claudin-4 and immunity through β-defensin 1.[15]
PropionateIPEC-J2 cells1 mMActivated barrier response through claudin-4 and immunity through β-defensin 1.[15]
Enhancement of the Intestinal Barrier Function

A healthy intestinal barrier is crucial for preventing the translocation of harmful substances from the gut lumen into the systemic circulation. Postbiotics can fortify this barrier through several mechanisms.[3][16]

Mechanisms of Gut Barrier Enhancement by Postbiotics:

Gut_Barrier_Enhancement cluster_effects Effects on Intestinal Epithelial Cells cluster_outcome Outcome Postbiotics {Postbiotics|e.g., SCFAs, Surface Layer Proteins} TJ {Tight Junction Proteins|Upregulation of: - Occludin - Zonula Occludens-1 (ZO-1) - Claudins} Postbiotics->TJ Mucin {Mucin Production|Increased MUC2 expression} Postbiotics->Mucin Cell_Proliferation {Epithelial Cell Proliferation and Differentiation} Postbiotics->Cell_Proliferation Barrier_Integrity Enhanced Gut Barrier Integrity TJ->Barrier_Integrity Mucin->Barrier_Integrity Cell_Proliferation->Barrier_Integrity Reduced_Permeability Reduced Intestinal Permeability Barrier_Integrity->Reduced_Permeability

  • Upregulation of Tight Junction Proteins: SCFAs, particularly butyrate, have been shown to increase the expression of tight junction proteins such as occludin and zonula occludens-1 (ZO-1), thereby strengthening the paracellular barrier.[5][17]

  • Increased Mucin Production: Butyrate can also stimulate the production of MUC2, the primary mucin in the colon, which forms a protective mucus layer that prevents direct contact of luminal contents with the epithelium.[5]

  • Promotion of Epithelial Cell Proliferation and Differentiation: Butyrate serves as a primary energy source for colonocytes, promoting their health and turnover, which is essential for maintaining a robust epithelial barrier.[18]

Quantitative Data on Gut Barrier Enhancement:

PostbioticExperimental ModelConcentration/DoseKey FindingsReference
Lactobacillus rhamnosus GG postbiotic HM0539Dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis modelNot specifiedEnhanced mucin 2 (MUC2) and zonula occludens-1 (ZO-1) expression.[16]
ButyrateIPEC-J2 cellsNot specifiedIncreased synthesis of claudin-3 and claudin-4 via Akt signaling pathway activation.[14]
Acetate, Propionate, Butyrate (singly or combined)In vitro and in vivo modelsNot specifiedIncreased transepithelial resistance and induced the development of tight junctions.[5]
Modulation of Host Metabolism

Emerging evidence suggests that postbiotics can influence host metabolism, with implications for metabolic disorders such as obesity and type 2 diabetes.

  • Regulation of Glucose Homeostasis: SCFAs can stimulate the secretion of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY) from intestinal enteroendocrine cells.[18] These hormones play a role in regulating appetite and glucose metabolism.[12]

  • Lipid Metabolism: Propionate is primarily utilized in the liver for gluconeogenesis and lipogenesis, while acetate can reach systemic circulation and influence lipid metabolism in peripheral tissues.[18]

Experimental Protocols

To facilitate the replication and extension of research in this field, detailed methodologies for key experiments are provided below.

In Vitro Caco-2 Cell Permeability Assay

This assay is widely used to assess the integrity of the intestinal epithelial barrier.

Workflow for Caco-2 Permeability Assay:

Caco2_Workflow Start Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days to form a differentiated monolayer Start->Culture TEER_Pre Measure baseline Transepithelial Electrical Resistance (TEER) Culture->TEER_Pre Treat Treat with postbiotic and/or inflammatory stimulus (e.g., LPS) TEER_Pre->Treat Incubate Incubate for a defined period (e.g., 24h) Treat->Incubate TEER_Post Measure final TEER Incubate->TEER_Post Permeability Assess paracellular permeability (e.g., with FITC-dextran) TEER_Post->Permeability Analyze Analyze tight junction protein expression (e.g., via Western Blot or qPCR) Permeability->Analyze End Data Analysis and Interpretation Analyze->End

Detailed Protocol:

  • Cell Seeding: Caco-2 cells are seeded onto semipermeable supports in Transwell inserts.[19][20]

  • Differentiation: Cells are cultured for approximately 21 days to allow for the formation of a differentiated and polarized monolayer with well-established tight junctions.[21]

  • TEER Measurement: Transepithelial electrical resistance (TEER) is measured using a voltohmmeter to confirm monolayer integrity. A high TEER value is indicative of a confluent and functional barrier.[22][23]

  • Treatment: The monolayer is then treated with the postbiotic of interest, with or without an inflammatory stimulus like lipopolysaccharide (LPS), in the apical or basolateral compartment.[7]

  • Permeability Assessment: Following incubation, paracellular permeability is assessed by adding a fluorescent tracer molecule (e.g., FITC-dextran) to the apical side and measuring its appearance in the basolateral compartment over time.[16]

  • Molecular Analysis: Cells can be harvested for the analysis of tight junction protein expression (e.g., ZO-1, occludin) via Western blotting or qPCR.[24]

In Vivo Dextran Sodium Sulfate (DSS)-Induced Colitis Model

This is a widely used mouse model to study intestinal inflammation and the therapeutic effects of various compounds.

Workflow for DSS-Induced Colitis Model:

DSS_Colitis_Workflow Start Acclimatize mice (e.g., C57BL/6) DSS_Admin Administer DSS (e.g., 3% w/v) in drinking water for 5-7 days Start->DSS_Admin Postbiotic_Treat Administer postbiotic (e.g., oral gavage, intraperitoneal injection) before, during, or after DSS DSS_Admin->Postbiotic_Treat Monitor Daily monitoring: - Body weight - Stool consistency - Rectal bleeding (Disease Activity Index - DAI) Postbiotic_Treat->Monitor Sacrifice Sacrifice mice at the end of the experiment Monitor->Sacrifice Analysis Collect tissues for analysis: - Colon length and histology - Myeloperoxidase (MPO) assay - Cytokine analysis (e.g., ELISA, qPCR) - Gut microbiota analysis (16S rRNA sequencing) Sacrifice->Analysis End Data Analysis and Interpretation Analysis->End

Detailed Protocol:

  • Induction of Colitis: Colitis is induced in mice (commonly C57BL/6 strain) by administering DSS (typically 2-5% w/v) in their drinking water for 5 to 7 days.[1][16][25]

  • Postbiotic Administration: The postbiotic can be administered via oral gavage or intraperitoneal injection at various time points relative to DSS administration (before, during, or after) to assess its prophylactic or therapeutic effects.[5][10]

  • Monitoring: Mice are monitored daily for clinical signs of colitis, including body weight loss, stool consistency, and the presence of blood in the stool. These parameters are used to calculate a Disease Activity Index (DAI).[26]

  • Tissue Collection and Analysis: At the end of the experiment, mice are euthanized, and the colon is excised. Colon length is measured (shortening is a sign of inflammation), and tissue sections are collected for histological analysis to assess inflammation, ulceration, and crypt damage.[27] Further analyses can include myeloperoxidase (MPO) assays to quantify neutrophil infiltration and cytokine profiling of colonic tissue.

Quantification of Fecal Short-Chain Fatty Acids

Gas chromatography-mass spectrometry (GC-MS) is a common method for quantifying SCFAs in fecal samples.

Detailed Protocol:

  • Sample Preparation: Fecal samples are homogenized, and SCFAs are extracted using an organic solvent (e.g., diethyl ether) after acidification.[9][28]

  • Derivatization: For enhanced volatility and detection, SCFAs are often derivatized.[6]

  • GC-MS Analysis: The derivatized samples are injected into a gas chromatograph for separation, followed by detection and quantification using a mass spectrometer.[9][28] Stable isotope-labeled internal standards are used for accurate quantification.[6]

Conclusion and Future Directions

Microbiome-derived postbiotics represent a promising frontier in the development of novel therapeutics for a range of conditions, from inflammatory bowel disease to metabolic disorders. Their diverse mechanisms of action, centered on immunomodulation, gut barrier enhancement, and metabolic regulation, provide multiple avenues for therapeutic intervention. The data and protocols presented in this guide offer a foundational resource for researchers and drug developers seeking to harness the potential of these bioactive molecules.

Future research should focus on several key areas:

  • Identification and Characterization of Novel Postbiotics: High-throughput screening and metabolomic approaches can be employed to identify new bioactive components from a wider range of microorganisms.

  • Elucidation of Specific Host-Postbiotic Interactions: Further investigation into the specific receptors and signaling pathways targeted by different postbiotics will enable more precise therapeutic targeting.

  • Optimization of Delivery Systems: Developing targeted delivery systems can enhance the bioavailability and efficacy of postbiotics at their site of action.

  • Human Clinical Trials: Rigorous, well-controlled clinical trials are essential to validate the preclinical findings and establish the safety and efficacy of postbiotics in human populations.

By continuing to unravel the intricate mechanisms of postbiotic action, the scientific community can pave the way for a new generation of safe and effective microbiome-based therapies.

References

The Impact of MS7972 on Gut Microbiota: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on MS7972 (also referred to as MS-20), with a specific focus on its effects on the gut microbiota and its subsequent modulation of the anti-tumor immune response. The information is compiled from preclinical and clinical research findings.

Quantitative Data Summary

This compound has been evaluated in both preclinical and clinical settings to determine its efficacy in combination with immunotherapy. The primary quantitative data available comes from a clinical trial in patients with non-small cell lung cancer (NSCLC) and preclinical studies in mouse models.

Clinical Trial Data: NSCLC

An exploratory, randomized, double-blind, placebo-controlled clinical trial (NCT04909034) assessed the efficacy of this compound in combination with the anti-PD-1 immunotherapy drug pembrolizumab (B1139204) (Keytruda) in patients with advanced stage IIIb/IV NSCLC.[1] The key outcomes are summarized in the table below.

MetricThis compound + KeytrudaPlacebo + Keytruda
Objective Response Rate (ORR) 75%25%
Complete Response (CR) 12.5%0%
Median Progression-Free Survival (PFS) > 12 months4.5 months
Number of Patients (mITT) 84
Data sourced from press releases by Microbio Co., Ltd.[1]
Preclinical Data

Preclinical investigations using xenograft mouse models of colon and lung cancer have demonstrated that this compound, when administered with an anti-PD-1 antibody, inhibits tumor growth.[1] While specific tumor volume reduction data from these studies are not publicly available, the findings indicated a significant enhancement of anti-tumor activity.[1] Earlier research on a fermented soy milk product, identified as MS-20, showed it could induce apoptosis in breast cancer cells and suppress tumor growth in a mouse xenograft model.[1]

Mechanism of Action

The principal mechanism of action for this compound is the modulation of the gut microbiome.[1] This alteration of the gut microbial landscape is proposed to enhance the systemic anti-tumor immune response.[1] Furthermore, components derived from fermented soy, such as isoflavones, may exert direct effects on cancer cells.[1] The downstream effects of this gut microbiota modulation lead to an improved anti-tumor immune response characterized by an increased presence of activated CD8+ T cells and reduced expression of PD-1.[1]

This compound Mechanism of Action cluster_gut Gut Lumen cluster_immune Systemic Immune System This compound This compound (Fermented Soy Product) Microbiota Gut Microbiota This compound->Microbiota Modulates ImmuneResponse Enhanced Anti-Tumor Immune Response Microbiota->ImmuneResponse Enhances CD8 Activated CD8+ T Cells ImmuneResponse->CD8 Increases PD1 Reduced PD-1 Expression ImmuneResponse->PD1 Leads to TumorGrowth Inhibition of Tumor Growth CD8->TumorGrowth Promotes PD1->TumorGrowth Contributes to

Fig 1. Proposed mechanism of action for this compound.

Experimental Protocols

The following section details the methodologies employed in the preclinical evaluations of this compound.

Analysis of Tumor-Infiltrating Lymphocytes (TILs)

This protocol was utilized in the xenograft mouse models to assess the impact of this compound on the anti-tumor T-cell response.[1]

1. Tissue Processing:

  • Tumors from the xenograft models were excised.

  • The tumor tissue was mechanically and enzymatically dissociated to create a single-cell suspension.

2. Flow Cytometry:

  • The resulting single-cell suspension was analyzed using multi-color flow cytometry.

  • This technique employs fluorescently labeled antibodies to identify and quantify distinct immune cell populations within the tumor microenvironment.

3. Markers:

  • Antibodies specific for CD8 were used to identify and quantify cytotoxic T cells.

  • Antibodies specific for PD-1 were used to assess the expression levels of this immune checkpoint receptor on the T cells.

TIL Analysis Workflow start Tumor Excision (from Xenograft Model) process1 Tissue Dissociation (Single-Cell Suspension) start->process1 process2 Staining with Fluorescent Antibodies (Anti-CD8, Anti-PD-1) process1->process2 process3 Multi-Color Flow Cytometry Analysis process2->process3 end Quantification of CD8+ T Cells and PD-1 Expression process3->end

Fig 2. Experimental workflow for TIL analysis.

References

Preliminary Research Findings on MS-20: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS-20, also known as Symbiota®, is a postbiotic therapeutic agent developed by Microbio Co., Ltd. It is derived from the fermentation of a soybean-based medium by a consortium of multiple probiotic and yeast strains.[1] Emerging research has highlighted its potential as a significant immunomodulatory agent, particularly in the realm of cancer immunotherapy. This document provides a comprehensive overview of the preliminary research findings on MS-20, including its mechanism of action, data from preclinical and clinical studies, and detailed experimental protocols. The primary focus of this guide is to furnish researchers, scientists, and drug development professionals with a detailed technical understanding of MS-20's core attributes.

Introduction

Cancer immunotherapy has revolutionized the treatment landscape for many malignancies. However, a significant portion of patients do not respond to immune checkpoint inhibitors (ICIs) alone.[2] The gut microbiome has been identified as a critical modulator of the host immune response and a key determinant of ICI efficacy.[1] MS-20 is a novel postbiotic designed to modulate the gut microbiome to enhance the systemic anti-tumor immune response and improve the efficacy of cancer immunotherapies.[2][3]

Mechanism of Action

MS-20 exerts its immunomodulatory effects by reshaping the gut microbiota.[1] This alteration in the microbial landscape leads to a cascade of events that culminate in an enhanced anti-tumor immune response. The proposed mechanism involves the following key steps:

  • Gut Microbiome Modulation: MS-20 administration alters the composition and metabolic output of the gut microbiota.[1] Preclinical studies have shown that MS-20 treatment leads to an increased abundance of beneficial bacteria, such as Ruminococcus bromii.[1][2]

  • Enhanced Immune Cell Infiltration: The modulated gut microbiome promotes the infiltration of effector immune cells into the tumor microenvironment (TME).[1][2]

  • Increased Effector CD8+ T Cells: Specifically, MS-20 treatment has been shown to increase the population of effector CD8+ T cells within the tumor.[1][2] These cytotoxic T lymphocytes are crucial for recognizing and eliminating cancer cells.

  • Downregulation of PD-1 Expression: MS-20 has been observed to downregulate the expression of the programmed cell death protein 1 (PD-1) on immune cells.[1][2] PD-1 is an inhibitory receptor that, when engaged by its ligand PD-L1 on tumor cells, suppresses T cell activity. By reducing PD-1 expression, MS-20 helps to overcome this immunosuppressive mechanism.

Signaling Pathway Diagram

MS20_Mechanism_of_Action MS20 MS-20 Administration Gut_Microbiome Modulation of Gut Microbiome MS20->Gut_Microbiome Immune_Cell_Infiltration Increased Immune Cell Infiltration into TME Gut_Microbiome->Immune_Cell_Infiltration CD8_T_Cells Increased Effector CD8+ T Cells in TME Immune_Cell_Infiltration->CD8_T_Cells PD1_Downregulation Downregulation of PD-1 Expression Immune_Cell_Infiltration->PD1_Downregulation Anti_Tumor_Response Enhanced Anti-Tumor Immune Response CD8_T_Cells->Anti_Tumor_Response PD1_Downregulation->Anti_Tumor_Response

Caption: Proposed mechanism of action for MS-20.

Quantitative Data Summary

Clinical Trial in Non-Small Cell Lung Cancer (NSCLC)

An exploratory, randomized, double-blind, placebo-controlled clinical trial (NCT04909034) was conducted to evaluate the efficacy and safety of MS-20 in combination with the anti-PD-1 antibody Keytruda (pembrolizumab) in patients with stage IIIb/IV NSCLC.[3]

MetricMS-20 + Keytruda (n=8)Placebo + Keytruda (n=4)
Objective Response Rate (ORR) 75%25%
Complete Response (CR) 12.5%0%
Partial Response (PR) 62.5%25%
Median Progression-Free Survival (PFS) > 12 months4.5 months

Data sourced from Microbio Co., Ltd. press release, December 2024.[3]

Clinical Trial in Ulcerative Colitis (UC)

A randomized, double-blind, placebo-controlled trial evaluated MS-20 as an add-on therapy for patients with ulcerative colitis.[4]

MetricMS-20 + Standard Treatment (n=15)Placebo + Standard Treatment (n=15)p-value
Clinical Remission at 12 Weeks 83.3%35.7%0.021
Clinical Remission at 4 Weeks 58.3%7.1%-

Data sourced from a clinical trial announcement.[4]

Experimental Protocols

Preclinical Xenograft Mouse Model (Gut Microbes, 2024)[1]
  • Animal Model: BALB/c mice were used for the CT26 colon cancer xenograft model.

  • Tumor Cell Implantation: 2 x 10^5 CT26 cells were injected subcutaneously into the right flank of the mice.

  • Treatment Groups:

    • Vehicle control

    • MS-20 alone

    • Anti-PD-1 antibody alone

    • MS-20 in combination with anti-PD-1 antibody

  • Dosing Regimen: MS-20 was administered orally. The anti-PD-1 antibody was administered intraperitoneally. Dosing schedules and concentrations were as described in the publication.

  • Tumor Measurement: Tumor volume was measured twice weekly using calipers.

  • Immunophenotyping: At the end of the study, tumors and spleens were harvested. Immune cell populations, including CD8+ T cells, were analyzed by flow cytometry.

  • Fecal Microbiota Transplantation (FMT): Fecal samples from MS-20-treated and control mice were collected and transplanted into recipient mice to confirm the role of the microbiota in the observed anti-tumor effects.

NSCLC Clinical Trial (NCT04909034) - Abridged Protocol[3]
  • Study Design: A randomized, double-blind, placebo-controlled, exploratory clinical trial.

  • Patient Population: 15 patients with stage IIIb/IV non-small cell lung cancer.

  • Inclusion Criteria (Selected):

    • Age ≥ 20 years.

    • Histologically or cytologically confirmed NSCLC.

    • Stage IIIb/IV disease.

  • Exclusion Criteria (Selected):

    • Symptomatic central nervous system metastasis.

    • Active autoimmune disease.

    • Use of immunosuppressive medication.

  • Intervention:

    • Experimental Arm: MS-20 in combination with pembrolizumab.

    • Control Arm: Placebo in combination with pembrolizumab.

  • Primary Outcome Measures:

    • Objective Response Rate (ORR) assessed by RECIST 1.1 criteria.

  • Secondary Outcome Measures:

    • Progression-Free Survival (PFS).

    • Overall Survival (OS).

    • Safety and tolerability.

Experimental Workflow Diagram

NSCLC_Clinical_Trial_Workflow cluster_screening Screening Phase cluster_randomization Randomization cluster_treatment Treatment Phase cluster_assessment Assessment cluster_outcomes Primary & Secondary Outcomes Patient_Pool Patients with Stage IIIb/IV NSCLC Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Patient_Pool->Inclusion_Exclusion Randomization Randomization (1:1) Inclusion_Exclusion->Randomization MS20_Arm MS-20 + Pembrolizumab Randomization->MS20_Arm Placebo_Arm Placebo + Pembrolizumab Randomization->Placebo_Arm Tumor_Assessment Tumor Assessment (RECIST 1.1) MS20_Arm->Tumor_Assessment Safety_Monitoring Safety and Tolerability Monitoring MS20_Arm->Safety_Monitoring Placebo_Arm->Tumor_Assessment Placebo_Arm->Safety_Monitoring ORR Objective Response Rate Tumor_Assessment->ORR PFS Progression-Free Survival Tumor_Assessment->PFS

Caption: Workflow of the NCT04909034 clinical trial.

Conclusion and Future Directions

The preliminary findings for MS-20 are promising, suggesting its potential as a valuable adjuvant therapy in combination with immune checkpoint inhibitors for the treatment of advanced cancers. The ability of MS-20 to modulate the gut microbiome and enhance the anti-tumor immune response provides a strong rationale for its further development. Future research should focus on elucidating the specific molecular signaling pathways initiated by the MS-20-altered microbiome, identifying the key microbial metabolites responsible for the immunomodulatory effects, and expanding clinical trials to larger patient cohorts and different cancer types. The positive results in ulcerative colitis also warrant further investigation into the broader applications of MS-20 in inflammatory diseases.

References

The Role of Fermented Soy in Immunomodulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Fermented soy products, integral to many traditional diets, are gaining significant attention in the scientific community for their immunomodulatory properties. The fermentation process enhances the bioavailability and activity of key soy components, such as isoflavones and peptides, while also introducing probiotics.[1][2][3] This guide provides a technical overview of the mechanisms through which fermented soy modulates the immune system, supported by data from preclinical studies. It details the impact of fermented soy on inflammatory pathways, innate and adaptive immunity, and the gut microbiome. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the therapeutic potential of these functional foods.

Introduction to Fermented Soy and Immunomodulation

Soybeans (Glycine max) are a rich source of proteins, vitamins, minerals, and unique plant compounds like isoflavones.[4] The process of fermentation, utilizing microorganisms such as Bacillus species and lactic acid bacteria, transforms the nutritional and bioactive profile of soy.[5][6][7] This biotransformation degrades anti-nutritional factors and hydrolyzes proteins into smaller, more bioactive peptides.[6][8] Furthermore, fermentation increases the concentration of isoflavone (B191592) aglycones (e.g., genistein (B1671435) and daidzein), which are more readily absorbed and biologically active than their glycoside precursors found in unfermented soy.[2][9]

These resulting bioactive compounds—isoflavones, peptides, and the fermenting microorganisms themselves (probiotics)—work synergistically to exert significant immunomodulatory effects.[2][5] The mechanisms are multifaceted, including the direct regulation of immune cells, suppression of inflammatory signaling pathways, and indirect modulation via the gut microbiota.[1][2][10] Evidence from in-vitro and in-vivo studies demonstrates that fermented soy can both enhance immune surveillance against pathogens and suppress chronic inflammatory responses, highlighting its potential as a functional food for maintaining immune homeostasis.[1][3][4][11]

Key Bioactive Components and Their Roles

The immunomodulatory capacity of fermented soy is not attributed to a single molecule but to a complex interplay of several components.

  • Isoflavones (Genistein and Daidzein): Fermentation converts isoflavone glycosides into their aglycone forms, genistein and daidzein, enhancing their bioavailability.[2][9] These phytoestrogens are known to have anti-inflammatory properties.[2] They can inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as TNF-α and IL-1β.[4][9][12] Their mechanisms often involve the modulation of key signaling pathways like NF-κB.[9][13]

  • Bioactive Peptides: During fermentation, microbial proteases break down large soy proteins into smaller peptides.[5][8] These peptides exhibit a range of biological activities, including antioxidant, anti-hypertensive, and immunomodulatory effects.[5][8][14] Specific soy-derived peptides have been shown to stimulate the phagocytic activity of macrophages and regulate cytokine production.[15][16]

  • Probiotics and Microbial Metabolites: The microorganisms used in fermentation, such as Lactobacillus and Bifidobacterium, can act as probiotics.[17] Consumption of these live bacteria can beneficially influence the composition of the gut microbiota.[10][18] A healthy gut microbiome is crucial for the proper development and function of the immune system.[10] Furthermore, these microbes can produce short-chain fatty acids (SCFAs) and other metabolites that have systemic anti-inflammatory and immunomodulatory effects.[19][20]

Mechanisms of Immunomodulation

Fermented soy influences the immune system through several interconnected mechanisms, primarily involving anti-inflammatory action and direct modulation of immune cells.

Anti-Inflammatory Effects via Signaling Pathway Modulation

A primary mechanism by which fermented soy exerts its effects is through the downregulation of pro-inflammatory pathways. Extracts from fermented soy have been shown to significantly inhibit the lipopolysaccharide (LPS)-induced production of inflammatory mediators such as nitric oxide (NO), iNOS, COX-2, and pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6 in macrophage cell lines.[4] This suppression is largely achieved by inhibiting the activation of the nuclear factor-kappa B (NF-κB) transcription factor, a central regulator of inflammatory gene expression.[9][13]

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 Activates LPS LPS LPS->TLR4 Binds IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Released Nucleus Nucleus NFkB_active->Nucleus Translocates Cytokines Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Upregulates Transcription FermentedSoy Fermented Soy (Isoflavones, Peptides) FermentedSoy->IKK Inhibits

Caption: Inhibition of the NF-κB inflammatory signaling pathway by fermented soy components.
Modulation of Innate and Adaptive Immunity

Fermented soy has demonstrated a dual capacity to enhance protective immunity while controlling excessive inflammation.

  • Innate Immunity: Studies show that fermented soybean extract can increase neutrophil migration and phagocytic activities.[4][21] In animal models, intake of fermented soybean products like doenjang (DJ) and cheonggukjang (CGJ) led to enhanced splenic natural killer (NK) cell activity.[3][11]

  • Adaptive Immunity: The same studies revealed that fermented soy intake promotes a T helper type-1 (Th1)-mediated immune response. This is evidenced by an increased production ratio of IFN-γ (a Th1 cytokine) to IL-4 (a Th2 cytokine) and a corresponding increase in the IgG2a to IgG1 antibody ratio.[3][11] This shift towards a Th1 response can enhance cellular immunity, which is critical for defense against intracellular pathogens.[3] In vivo experiments have shown significantly elevated splenocyte proliferation and an increase in CD4+ and CD8+ T-cell populations following treatment with fermented soybean extract.[21][22]

Interaction with Gut Microbiota

The gut microbiome is a critical modulator of host immunity.[10] Fermented soy products can influence this complex ecosystem in several ways:

  • Prebiotic Effect: Components of soy, such as oligosaccharides, act as prebiotics, promoting the growth of beneficial bacteria like Bifidobacteria and Lactobacilli.[17][18]

  • Probiotic Content: Fermented foods can be a direct source of these beneficial probiotic bacteria.

  • Microbial Metabolism: Gut bacteria metabolize soy isoflavones into more potent molecules, such as equol.[23] The composition of an individual's gut microbiota determines their ability to produce these metabolites, which have enhanced anti-inflammatory and immunomodulatory activities.[23]

Changes in the gut microbiota composition, such as an increased abundance of beneficial bacteria, are associated with enhanced gut barrier function and modulation of systemic immune responses.[10][20]

Gut_Immune_Axis cluster_gut Gut Lumen cluster_immune Systemic Circulation / Lamina Propria FS Fermented Soy (Probiotics, Prebiotics, Isoflavones) GM Gut Microbiota FS->GM Modulates SCFA Metabolites (e.g., SCFAs, Equol) FS->SCFA Metabolized to GM->SCFA Produces IEC Intestinal Epithelial Cells (Gut Barrier) GM->IEC Strengthens Barrier SCFA->IEC Nourishes Treg Treg Cells SCFA->Treg Promotes Differentiation Immune Systemic Immune Response SCFA->Immune Modulates Inflam Pro-inflammatory Cytokines (TNF-α, IL-6) Treg->Inflam Suppresses Treg->Immune Inflam->Immune

Caption: The role of fermented soy in modulating the gut-immune axis.

Preclinical Evidence and Experimental Protocols

The immunomodulatory effects of fermented soy are substantiated by numerous preclinical studies. This section summarizes the quantitative findings and details the methodologies employed.

Quantitative Data from Preclinical Studies

The following tables present data from key in-vitro and in-vivo studies investigating the effects of fermented soybean extract (FSE).

Table 1: In-Vitro Effects of FSE on LPS-Stimulated RAW 264.7 Macrophages

Parameter Measured Treatment Group Result Significance Reference
Nitric Oxide (NO) Production LPS (1 µg/mL) + FSE (0.01-0.1 mg/mL) Significant inhibition p<0.05 [4]
iNOS mRNA Expression LPS (1 µg/mL) + FSE (0.01-0.1 mg/mL) Significant inhibition p<0.05 [4]
TNF-α mRNA Expression LPS (1 µg/mL) + FSE (0.01-0.1 mg/mL) Significant inhibition p<0.05 [4]
IL-1β mRNA Expression LPS (1 µg/mL) + FSE (0.01-0.1 mg/mL) Significant inhibition p<0.05 [4]
IL-6 mRNA Expression LPS (1 µg/mL) + FSE (0.01-0.1 mg/mL) Significant inhibition p<0.05 [4]
COX-2 mRNA Expression LPS (1 µg/mL) + FSE (0.01-0.1 mg/mL) Significant inhibition p<0.05 [4]

| TLR4 mRNA Expression | LPS (1 µg/mL) + FSE (0.01-0.1 mg/mL) | Significant inhibition | p<0.05 |[4] |

Table 2: In-Vivo Effects of FSE in BALB/c Mice

Parameter Measured Treatment Group (Oral Admin. for 21 days) Result Significance Reference
Neutrophil Migration FSE (125, 250, 500 mg/kg) Significantly increased p<0.05 [4][21][22]
Phagocytic Activity FSE (125, 250, 500 mg/kg) Significantly increased p<0.05 [4][21][22]
Splenocyte Proliferation FSE (125, 250, 500 mg/kg) Significantly increased p<0.05 [4][21][22]
T and B Cell Proliferation FSE (125, 250, 500 mg/kg) Significantly increased Not specified [4]
CD4+ and CD8+ T Cells FSE (125, 250, 500 mg/kg) Significantly increased expression p<0.05 [21][22]
IL-2 Expression FSE (125, 250, 500 mg/kg) Significantly increased p<0.05 [4][22]
IL-4 Expression FSE (125, 250, 500 mg/kg) Significantly increased p<0.05 [4][22]
IFN-γ Expression FSE (125, 250, 500 mg/kg) Significantly increased p<0.05 [4][22]
IL-6 Levels FSE (125, 250, 500 mg/kg) Significantly decreased p<0.05 [4][22]

| TNF-α Levels | FSE (125, 250, 500 mg/kg) | Significantly decreased | p<0.05 |[4][22] |

Detailed Experimental Protocols

Protocol 1: In-Vitro Anti-Inflammatory Assay [4]

  • Cell Line: RAW 264.7 murine macrophage cells.

  • Fermented Product: Fermented Soybean Extract (FSE), prepared by fermenting soybean with Bacillus subtilis (10^7 CFU/mL) for 48 hours, followed by 50% ethanol (B145695) extraction.

  • Stimulation: Cells were stimulated with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response.

  • Treatment: Cells were treated concurrently with FSE at concentrations of 0.01, 0.05, and 0.1 mg/mL.

  • Assays:

    • Nitric Oxide (NO) Measurement: Griess reagent assay was used to measure NO production in the cell culture supernatant.

    • Cytokine Measurement: The mRNA expression levels of iNOS, TNF-α, IL-1β, IL-6, COX-2, and TLR4 were quantified using real-time quantitative PCR (qPCR). Protein levels of cytokines were measured by ELISA.

  • Statistical Analysis: Data were analyzed for statistical significance, with p<0.05 considered significant.

Protocol 2: In-Vivo Immunomodulation Assay [4][21][22]

  • Animal Model: Male BALB/c mice.

  • Treatment: Mice were orally administered FSE at doses of 125, 250, and 500 mg/kg of body weight daily for a period of 21 days.

  • Immune Response Analysis:

    • Neutrophil Migration & Phagocytosis: Assessed using a Cytoselect™ assay.

    • Splenocyte & Lymphocyte Proliferation: Spleens were harvested, and splenocytes were cultured with mitogens (Concanavalin A for T cells, LPS for B cells) to measure proliferation, often using an MTT or BrdU assay.

    • T and B Lymphocyte Populations: Splenic cell populations (CD4+, CD8+, B cells) were quantified using flow cytometry with fluorescently labeled antibodies.

    • Cytokine Levels: Serum concentrations of cytokines (IL-2, IL-4, IFN-γ, IL-6, TNF-α) were measured by ELISA.

  • Statistical Analysis: Differences between the control and FSE-treated groups were evaluated for statistical significance (p<0.05).

Experimental_Workflow cluster_assays Immune Parameter Analysis start Animal Model Selection (e.g., BALB/c Mice) treatment Oral Administration of FSE (e.g., 125, 250, 500 mg/kg) for 21 Days start->treatment sampling Blood & Spleen Collection treatment->sampling assay1 Flow Cytometry (T & B Cell Populations) sampling->assay1 assay2 Splenocyte Proliferation Assay (MTT / BrdU) sampling->assay2 assay3 ELISA (Serum Cytokines) sampling->assay3 assay4 Phagocytosis Assay sampling->assay4 analysis Data Analysis & Interpretation assay1->analysis assay2->analysis assay3->analysis assay4->analysis

Caption: General experimental workflow for in-vivo immunomodulation studies.

Conclusion and Future Directions

The evidence strongly indicates that fermented soy products are potent modulators of the immune system. Through the combined action of bioactive isoflavones, peptides, and probiotics, they exhibit significant anti-inflammatory effects by downregulating the NF-κB pathway. Concurrently, they can enhance both innate and adaptive immune responses, promoting a Th1-dominant profile that may improve defense against pathogens. The profound influence of fermented soy on the gut microbiota further underscores its role in maintaining immune homeostasis via the gut-immune axis.

For drug development professionals, these findings suggest that purified bioactive compounds from fermented soy, such as specific peptides or isoflavone metabolites, could serve as lead candidates for novel immunomodulatory or anti-inflammatory therapies. For researchers and scientists, further investigation is warranted. Future clinical trials should focus on specific fermented soy products and their effects on well-defined patient populations with inflammatory or autoimmune conditions. Mechanistic studies should continue to elucidate the precise molecular targets of these bioactive compounds and explore the complex interactions between fermented soy, the gut microbiome, and host immunity.

References

An In-depth Technical Guide to the Active Compounds and Mechanisms of MS7972

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific data regarding "MS7972," a designation that refers to two distinct therapeutic entities in the scientific literature. The first is a synthetically derived small molecule inhibitor of the p53-CREB binding protein (CBP) interaction. The second is a fermented soybean milk product, also known as MS-20 or Symbiota®, which functions as a postbiotic to modulate the gut microbiome and enhance anti-tumor immunity. This document will address both entities separately to provide clarity and detailed technical information for research and development professionals.

Part 1: this compound - The Small Molecule Inhibitor

This compound is a small molecule identified as 9-acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-one . It has been investigated for its role in modulating the p53 signaling pathway, a critical pathway in cancer biology.

Data Presentation

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 9-acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-one[1]
Molecular Formula C₁₄H₁₃NO₂[2]
Molecular Weight 227.26 g/mol [2]
CAS Number 352553-42-5[2]
Solubility Soluble in DMSO[2]

Table 2: Quantitative Inhibitory Activity of this compound

ParameterValueMethodReference
Kd 19.8 µMFluorescence Polarization[2]
IC₅₀ ~50 µMNot explicitly stated[2]
Mechanism of Action

This compound functions as a competitive inhibitor of the protein-protein interaction between the tumor suppressor protein p53 and the CREB-binding protein (CBP).[2][3] Specifically, it targets the bromodomain of CBP, preventing the binding of acetylated lysine (B10760008) residues on p53.[2] This interaction is crucial for the transcriptional activation of p53 target genes involved in cell cycle arrest and apoptosis.[2] By disrupting this interaction, this compound can modulate the downstream signaling of the p53 pathway.

Mandatory Visualization

p53_CBP_pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_p53_activation p53 Activation cluster_cbp_interaction CBP Interaction & Gene Transcription cluster_inhibition Inhibition by this compound stress Cellular Stress p53 p53 stress->p53 activates acetyl_p53 Acetylated p53 p53->acetyl_p53 acetylation p53_CBP p53-CBP Complex acetyl_p53->p53_CBP binds to CBP CBP CBP->p53_CBP target_genes Target Gene Transcription (e.g., p21) p53_CBP->target_genes activates cell_cycle_arrest Cell Cycle Arrest target_genes->cell_cycle_arrest This compound This compound This compound->p53_CBP inhibits binding

Caption: p53-CBP signaling pathway and the inhibitory point of this compound.

Experimental Protocols

Fluorescence Polarization Assay for this compound Inhibition

This protocol outlines the key steps to determine the inhibitory activity of this compound on the p53-CBP interaction.[2]

  • Reagents and Materials:

    • Purified recombinant CBP bromodomain protein.

    • A fluorescently labeled peptide corresponding to the acetylated C-terminal tail of p53.

    • This compound compound dissolved in DMSO.

    • Assay buffer (e.g., phosphate-buffered saline).

    • Microplate reader with fluorescence polarization capabilities.

  • Procedure:

    • A fixed concentration of the fluorescently labeled p53 peptide and the CBP bromodomain protein are incubated together in the assay buffer to form a complex. This results in a high fluorescence polarization value.

    • This compound is serially diluted and added to the protein-peptide mixture.

    • The reaction is incubated to allow the inhibitor to compete with the labeled peptide for binding to the CBP bromodomain.

    • The fluorescence polarization of each sample is measured using a microplate reader.

  • Data Analysis:

    • As this compound displaces the fluorescently labeled peptide from the CBP bromodomain, the polarization value decreases.

    • The data is plotted as fluorescence polarization versus the concentration of this compound.

    • The IC₅₀ value, the concentration of inhibitor required to reduce the polarization by 50%, is calculated from the resulting dose-response curve. The dissociation constant (Kd) can also be determined from this data.[2]

Part 2: MS-20 (this compound) - The Fermented Soy Milk Product

MS-20, also referred to as Symbiota®, is a postbiotic dietary supplement composed of a fermented soybean extract.[4][5] It is produced through a proprietary anaerobic co-fermentation process involving multiple strains of probiotics and yeast.[1][4] The active components are believed to be the rich profile of microbial metabolites, including isoflavones in their more bioavailable aglycone form.[5][6]

Data Presentation

Table 3: Clinical Trial Data of MS-20 in Combination with Pembrolizumab (Keytruda) in Advanced NSCLC Patients

MetricMS-20 + KeytrudaPlacebo + Keytruda
Objective Response Rate (ORR) 75%25%
Complete Response (CR) 12.5%0%
Median Progression-Free Survival (PFS) > 12 months4.5 months
Number of Patients (mITT) 84
Data sourced from a press release by Microbio Co., Ltd. regarding the clinical trial NCT04909034.[7]

Table 4: Composition of MS-20 (Symbiota®)

ComponentDescription
Starting Material Soybean-based medium
Fermentation Microorganisms Lacticaseibacillus paracasei, Lactobacillus delbrueckii subsp. bulgaricus, Bifidobacterium longum, Saccharomyces cerevisiae
Key Bioactive Compounds Isoflavones (Daidzein, Genistein, Glycitein - primarily as aglycones), Bioactive peptides, Saponins, Phytosterols, Gamma-aminobutyric acid (GABA)
The final product is heat-inactivated and filtered, containing microbial metabolites but not live microorganisms.[6][8]
Mechanism of Action

The primary mechanism of action of MS-20 is the modulation of the gut microbiome, which in turn enhances the systemic anti-tumor immune response.[4][9] Preclinical studies have shown that MS-20 can remodel the tumor microenvironment by increasing the infiltration of effector CD8+ T cells and downregulating PD-1 expression on these cells.[4][9] This effect is mediated by alterations in the gut microbiota composition, with an observed increase in beneficial bacteria such as Ruminococcus bromii.[4][9]

Mandatory Visualization

MS20_MoA cluster_intake Oral Administration cluster_gut Gut Microbiome Modulation cluster_immune Systemic Immune Response cluster_tme Tumor Microenvironment MS20 MS-20 (Fermented Soy Product) Gut Gut Microbiome MS20->Gut modulates Beneficial_Bacteria Increase in Beneficial Bacteria (e.g., Ruminococcus bromii) Gut->Beneficial_Bacteria Immune_Cells Immune Cells Beneficial_Bacteria->Immune_Cells influences CD8_T_Cells Activated CD8+ T Cells Immune_Cells->CD8_T_Cells promotes activation PD1_down PD-1 Downregulation on T Cells CD8_T_Cells->PD1_down T_Cell_Infiltration Increased CD8+ T Cell Infiltration CD8_T_Cells->T_Cell_Infiltration Tumor Tumor Anti_Tumor_Activity Enhanced Anti-Tumor Activity PD1_down->Anti_Tumor_Activity T_Cell_Infiltration->Tumor attacks T_Cell_Infiltration->Anti_Tumor_Activity Anti_Tumor_Activity->Tumor inhibits growth

Caption: Proposed mechanism of action for MS-20 in enhancing anti-tumor immunity.

TIL_workflow tumor_excision Tumor Excision from Xenograft Model dissociation Mechanical and Enzymatic Dissociation tumor_excision->dissociation single_cell Single-Cell Suspension dissociation->single_cell staining Staining with Fluorescently Labeled Antibodies (e.g., anti-CD8, anti-PD-1) single_cell->staining flow_cytometry Flow Cytometry Analysis staining->flow_cytometry data_analysis Quantification of CD8+ and PD-1+ Cell Populations flow_cytometry->data_analysis

Caption: Experimental workflow for the analysis of tumor-infiltrating lymphocytes.

Experimental Protocols

Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry

This protocol describes the general steps for isolating and analyzing TILs from tumor tissue, as would be performed in preclinical xenograft models.[4][9]

  • Tumor Dissociation:

    • Excise tumors from the mouse models and place them in a sterile, ice-cold buffer (e.g., RPMI-1640).

    • Mince the tumors into small pieces using a scalpel.

    • Transfer the minced tissue to a dissociation buffer containing a cocktail of enzymes such as collagenase and DNase.

    • Incubate at 37°C with gentle agitation for a specified time to create a single-cell suspension.

    • Filter the cell suspension through a cell strainer (e.g., 70 µm) to remove any remaining clumps of tissue.

    • Wash the cells with buffer and centrifuge to obtain a cell pellet.

  • Staining for Flow Cytometry:

    • Resuspend the cell pellet in a staining buffer (e.g., PBS with 2% FBS).

    • Add a viability dye to distinguish live and dead cells.

    • Incubate the cells with antibodies against cell surface markers. For analyzing cytotoxic T cells, this would include antibodies for CD45 (to identify immune cells), CD3 (to identify T cells), CD8 (to identify cytotoxic T cells), and PD-1. The antibodies should be conjugated to different fluorochromes.

    • Incubate on ice in the dark for the recommended time.

    • Wash the cells to remove unbound antibodies.

  • Flow Cytometry Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Analyze the data using appropriate software. Gate on the live, single-cell population, then on CD45+ immune cells, followed by CD3+ T cells.

    • Within the T cell population, further gate on CD8+ cells and analyze the expression of PD-1 on this population.

    • Quantify the percentage of CD8+ T cells and the percentage of CD8+ T cells that are PD-1+.

References

Methodological & Application

Application Notes and Protocols for MS-20 in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS-20, also known as Symbiota®, is a proprietary fermented soybean-based postbiotic developed by Microbio Co., Ltd.[1][2][3] It is produced through a symbiotic anaerobic fermentation process involving multiple strains of probiotics and yeast.[2][3][4] Preclinical and clinical studies have demonstrated that MS-20 can enhance the efficacy of cancer immunotherapy, such as anti-PD-1 antibodies, by modulating the gut microbiome and augmenting the anti-tumor immune response.[2][4][5][6] These application notes provide a detailed protocol for the use of MS-20 in mouse xenograft models, based on currently available research.

Mechanism of Action

The primary mechanism of action of MS-20 is the modulation of the gut microbiome, which in turn enhances the systemic anti-tumor immune response.[5][6] Oral administration of MS-20 has been shown to alter the composition of the gut microbiota, leading to an increase in beneficial bacteria such as Ruminococcus bromii.[7] This modulation of the gut microbiome is associated with an increase in tumor-infiltrating CD8+ T cells and a downregulation of the PD-1 immune checkpoint receptor on these cells, thereby enhancing their tumor-killing activity.[5][6][8]

MS-20 Mechanism of Action Figure 1. Proposed Mechanism of Action of MS-20 in Enhancing Anti-Tumor Immunity MS20 Oral MS-20 (Fermented Soy Postbiotic) Gut Gut Microbiome MS20->Gut Modulates Immune Systemic Immune System Gut->Immune Enhances Anti-Tumor Response Tumor Tumor Microenvironment Immune->Tumor Increases Infiltration of Activated CD8+ T cells

Caption: Proposed Mechanism of Action of MS-20.

Quantitative Data Summary

The following table summarizes the key quantitative data from a preclinical study using MS-20 in a CT-26 colon cancer xenograft model.

ParameterVehicle ControlMS-20 (1%) + Anti-PD1MS-20 (5%) + Anti-PD1MS-20 (15%) + Anti-PD1Anti-PD1 Alone
Tumor Volume Inhibition -SignificantSignificantMarkedModest
Total CD8+ T cells in TME BaselineIncreasedIncreasedMarkedly IncreasedIncreased
PD-1 Expression on CD8+ T cells BaselineDecreasedDecreasedDecreasedNo significant change

TME: Tumor Microenvironment. Data is qualitative based on descriptions in the cited preclinical study. For precise quantitative values, refer to the original publication.

Experimental Protocols

Murine Colon Cancer Xenograft Model (CT-26)

This protocol is based on a study that evaluated MS-20 in combination with an anti-PD-1 antibody in a syngeneic CT-26 colon cancer model.[5][8]

a. Cell Line and Animal Model:

  • Cell Line: CT-26 (murine colon carcinoma)

  • Animal Model: BALB/c mice (or other appropriate syngeneic strain)

b. Tumor Implantation:

  • Culture CT-26 cells under standard conditions.

  • Harvest and resuspend cells in sterile phosphate-buffered saline (PBS) or appropriate media.

  • Subcutaneously inject 2 x 10^5 CT-26 cells into the flank of each mouse.[5]

c. Treatment Protocol:

  • Once tumors reach a palpable size (e.g., ~60 mm³), randomize mice into treatment groups.[9]

  • MS-20 Administration:

    • Prepare solutions of MS-20 in sterile water at concentrations of 1%, 5%, and 15%.[5]

    • Administer the MS-20 solution or vehicle control (sterile water) orally to the respective groups daily, starting from the day of randomization.[5][8]

  • Anti-PD-1 Antibody Administration:

    • Administer an anti-mouse PD-1 antibody or an isotype control antibody via intraperitoneal (i.p.) injection.[10]

    • A typical dosing schedule is to administer the antibody on days 6, 8, 10, and 12 post-tumor implantation.[5]

d. Monitoring and Endpoints:

  • Measure tumor volume using calipers at regular intervals.

  • Monitor animal body weight and overall health.

  • At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes).

  • Collect fecal samples for gut microbiome analysis.

CT26_Xenograft_Workflow Figure 2. Experimental Workflow for MS-20 in CT-26 Xenograft Model cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Analysis Implantation Subcutaneous injection of 2x10^5 CT-26 cells into BALB/c mice TumorGrowth Allow tumors to reach ~60 mm³ Implantation->TumorGrowth Randomization Randomize mice into treatment groups TumorGrowth->Randomization MS20_Admin Daily oral administration of MS-20 (1%, 5%, or 15%) or vehicle Randomization->MS20_Admin AntiPD1_Admin Intraperitoneal injection of anti-PD-1 antibody on days 6, 8, 10, 12 Randomization->AntiPD1_Admin Monitoring Monitor tumor volume and animal health MS20_Admin->Monitoring AntiPD1_Admin->Monitoring Endpoint Endpoint analysis: - Tumor weight - Flow cytometry of TILs - Gut microbiome analysis Monitoring->Endpoint

Caption: Experimental Workflow for MS-20 in CT-26 Xenograft Model.

Gut Microbiome Analysis

a. Fecal Sample Collection:

  • Collect fresh fecal pellets from individual mice at baseline and at the end of the treatment period.

  • Immediately freeze the samples at -80°C until further processing.

b. DNA Extraction and 16S rRNA Sequencing:

  • Extract microbial DNA from fecal samples using a commercially available kit.

  • Amplify the V3-V4 hypervariable regions of the 16S rRNA gene by PCR.

  • Perform high-throughput sequencing of the amplicons.

c. Bioinformatic Analysis:

  • Process the raw sequencing data to remove low-quality reads and chimeras.

  • Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

  • Perform taxonomic classification of the OTUs/ASVs.

  • Analyze alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) to assess changes in the gut microbial community structure.

Analysis of Tumor-Infiltrating Lymphocytes (TILs)

a. Tumor Digestion:

  • Excise tumors from euthanized mice and mince them into small pieces.

  • Digest the tumor tissue using a cocktail of enzymes such as collagenase D and DNase I to obtain a single-cell suspension.[11]

b. Lymphocyte Isolation:

  • Isolate lymphocytes from the single-cell suspension using a density gradient centrifugation method (e.g., Ficoll-Paque or Lympholyte).[11]

c. Flow Cytometry Staining:

  • Stain the isolated cells with fluorescently labeled antibodies against immune cell surface markers. A typical panel for T cells would include:

    • CD45 (to identify hematopoietic cells)

    • CD3 (to identify T cells)

    • CD4 (to identify helper T cells)

    • CD8 (to identify cytotoxic T cells)

    • PD-1 (to assess exhaustion status)

  • Include a viability dye to exclude dead cells from the analysis.

d. Data Acquisition and Analysis:

  • Acquire the stained samples on a flow cytometer.

  • Analyze the data using appropriate software (e.g., FlowJo) to quantify the populations of different immune cells within the tumor microenvironment.[12]

Concluding Remarks

The protocols outlined above provide a framework for investigating the anti-tumor effects of MS-20 in mouse xenograft models. Researchers should optimize these protocols based on their specific experimental needs and available resources. The modulation of the gut microbiome by MS-20 represents a promising strategy to enhance the efficacy of cancer immunotherapies. Further preclinical studies are warranted to explore the full potential of MS-20 in various cancer types and in combination with other therapeutic agents.

References

Application Notes and Protocols for MS-20 Administration in In-Vivo Cancer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS-20, also known as Symbiota®, is a postbiotic compound derived from the fermentation of soybean milk by a consortium of probiotic bacteria and yeast.[1][2] Emerging preclinical and clinical research highlights its potential as an adjuvant in cancer therapy.[3][4][5] Primarily, MS-20 demonstrates significant immunomodulatory effects by positively influencing the gut microbiota. This modulation enhances the efficacy of immune checkpoint inhibitors, such as anti-PD1 antibodies, by fostering a more robust anti-tumor immune response.[1][2][6] Additionally, studies have indicated that MS-20 possesses intrinsic anti-cancer properties, including the induction of apoptosis in cancer cells.[7][8]

These application notes provide a comprehensive overview of the administration of MS-20 for in-vivo cancer studies, detailing its mechanism of action, experimental protocols for both monotherapy and combination therapy, and a summary of key quantitative data.

Mechanism of Action

The anti-cancer activity of MS-20 is multi-faceted, involving both direct effects on tumor cells and indirect immunomodulatory actions mediated by the gut microbiome.

  • Immunomodulation via Gut Microbiota: Oral administration of MS-20 alters the composition of the gut microbiota, leading to an increase in beneficial bacteria such as Ruminococcus bromii.[1][2] This shift in the microbiome remodels the tumor microenvironment by:

    • Increasing the infiltration and activation of effector CD8+ T cells.[1][2]

    • Downregulating the expression of the immune checkpoint protein PD-1 on T cells.[1][2] These changes result in a more potent and effective anti-tumor immune response, particularly when combined with immune checkpoint inhibitors.[1][2][6]

  • Induction of Apoptosis: In certain cancer cell lines, such as the MCF-7 human breast cancer cell line, fermented soy milk products have been shown to induce apoptosis.[7][8] This pro-apoptotic effect is thought to be mediated by the generation of reactive oxygen species (ROS) within the cancer cells.[7][8]

The following diagram illustrates the proposed signaling pathway for the immunomodulatory effects of MS-20.

MS20_Mechanism_of_Action MS-20 Immunomodulatory Signaling Pathway cluster_immune Systemic Circulation & Tumor Microenvironment MS-20 MS-20 Gut Microbiota Gut Microbiota MS-20->Gut Microbiota Oral Administration Beneficial Bacteria Increased Beneficial Bacteria (e.g., Ruminococcus bromii) Gut Microbiota->Beneficial Bacteria Microbial Metabolites Microbial Metabolites Beneficial Bacteria->Microbial Metabolites Immune Cells Dendritic Cells & Other APCs Microbial Metabolites->Immune Cells Stimulation CD8 T Cell CD8+ T Cell Immune Cells->CD8 T Cell Antigen Presentation & Activation Activated CD8 T Cell Activated Effector CD8+ T Cell CD8 T Cell->Activated CD8 T Cell Differentiation Tumor Cell Tumor Cell Activated CD8 T Cell->Tumor Cell Infiltration & Attack PD1 PD-1 Expression Activated CD8 T Cell->PD1 Downregulation Apoptosis Tumor Cell Apoptosis Tumor Cell->Apoptosis

Caption: MS-20 signaling pathway in cancer.

Experimental Protocols

The following are detailed protocols for in-vivo cancer studies using MS-20 as both a monotherapy and in combination with an anti-PD1 antibody.

Protocol 1: MS-20 Monotherapy in a Breast Cancer Xenograft Model

This protocol is based on studies demonstrating the tumor growth inhibitory effects of a fermented soy milk product on the MCF-7 human breast cancer cell line.[7][8]

1. Cell Culture and Animal Model:

  • Cell Line: MCF-7 (human breast adenocarcinoma cell line).

  • Animal Model: Female severe combined immunodeficiency (SCID) mice.

2. Tumor Implantation:

  • Implant MCF-7 cells subcutaneously into the flank of the SCID mice.

3. MS-20 Administration:

  • Dosage: While specific dosages from the original study are not detailed in the abstract, a general starting point for fermented soy products can be extrapolated from other studies. A suggested starting dose is daily oral gavage of the MS-20 solution.

  • Administration Route: Oral gavage.

  • Schedule: Begin pretreatment with MS-20 prior to tumor cell implantation and continue daily throughout the study.

4. Monitoring and Endpoints:

  • Measure tumor volume using calipers at regular intervals.

  • Monitor animal body weight and overall health.

  • At the end of the study, excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like PCNA).

Protocol 2: MS-20 in Combination with Anti-PD1 Antibody in a Colon Cancer Xenograft Model

This protocol is derived from studies showcasing the synergistic anti-tumor effects of MS-20 and anti-PD1 therapy.[1][2][6]

1. Cell Culture and Animal Model:

  • Cell Line: CT-26 (murine colon carcinoma cell line).

  • Animal Model: BALB/c mice.

2. Tumor Implantation:

  • Subcutaneously inject 2 x 10^5 CT-26 cells into the flank of BALB/c mice.

3. Treatment Administration:

  • MS-20:

    • Dosage: Administer 1%, 5%, or 15% MS-20 solution daily.

    • Administration Route: Oral gavage.

    • Schedule: Begin daily administration on the day of tumor cell implantation (Day 0).

  • Anti-PD1 Antibody:

    • Dosage: 10 mg/kg.

    • Administration Route: Intraperitoneal (i.p.) injection.

    • Schedule: Administer on days 6, 8, 10, and 12 post-tumor implantation.

4. Experimental Workflow:

Experimental_Workflow MS-20 and Anti-PD1 Combination Therapy Workflow Day_0 Day 0: - Implant CT-26 Cells - Start daily MS-20  (oral gavage) Day_6 Day 6: - Administer Anti-PD1 Ab  (i.p. injection) Day_0->Day_6 Day_8 Day 8: - Administer Anti-PD1 Ab  (i.p. injection) Day_6->Day_8 Day_10 Day 10: - Administer Anti-PD1 Ab  (i.p. injection) Day_8->Day_10 Day_12 Day 12: - Administer Anti-PD1 Ab  (i.p. injection) Day_10->Day_12 Monitoring Ongoing: - Daily MS-20 - Monitor tumor volume - Monitor animal health Day_12->Monitoring Endpoint Study Endpoint: - Euthanasia - Tumor excision - Data analysis Monitoring->Endpoint

References

Application Notes and Protocols: A Framework for Investigating Novel Agent MS7972 in Combination with Pembrolizumab for Non-Small Cell Lung Cancer (NSCLC)

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: As of the latest available information, "MS7972" is not a publicly recognized compound in peer-reviewed literature or clinical trial databases for the treatment of Non-Small Cell Lung Cancer (NSCLC) in combination with pembrolizumab (B1139204). Therefore, the following Application Notes and Protocols are presented as a detailed framework. This document is designed to guide researchers, scientists, and drug development professionals in structuring their investigations and presenting their findings for a hypothetical or proprietary agent, herein referred to as this compound, when combined with the anti-PD-1 antibody pembrolizumab. The methodologies and data presentation formats are based on established practices in NSCLC immunotherapy research.

Introduction and Scientific Rationale

Non-Small Cell Lung Cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide.[1] The advent of immune checkpoint inhibitors, such as pembrolizumab (Keytruda®), has revolutionized the treatment landscape for a subset of patients with advanced NSCLC.[2][3][4][5][6] Pembrolizumab, a humanized monoclonal antibody, targets the programmed cell death-1 (PD-1) receptor on T cells, blocking its interaction with ligands PD-L1 and PD-L2.[2][3][5] This blockade releases the "brakes" on the immune system, enabling a more robust anti-tumor T-cell response.[2][4][5]

However, a significant number of patients do not respond to pembrolizumab monotherapy or develop resistance over time. This underscores the need for novel combination strategies to enhance the efficacy of immunotherapy. The hypothetical agent, this compound, is postulated to have a mechanism of action that can synergize with PD-1 blockade.

[This section should be populated with the specific details of this compound, including its target, mechanism of action, and the scientific basis for the hypothesized synergy with pembrolizumab. For example, does this compound target a pathway that increases tumor antigen presentation, reduces the population of immunosuppressive cells in the tumor microenvironment, or enhances T-cell infiltration and function?]

Quantitative Data Summary

[The following tables are templates for summarizing preclinical data. They should be populated with experimental results.]

Table 1: In Vitro Efficacy of this compound and Pembrolizumab in NSCLC Cell Lines

Cell LineTreatment GroupIC50 (µM) of this compound% Apoptosis (at [X] µM this compound)Cytokine Release (pg/mL) - IFN-γ
A549 (PD-L1 low)This compound alone
Pembrolizumab aloneN/A
This compound + Pembrolizumab
H226 (PD-L1 high)This compound alone
Pembrolizumab aloneN/A
This compound + Pembrolizumab

Table 2: In Vivo Efficacy in Syngeneic Mouse Models of NSCLC

Mouse ModelTreatment GroupTumor Growth Inhibition (%)Median Survival (days)Complete Responses (%)
LLC-implanted C57BL/6Vehicle Control00
This compound alone
Pembrolizumab alone
This compound + Pembrolizumab

Table 3: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) from In Vivo Studies

Treatment GroupCD8+ T cells (% of CD45+)CD4+ T cells (% of CD45+)Regulatory T cells (% of CD4+)M1 Macrophages (% of F4/80+)
Vehicle Control
This compound alone
Pembrolizumab alone
This compound + Pembrolizumab

Experimental Protocols

In Vitro Cell-Based Assays

3.1.1 Cell Viability Assay

  • Seed NSCLC cell lines (e.g., A549, H226) in 96-well plates at a density of 5,000 cells/well.

  • Allow cells to adhere overnight.

  • Treat cells with a serial dilution of this compound, pembrolizumab (as an isotype control in this context, as it acts on T-cells, not directly on tumor cells in isolation), or the combination.

  • Incubate for 72 hours.

  • Assess cell viability using a resazurin-based reagent or MTT assay according to the manufacturer's instructions.

  • Calculate the half-maximal inhibitory concentration (IC50) for this compound.

3.1.2 T-Cell Co-culture and Activation Assay

  • Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.

  • Culture NSCLC cells with PBMCs at a 1:5 ratio in the presence of a T-cell activator (e.g., anti-CD3/CD28 beads).

  • Treat co-cultures with this compound, pembrolizumab, or the combination.

  • After 72 hours, collect the supernatant to measure cytokine release (e.g., IFN-γ, TNF-α) by ELISA or multiplex bead array.

  • Harvest cells and stain for T-cell activation markers (e.g., CD69, CD25) for analysis by flow cytometry.

In Vivo Murine Tumor Models

3.2.1 Animal Models

  • Utilize syngeneic mouse models, such as C57BL/6 mice subcutaneously implanted with Lewis Lung Carcinoma (LLC) cells, which are compatible with an intact immune system. Humanized mouse models can also be employed for more direct testing of human-specific therapeutics.[7]

3.2.2 Dosing and Administration

  • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (n=10 per group): Vehicle control, this compound alone, pembrolizumab alone, and this compound + pembrolizumab.

  • Administer this compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Administer pembrolizumab (or a murine-specific anti-PD-1 antibody) via intraperitoneal injection, typically twice a week.

  • Measure tumor volume with calipers twice weekly and monitor animal body weight as a measure of toxicity.

  • Euthanize mice when tumors reach a predetermined size or at the end of the study, and collect tumors and spleens for further analysis.

Immunological Assays

3.3.1 Immunohistochemistry (IHC) for PD-L1 Expression

  • Fix tumor tissue in 10% neutral buffered formalin and embed in paraffin.

  • Section the paraffin-embedded tumors and mount on slides.

  • Perform antigen retrieval using a citrate-based buffer.

  • Incubate with a primary antibody against PD-L1 (e.g., clone 22C3).[8]

  • Use a secondary antibody and a detection system (e.g., DAB) to visualize PD-L1 expression.

  • Score the percentage of tumor cells with positive membrane staining (Tumor Proportion Score, TPS).

3.3.2 Flow Cytometry for Immune Cell Infiltration

  • Mechanically and enzymatically digest fresh tumor tissue to create a single-cell suspension.

  • Stain the cell suspension with a cocktail of fluorescently labeled antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3, F4/80, CD11c).

  • Acquire data on a flow cytometer.

  • Analyze the data to quantify the proportions of different immune cell populations within the tumor microenvironment.

Visualizations

G cluster_0 Hypothetical this compound Signaling Pathway This compound This compound Target_Kinase Target Kinase (e.g., XYZ Kinase) This compound->Target_Kinase Inhibits Downstream_Effector Downstream Effector Target_Kinase->Downstream_Effector Immunosuppression Immunosuppressive Signal Downstream_Effector->Immunosuppression

Caption: Hypothetical signaling pathway of this compound.

G cluster_0 Synergistic Mechanism of this compound and Pembrolizumab T_Cell T Cell PD1 PD-1 T_Cell->PD1 T_Cell_Activation T Cell Activation & Killing T_Cell->T_Cell_Activation Tumor_Cell Tumor Cell PDL1 PD-L1 Tumor_Cell->PDL1 PD1->PDL1 Interaction PDL1->PD1 Inhibits T Cell Pembrolizumab Pembrolizumab Pembrolizumab->PD1 Blocks This compound This compound This compound->Tumor_Cell Reduces Immunosuppression Immunosuppressive_Signal Inhibitory Signal

Caption: Proposed synergistic mechanism of action.

G cluster_workflow Experimental Workflow cluster_analysis Analyses Start Establish Syngeneic NSCLC Tumor Model Treatment Randomize and Treat: - Vehicle - this compound - Pembrolizumab - Combination Start->Treatment Monitoring Monitor Tumor Growth & Animal Health Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Tumor_Analysis Tumor Analysis: - IHC (PD-L1) - Flow Cytometry (TILs) Endpoint->Tumor_Analysis Survival_Analysis Survival Analysis Endpoint->Survival_Analysis

Caption: In vivo experimental workflow overview.

References

Application Notes and Protocols for Analyzing Gut Microbiome Changes After MS-20 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS-20, a postbiotic compound derived from a soybean-based medium fermented with multiple probiotic and yeast strains, has demonstrated potential in modulating the gut microbiome and enhancing the efficacy of cancer immunotherapy.[1][2][3] Notably, studies have shown that MS-20 treatment can alter the composition of the gut microbiota, leading to an increase in beneficial bacteria such as Ruminococcus bromii.[1][2][3][4] This modulation of the gut microbiome is associated with an enhanced anti-tumor immune response, characterized by increased infiltration of effector CD8+ T cells into the tumor microenvironment and downregulation of the immune checkpoint protein PD-1.[1][2][3][4]

These application notes provide detailed protocols for researchers to investigate the effects of MS-20 on the gut microbiome. The methodologies cover sample collection, 16S rRNA gene sequencing, shotgun metagenomic sequencing, and metabolomics, along with the corresponding bioinformatics analysis pipelines.

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a structured overview of the types of quantitative data that can be generated from the described experimental protocols.

Table 1: 16S rRNA Gene Sequencing Data Summary

MetricDescriptionExample Data (Post-MS-20 vs. Control)
Alpha Diversity
Shannon IndexMeasures species richness and evenness within a sample.Increased Shannon index post-MS-20.
Chao1 IndexEstimates species richness.Increased Chao1 index post-MS-20.
Observed OTUs/ASVsThe number of unique Operational Taxonomic Units or Amplicon Sequence Variants.Higher number of observed OTUs/ASVs post-MS-20.
Beta Diversity
Bray-Curtis DissimilarityQuantifies the compositional dissimilarity between two samples.Significant clustering of post-MS-20 samples, distinct from control.
Weighted UniFracMeasures the phylogenetic distance between sets of taxa in a community.Significant separation between post-MS-20 and control groups.
Taxonomic Abundance
Relative Abundance of Ruminococcus bromiiThe proportion of sequences assigned to Ruminococcus bromii.Significantly higher relative abundance in the post-MS-20 group.
Relative Abundance of other key taxaProportions of other bacterial taxa of interest.Altered abundances of Firmicutes, Bacteroidetes, etc.

Table 2: Shotgun Metagenomic Sequencing Data Summary

MetricDescriptionExample Data (Post-MS-20 vs. Control)
Functional Potential
KEGG Pathway AbundanceRelative abundance of Kyoto Encyclopedia of Genes and Genomes pathways.Enrichment of pathways related to carbohydrate metabolism and SCFA production.
CAZyme AbundanceRelative abundance of Carbohydrate-Active enZYmes.Increased abundance of glycoside hydrolases associated with fiber degradation.
Taxonomic Profile
Species-level resolutionIdentification and relative abundance of microbial species.Confirmation of increased Ruminococcus bromii and other species.
Viral and Fungal ProfilingIdentification and abundance of viral and fungal components of the microbiome.Potential shifts in the virome and mycobiome post-treatment.

Table 3: Metabolomics Data Summary

Metabolite ClassSpecific MetabolitesExample Data (Post-MS-20 vs. Control)
Short-Chain Fatty Acids (SCFAs) Butyrate (B1204436), Propionate, AcetateIncreased levels of butyrate in the post-MS-20 group.
Secondary Bile Acids Deoxycholic acid, Lithocholic acidAltered concentrations of secondary bile acids.
Tryptophan Metabolites Indolepropionic acid, Indole-3-acetic acidChanges in the levels of various indole (B1671886) derivatives.
Other Microbial Metabolites Trimethylamine N-oxide (TMAO)Variations in other metabolites linked to microbial activity.

Experimental Protocols

Fecal Sample Collection and Storage

Proper sample collection and storage are critical for accurate microbiome and metabolomic analyses.

Materials:

  • Sterile fecal collection containers

  • DNA/RNA stabilization solution (e.g., DNA/RNA Shield)

  • -80°C freezer

  • Dry ice for transport

Protocol:

  • Provide subjects with sterile collection containers and detailed instructions for sample collection to minimize contamination.

  • Immediately after collection, the fecal sample should be homogenized with a DNA/RNA stabilization solution according to the manufacturer's instructions.

  • If a stabilization solution is not used, the sample should be frozen at -80°C as soon as possible after collection.

  • Transport samples to the laboratory on dry ice.

  • Store samples at -80°C until processing.

16S rRNA Gene Sequencing

This method is used to profile the taxonomic composition of the bacterial community.

2.1. DNA Extraction

Materials:

  • Fecal DNA extraction kit (e.g., QIAamp PowerFecal Pro DNA Kit)

  • Bead-beating homogenizer

  • Microcentrifuge

  • Nuclease-free water

Protocol:

  • Thaw frozen fecal samples on ice.

  • Weigh approximately 200-250 mg of the fecal sample into the bead-beating tubes provided in the DNA extraction kit.

  • Follow the manufacturer's protocol for the chosen DNA extraction kit, which typically involves mechanical lysis (bead-beating), chemical lysis, and DNA purification steps.

  • Elute the purified DNA in nuclease-free water or the provided elution buffer.

  • Assess the quantity and quality of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).

2.2. PCR Amplification of the 16S rRNA Gene

Materials:

  • High-fidelity DNA polymerase

  • Primers for the desired hypervariable region of the 16S rRNA gene (e.g., V4 region primers 515F/806R)

  • PCR tubes or plates

  • Thermal cycler

Protocol:

  • Prepare a PCR master mix containing the high-fidelity DNA polymerase, dNTPs, and forward and reverse primers with appropriate barcodes for multiplexing.

  • Add the template DNA (1-10 ng) to the master mix.

  • Perform PCR using a standard protocol, for example:

    • Initial denaturation at 95°C for 3 minutes.

    • 25-35 cycles of:

      • Denaturation at 95°C for 30 seconds.

      • Annealing at 55°C for 30 seconds.

      • Extension at 72°C for 1 minute.

    • Final extension at 72°C for 5 minutes.

  • Verify the PCR product size and purity by running a small volume on an agarose (B213101) gel.

2.3. Library Preparation and Sequencing

Materials:

  • PCR purification kit or magnetic beads

  • Library quantification kit (e.g., KAPA Library Quantification Kit)

  • Next-generation sequencing platform (e.g., Illumina MiSeq)

Protocol:

  • Purify the PCR products to remove primers and dNTPs.

  • Quantify the purified amplicons.

  • Pool the barcoded amplicons in equimolar concentrations.

  • Perform sequencing on an Illumina platform following the manufacturer's instructions.

Shotgun Metagenomic Sequencing

This technique provides a comprehensive view of the functional potential of the microbiome.

3.1. DNA Extraction and Library Preparation

Materials:

  • High-quality DNA extraction kit suitable for metagenomics

  • Covaris or other DNA shearing instrument

  • Library preparation kit (e.g., NEBNext Ultra II FS DNA Library Prep Kit)

Protocol:

  • Extract high molecular weight DNA from fecal samples as described in section 2.1.

  • Fragment the DNA to the desired size (e.g., 300-400 bp) using enzymatic or mechanical shearing.

  • Prepare sequencing libraries according to the manufacturer's protocol. This typically involves end-repair, A-tailing, adapter ligation, and library amplification.

  • Quantify and assess the quality of the libraries.

3.2. Sequencing

Protocol:

  • Pool the libraries.

  • Perform sequencing on a high-throughput platform (e.g., Illumina NovaSeq) to achieve the desired sequencing depth.

Fecal Metabolomics using LC-MS

This approach identifies and quantifies small molecule metabolites produced by the host and the microbiome.

4.1. Metabolite Extraction

Materials:

  • Lyophilizer (freeze-dryer)

  • Extraction solvent (e.g., 80% methanol (B129727) or a mixture of methyl tert-butyl ether (MTBE), methanol, and water)

  • Centrifuge

  • Vortex mixer

Protocol:

  • Lyophilize fecal samples to remove water.

  • Weigh 20-50 mg of the lyophilized fecal powder into a microcentrifuge tube.

  • Add cold extraction solvent. A common choice is a monophasic extraction with methanol.

  • Homogenize the sample by vortexing and sonication.

  • Incubate the samples at a low temperature (e.g., -20°C) to precipitate proteins.

  • Centrifuge at high speed to pellet the debris.

  • Transfer the supernatant containing the metabolites to a new tube.

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried metabolites in an appropriate solvent for LC-MS analysis.

4.2. LC-MS Analysis

Materials:

  • Liquid chromatography-mass spectrometry (LC-MS) system (e.g., UHPLC coupled to a Q-TOF or Orbitrap mass spectrometer)

  • Appropriate chromatography column (e.g., C18 for reversed-phase or HILIC for polar metabolites)

Protocol:

  • Inject the reconstituted samples into the LC-MS system.

  • Separate the metabolites using a suitable chromatographic gradient.

  • Detect and quantify the metabolites using the mass spectrometer in both positive and negative ionization modes.

Bioinformatics Analysis

16S rRNA and Shotgun Metagenomics Data Analysis using QIIME 2

QIIME 2 is a powerful, open-source bioinformatics platform for microbiome analysis.[1][2][5][6]

Protocol:

  • Demultiplexing and Quality Filtering: Separate reads by sample based on their barcodes and remove low-quality reads using the q2-demux and q2-dada2 or q2-deblur plugins.

  • Feature Table and Feature Data Generation: Generate a table of amplicon sequence variants (ASVs) or operational taxonomic units (OTUs) and their frequencies in each sample.

  • Taxonomic Classification: Assign taxonomy to the ASVs/OTUs using a pre-trained classifier (e.g., Greengenes, SILVA) with the q2-feature-classifier plugin.

  • Phylogenetic Tree Construction: Build a phylogenetic tree of the ASVs/OTUs for diversity analyses using q2-phylogeny.

  • Diversity Analysis:

    • Alpha diversity: Calculate within-sample diversity metrics (e.g., Shannon, Chao1) using q2-diversity.

    • Beta diversity: Compare between-sample diversity (e.g., Bray-Curtis, UniFrac) and visualize with PCoA plots using q2-diversity.

  • Differential Abundance Analysis: Identify taxa that are significantly different in abundance between experimental groups using tools like ANCOM within q2-composition.

  • Functional Prediction (for 16S data): Predict the functional potential of the microbiome using tools like PICRUSt2, which can be integrated with the QIIME 2 output.

Metabolomics Data Analysis

Protocol:

  • Data Preprocessing: Use software like XCMS or MS-DIAL to perform peak picking, retention time correction, and peak alignment.

  • Metabolite Identification: Identify metabolites by matching their mass-to-charge ratio (m/z) and retention time to spectral libraries (e.g., METLIN, HMDB).

  • Statistical Analysis:

    • Perform univariate analysis (e.g., t-tests, volcano plots) to identify significantly altered metabolites between groups.

    • Use multivariate analysis (e.g., PCA, PLS-DA) to visualize the overall metabolic differences between groups.

  • Pathway Analysis: Use tools like MetaboAnalyst to identify metabolic pathways that are significantly impacted by the MS-20 treatment.

Visualizations

Experimental Workflow for Gut Microbiome Analysis

experimental_workflow cluster_collection Sample Collection & Processing cluster_analysis Multi-Omics Analysis cluster_16s 16S rRNA Sequencing cluster_shotgun Shotgun Metagenomics cluster_metabolomics Metabolomics cluster_bioinformatics Bioinformatics & Data Integration sample_collection Fecal Sample Collection storage Storage at -80°C sample_collection->storage dna_extraction_16s DNA Extraction storage->dna_extraction_16s dna_extraction_shotgun DNA Extraction storage->dna_extraction_shotgun lyophilization Lyophilization storage->lyophilization pcr_amplification PCR Amplification dna_extraction_16s->pcr_amplification sequencing_16s 16S Sequencing pcr_amplification->sequencing_16s bioinformatics_16s QIIME 2 Analysis (Taxonomy, Diversity) sequencing_16s->bioinformatics_16s library_prep_shotgun Library Preparation dna_extraction_shotgun->library_prep_shotgun sequencing_shotgun Shotgun Sequencing library_prep_shotgun->sequencing_shotgun bioinformatics_shotgun QIIME 2 & HUMAnN2 (Taxonomy, Function) sequencing_shotgun->bioinformatics_shotgun metabolite_extraction Metabolite Extraction lyophilization->metabolite_extraction lcms LC-MS Analysis metabolite_extraction->lcms bioinformatics_metabolomics Metabolite Identification & Pathway Analysis lcms->bioinformatics_metabolomics data_integration Integrated Multi-Omics Analysis bioinformatics_16s->data_integration bioinformatics_shotgun->data_integration bioinformatics_metabolomics->data_integration signaling_pathway ms20 MS-20 Treatment gut_microbiota Gut Microbiota Modulation ms20->gut_microbiota ruminococcus Increase in Ruminococcus bromii gut_microbiota->ruminococcus metabolites Production of Microbial Metabolites (e.g., SCFAs) ruminococcus->metabolites immune_cells Modulation of Immune Cells metabolites->immune_cells dc_activation Dendritic Cell (DC) Maturation & Antigen Presentation immune_cells->dc_activation t_cell T-Cell Priming and Differentiation dc_activation->t_cell cd8_t_cell Increased Effector CD8+ T-Cells t_cell->cd8_t_cell tumor_microenvironment Tumor Microenvironment t_cell_infiltration Enhanced CD8+ T-Cell Infiltration cd8_t_cell->t_cell_infiltration pd1_downregulation Downregulation of PD-1 on T-Cells cd8_t_cell->pd1_downregulation tumor_microenvironment->t_cell_infiltration tumor_microenvironment->pd1_downregulation anti_tumor_immunity Enhanced Anti-Tumor Immunity t_cell_infiltration->anti_tumor_immunity pd1_downregulation->anti_tumor_immunity

References

Application Notes and Protocols: Flow Cytometric Analysis of Immune Cells Post-MS-7972 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS-7972 is a novel immunomodulatory agent with the potential to alter the tumor microenvironment and enhance anti-tumor immunity. As a putative inhibitor of the PD-1/PD-L1 axis, MS-7972 is designed to block the interaction between Programmed Death-Ligand 1 (PD-L1) on tumor cells and the PD-1 receptor on activated T cells.[1] This blockade is intended to remove the inhibitory signal that dampens T-cell activity, thereby restoring and augmenting the cytotoxic T-lymphocyte response against cancer cells.[1] Flow cytometry is a powerful and indispensable tool for dissecting the complex cellular changes within the immune system following treatment with such agents.[2][3] It allows for the high-throughput, multi-parametric analysis of individual cells, enabling the precise identification and quantification of various immune cell subsets and their functional states.[2][4][5]

These application notes provide a comprehensive guide to utilizing flow cytometry for the analysis of immune cell populations in response to MS-7972 treatment. The following sections detail the expected immunomodulatory effects of a PD-L1 inhibitor, protocols for sample preparation and flow cytometric analysis, and representative data presentation.

Predicted Immunomodulatory Effects of MS-7972

Treatment with a PD-L1 inhibitor like MS-7972 is expected to induce a shift in the immune landscape from an immunosuppressive to an active, anti-tumor state.[6][7] Key anticipated changes that can be monitored by flow cytometry include:

  • Increased T-cell Activation and Proliferation: A primary outcome of PD-L1 blockade is the enhanced activation and proliferation of CD8+ cytotoxic T lymphocytes (CTLs) and CD4+ helper T cells within the tumor microenvironment.[8]

  • Changes in T-cell Subsets: An increase in the proportion of effector and memory T-cell populations (e.g., CD8+/CD44+/CD62L-) is anticipated, indicating a robust and durable anti-tumor response.[6]

  • Modulation of Myeloid Cell Populations: A decrease in immunosuppressive myeloid-derived suppressor cells (MDSCs) and M2-like tumor-associated macrophages (TAMs) may be observed.[6]

  • Alterations in Immune Checkpoint Marker Expression: Changes in the expression of other immune checkpoint molecules on various immune cell populations can provide insights into potential resistance mechanisms.[9]

Data Presentation: Quantitative Analysis of Immune Cell Populations

The following tables summarize hypothetical quantitative data obtained from flow cytometry analysis of peripheral blood mononuclear cells (PBMCs) and tumor-infiltrating lymphocytes (TILs) from a preclinical tumor model treated with MS-7972.

Table 1: T-Cell Population Changes in Peripheral Blood

Cell PopulationMarker ProfileVehicle Control (% of CD45+)MS-7972 Treated (% of CD45+)Fold Change
CD4+ T CellsCD3+ CD4+35.2 ± 3.138.5 ± 2.81.1
CD8+ T CellsCD3+ CD8+18.6 ± 2.525.1 ± 3.01.3
Activated CD4+ T CellsCD3+ CD4+ CD69+5.1 ± 1.212.3 ± 1.82.4
Activated CD8+ T CellsCD3+ CD8+ CD69+4.8 ± 0.915.2 ± 2.13.2
Regulatory T CellsCD3+ CD4+ FoxP3+8.2 ± 1.56.5 ± 1.10.8

Table 2: Immune Cell Infiltration in the Tumor Microenvironment

Cell PopulationMarker ProfileVehicle Control (% of CD45+)MS-7972 Treated (% of CD45+)Fold Change
CD8+ T CellsCD3+ CD8+10.3 ± 2.122.8 ± 3.52.2
Effector Memory CD8+ T CellsCD3+ CD8+ CD44+ CD62L-3.1 ± 0.89.7 ± 1.93.1
M2-like MacrophagesCD11b+ F4/80+ CD206+15.6 ± 2.98.2 ± 1.70.5
Myeloid-Derived Suppressor CellsCD11b+ Gr-1+25.4 ± 4.214.1 ± 3.10.6

Experimental Protocols

Protocol 1: Preparation of Single-Cell Suspensions from Peripheral Blood (PBMCs)
  • Blood Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Dilution: Dilute the blood 1:1 with phosphate-buffered saline (PBS).

  • Density Gradient Centrifugation: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque).

  • Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • PBMC Isolation: Aspirate the buffy coat layer containing the PBMCs.

  • Washing: Wash the isolated PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.

  • Cell Counting and Viability: Resuspend the cell pellet in an appropriate buffer (e.g., PBS with 2% fetal bovine serum) and determine the cell count and viability using a hemocytometer and trypan blue exclusion or an automated cell counter.[10]

  • Proceed to Staining: The cells are now ready for antibody staining as described in Protocol 3.

Protocol 2: Preparation of Single-Cell Suspensions from Tumor Tissue (TILs)
  • Tissue Dissociation: Mechanically dissociate the excised tumor tissue into small pieces using a sterile scalpel.

  • Enzymatic Digestion: Incubate the tissue fragments in a digestion buffer containing enzymes such as collagenase and DNase I for a defined period (e.g., 30-60 minutes) at 37°C with gentle agitation.

  • Cell Dissociation: Further dissociate the tissue by passing it through a gentleMACS Dissociator or by pipetting.

  • Filtration: Pass the cell suspension through a 70 µm cell strainer to remove any remaining clumps.[3]

  • Red Blood Cell Lysis (Optional): If significant red blood cell contamination is present, treat the cell suspension with a red blood cell lysis buffer.[10][11]

  • Washing: Wash the cells twice with PBS.

  • Cell Counting and Viability: Determine the cell count and viability.

  • Proceed to Staining: The cells are now ready for antibody staining.

Protocol 3: Flow Cytometry Staining
  • Cell Aliquoting: Aliquot approximately 1 x 10^6 cells per tube.

  • Fc Receptor Blockade: Incubate the cells with an Fc receptor blocking antibody to prevent non-specific antibody binding.

  • Surface Marker Staining: Add the cocktail of fluorescently conjugated antibodies against the cell surface markers of interest. A list of suggested antibody panels is provided below.

  • Incubation: Incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with a suitable staining buffer.

  • Viability Staining: Resuspend the cells in a buffer containing a viability dye (e.g., a fixable viability dye) to distinguish live from dead cells.[10][11]

  • Fixation and Permeabilization (for intracellular targets): If staining for intracellular antigens (e.g., FoxP3), fix and permeabilize the cells using a commercially available kit.

  • Intracellular Staining: Add the fluorescently conjugated antibodies against the intracellular targets and incubate as recommended by the manufacturer.

  • Final Wash: Wash the cells once more.

  • Resuspension: Resuspend the final cell pellet in a suitable buffer for flow cytometry analysis (e.g., PBS with 1% paraformaldehyde).

  • Data Acquisition: Acquire the data on a flow cytometer.

Suggested Antibody Panels:

  • T-Cell Panel: CD45, CD3, CD4, CD8, CD69, CD44, CD62L

  • Myeloid Panel: CD45, CD11b, F4/80, Gr-1, Ly6G, Ly6C, CD206

  • Regulatory Cell Panel: CD45, CD3, CD4, CD25, FoxP3

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_staining Flow Cytometry Staining cluster_analysis Data Analysis Blood Peripheral Blood PBMC PBMC Isolation Blood->PBMC Tumor Tumor Tissue TIL TIL Isolation Tumor->TIL Staining Antibody Staining PBMC->Staining TIL->Staining Acquisition Data Acquisition Staining->Acquisition Gating Gating Strategy Acquisition->Gating Quant Quantification Gating->Quant

Caption: Experimental workflow for flow cytometry analysis.

signaling_pathway cluster_cells cluster_outcome Therapeutic Outcome TumorCell Tumor Cell PDL1 PD-L1 TCell T Cell PD1 PD-1 TCellActivation T-Cell Activation & Proliferation PDL1->PD1 Inhibition Inhibition PD1->Inhibition MS7972 MS-7972 This compound->PDL1 Binding Inhibition->TCell T-Cell Exhaustion Activation Activation TumorCellDeath Tumor Cell Death TCellActivation->TumorCellDeath

Caption: Proposed mechanism of action of MS-7972.

References

Application Notes and Protocols for MS-20 (Symbiota®) in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The designation "MS-20" has been identified in scientific literature referring to two distinct investigational products. The first is a class of monoclonal antibodies targeting the CD20 receptor for the treatment of Multiple Sclerosis (MS). The second, and more prominently featured in recent preclinical and clinical research under this specific name, is a postbiotic fermented soybean beverage known as Symbiota®. This document focuses exclusively on the preclinical dosage considerations for MS-20 (Symbiota®) , a postbiotic agent investigated for its immunomodulatory effects in oncology and inflammatory diseases.

Introduction

MS-20, also known as Symbiota®, is a postbiotic formulation produced by the anaerobic fermentation of soybeans with a combination of multiple probiotic strains and yeast.[1] Preclinical studies have demonstrated its potential to modulate the gut microbiota and enhance anti-tumor immune responses, particularly when used in combination with checkpoint inhibitors.[2][3] These application notes provide a comprehensive overview of dosage considerations, experimental protocols, and the proposed mechanism of action for MS-20 in preclinical trial settings, intended for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the key dosage and administration data from preclinical studies involving MS-20 (Symbiota®).

Table 1: Preclinical Safety and Tolerability of MS-20 in Rodents

SpeciesStudy DurationDosing Groups (mL/kg/day)Route of AdministrationKey FindingsReference
Sprague-Dawley Rats28 and 90 days1.5, 5, 15OralNo alterations in clinical observations, blood chemistry, urinalysis, or hematology.[1][4][5]
Sprague-Dawley RatsAcute5, 10, 20OralNo mortality or clinical signs of toxicity observed.[5]

Table 2: No-Observed-Adverse-Effect-Level (NOAEL)

SpeciesNOAEL (mL/kg/day)Route of AdministrationStudy TypeReference
Sprague-Dawley Rats15Oral90-day repeated dose toxicity[1][4][5]

Table 3: Preclinical Efficacy Dosage in a Xenograft Mouse Model

Mouse StrainCancer ModelMS-20 Dosage (% solution)Dosing Volume (mL/kg)Route of AdministrationCombination TherapyKey FindingsReference
BALB/cCT-26 Colon Cancer1, 5, 1510Oral GavageAnti-PD1 Antibody (10 mg/kg)Inhibition of tumor growth, increased CD8+ T-cell infiltration.[2]

Experimental Protocols

Objective: To evaluate the potential toxicity of MS-20 following repeated oral administration in Sprague-Dawley rats for 90 days.

Materials:

  • Sprague-Dawley rats

  • MS-20 (Symbiota®)

  • Vehicle control (e.g., sterile water)

  • Oral gavage needles

  • Standard laboratory animal diet and water

  • Equipment for clinical observations, blood collection, and histopathology

Procedure:

  • Acclimatize animals to laboratory conditions.

  • Assign animals to four groups: vehicle control, 1.5 mL/kg/day MS-20, 5 mL/kg/day MS-20, and 15 mL/kg/day MS-20.[1][4][5]

  • Administer MS-20 or vehicle control orally via gavage once daily for 90 consecutive days.

  • Conduct daily clinical observations for any signs of toxicity.

  • Record body weight and food consumption weekly.

  • Perform ophthalmological examinations prior to initiation and at the end of the study.

  • Collect blood and urine samples for hematology, clinical chemistry, and urinalysis at termination.

  • At the end of the 90-day period, euthanize the animals and perform a complete necropsy.

  • Record organ weights and collect tissues for histopathological examination.

  • Analyze data for any significant differences between the treatment and control groups.

Objective: To assess the anti-tumor efficacy of MS-20 alone and in combination with an anti-PD1 antibody in a syngeneic mouse cancer model.

Materials:

  • BALB/c mice

  • CT-26 colon cancer cells

  • MS-20 (Symbiota®) at 1%, 5%, and 15% concentrations

  • Anti-PD1 antibody (10 mg/kg)

  • Isotype control antibody

  • Sterile water (vehicle)

  • Equipment for subcutaneous injection, oral gavage, and tumor measurement

Procedure:

  • Subcutaneously inject 2 x 10^5 viable CT-26 cells into the flank of each BALB/c mouse.[2]

  • Three days post-implantation, randomize mice into treatment groups (e.g., Vehicle + Isotype, MS-20 + Isotype, Vehicle + anti-PD1, MS-20 + anti-PD1).

  • Administer the designated concentration of MS-20 (1%, 5%, or 15%) or vehicle control daily via oral gavage at a volume of 10 mL/kg.[2]

  • On days 3, 5, 7, 9, and 11 post-implantation, administer the anti-PD1 antibody or isotype control (10 mg/kg) via intraperitoneal injection.[2]

  • Measure tumor volume regularly (e.g., every 2-3 days) using calipers.

  • Monitor animal body weight and overall health.

  • Analyze tumor growth curves and endpoint tumor weights to determine treatment efficacy.

Visualizations

MS-20_Mechanism_of_Action MS20 MS-20 (Symbiota®) (Oral Administration) GutMicrobiota Modulation of Gut Microbiota MS20->GutMicrobiota ImmuneCells Increased Effector CD8+ T-cells GutMicrobiota->ImmuneCells Mediates TumorMicroenvironment Remodeled Tumor Microenvironment ImmuneCells->TumorMicroenvironment AntiTumor Enhanced Anti-Tumor Activity TumorMicroenvironment->AntiTumor PD1 Anti-PD1 Therapy PD1->AntiTumor Synergizes with Preclinical_Workflow Start Start: Animal Acclimatization TumorImplant Tumor Cell Implantation (e.g., CT-26) Start->TumorImplant Randomization Randomization into Treatment Groups TumorImplant->Randomization Treatment Daily Oral Gavage (MS-20) + i.p. Injection (Anti-PD1) Randomization->Treatment Monitoring Tumor Measurement & Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint: Euthanasia & Tissue Collection Monitoring->Endpoint Analysis Data Analysis: Tumor Growth Inhibition Endpoint->Analysis

References

Application Notes and Protocols for Symbiota® in Laboratory Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Symbiota® is a postbiotic dietary supplement derived from the proprietary anaerobic fermentation of soybeans involving multiple probiotic strains and a yeast.[1] As a postbiotic, Symbiota® is composed of a complex mixture of metabolites, including organic acids, amino acids, isoflavones, and other microbial-derived compounds, rather than live microorganisms.[2] These components are thought to contribute to its biological activities. In preclinical studies, Symbiota® has been evaluated for its safety and genotoxicity, demonstrating no adverse effects in various assays.[2][3] Its potential applications in drug development and biomedical research are emerging, particularly in areas related to immunomodulation and as an adjuvant to therapies.

These application notes provide detailed protocols for the preparation and use of Symbiota® in common laboratory experiments, including in vitro cytotoxicity assays and chromosomal aberration tests.

Product Handling and Storage

Proper handling and storage of Symbiota® are critical to ensure its stability and the reproducibility of experimental results.

1.1. Storage Conditions

Symbiota® should be stored under controlled conditions to maintain the integrity of its components. Long-term stability data indicates that the product is stable when stored at 25°C with 60% relative humidity. For laboratory use, it is recommended to store Symbiota® in its original packaging at room temperature, protected from light. Once opened, the product should be handled under aseptic conditions to prevent microbial contamination.

1.2. Reconstitution and Dilution

Symbiota® is a liquid solution and can be directly diluted in aqueous buffers or cell culture media for experimental use. To ensure homogeneity, vortex the Symbiota® vial briefly before taking an aliquot. All dilutions should be prepared fresh for each experiment.

Table 1: Recommended Storage Conditions for Symbiota®

ConditionTemperatureRelative HumidityDuration
Long-term Storage 25°C60%Up to 36 months
Accelerated Storage 40°C75%Up to 6 months
Laboratory Use (Opened) Room Temperature (20-25°C)N/AUse immediately

In Vitro Experimental Protocols

The following protocols are based on established methodologies and published studies involving Symbiota® and similar fermented soybean products.

In Vitro Cytotoxicity Assay

This protocol describes a method to assess the cytotoxic potential of Symbiota® on a mammalian cell line.

Objective: To determine the concentration-dependent cytotoxic effect of Symbiota® on CHO-K1 cells.

Materials:

  • Symbiota®

  • Chinese Hamster Ovary (CHO-K1) cells

  • Complete McCoy's 5A medium (supplemented with 10% Fetal Bovine Serum)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Experimental Workflow:

cytotoxicity_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare CHO-K1 Cell Suspension seed_plate Seed 96-well Plate prep_cells->seed_plate prep_symbiota Prepare Symbiota® Dilutions treat_cells Treat Cells with Symbiota® prep_symbiota->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate add_mtt->incubate_mtt add_dmso Add DMSO incubate_mtt->add_dmso read_plate Read Absorbance add_dmso->read_plate calc_viability Calculate Cell Viability (%) read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve

Caption: Workflow for In Vitro Cytotoxicity Assay.

Procedure:

  • Cell Seeding:

    • Culture CHO-K1 cells in complete McCoy's 5A medium.

    • Trypsinize and resuspend the cells to a concentration of 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Preparation of Symbiota® Dilutions:

    • Prepare a series of dilutions of Symbiota® in complete McCoy's 5A medium. Based on previous studies, a concentration range of 6.25, 12.5, 25, 50, and 100 µL/mL can be used as a starting point.

    • Include a vehicle control (medium only) and a positive control (e.g., a known cytotoxic agent).

  • Cell Treatment:

    • After overnight incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared Symbiota® dilutions or control solutions to the respective wells.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the concentration of Symbiota® to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Table 2: Example Concentrations for In Vitro Cytotoxicity Assay

Treatment GroupSymbiota® Concentration (µL/mL)
Vehicle Control 0
Test Concentration 1 6.25
Test Concentration 2 12.5
Test Concentration 3 25
Test Concentration 4 50
Test Concentration 5 100
Positive Control Varies (e.g., Doxorubicin 1 µM)
In Vitro Chromosomal Aberration Test

This protocol outlines a method to evaluate the potential of Symbiota® to induce structural chromosomal aberrations in CHO-K1 cells.

Objective: To assess the clastogenic potential of Symbiota® with and without metabolic activation.

Materials:

  • Symbiota®

  • CHO-K1 cells

  • Complete McCoy's 5A medium

  • S9 fraction (for metabolic activation)

  • Colcemid solution

  • Hypotonic solution (e.g., 0.075 M KCl)

  • Fixative (3:1 methanol:acetic acid)

  • Giemsa stain

  • Microscope slides

  • Microscope with oil immersion objective

Procedure:

  • Cell Culture and Treatment:

    • Culture CHO-K1 cells to exponential growth phase.

    • Seed cells in T-25 flasks or large culture dishes.

    • Treat the cells with various concentrations of Symbiota® (e.g., 6.25, 12.5, 25, 50, and 100 µL/mL) under the following conditions:

      • Short treatment without S9: 3-5 hours of incubation.

      • Short treatment with S9: 3-5 hours of incubation in the presence of S9 fraction.

      • Long treatment without S9: 20-24 hours of continuous incubation.

    • Include negative (vehicle) and positive (e.g., Mitomycin C without S9, Cyclophosphamide with S9) controls.

  • Metaphase Arrest and Harvesting:

    • Two hours prior to the end of the recovery period, add Colcemid to the culture medium to arrest cells in metaphase.

    • After incubation, collect the mitotic cells by trypsinization.

    • Centrifuge the cell suspension and resuspend the pellet in a hypotonic solution. Incubate for 20-30 minutes at 37°C.

  • Fixation and Slide Preparation:

    • Centrifuge the cells and resuspend the pellet in fresh, cold fixative. Repeat the fixation step three times.

    • Drop the cell suspension onto clean, cold microscope slides and allow them to air dry.

  • Staining and Analysis:

    • Stain the slides with Giemsa solution.

    • Score at least 200 well-spread metaphases per concentration for structural chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges) under a microscope.

Potential Signaling Pathways

Postbiotics and fermented soybean products have been shown to modulate various signaling pathways, particularly those involved in inflammation and immune responses. The NF-κB and MAPK signaling pathways are key targets.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus symbiota Symbiota® Metabolites receptor Pattern Recognition Receptors (e.g., TLRs) symbiota->receptor Binds to mapk_cascade MAPK Cascade (p38, JNK, ERK) receptor->mapk_cascade Activates ikb_complex IκB Kinase (IKK) receptor->ikb_complex Activates ap1 AP-1 mapk_cascade->ap1 Activates nf_kb_complex NF-κB/IκB Complex ikb_complex->nf_kb_complex Phosphorylates IκB nf_kb NF-κB nf_kb_complex->nf_kb Releases nf_kb_nuc NF-κB nf_kb->nf_kb_nuc Translocates to gene_expression Gene Expression (e.g., Cytokines) ap1->gene_expression Regulates nf_kb_nuc->gene_expression Regulates

Caption: Potential NF-κB and MAPK Signaling Modulation.

In Vivo Experimental Protocols

For in vivo studies, Symbiota® can be administered to rodent models via oral gavage.

Objective: To assess the in vivo safety and tolerability of Symbiota® in a 90-day rodent study.

Materials:

  • Symbiota®

  • Sprague-Dawley rats

  • Oral gavage needles

  • Sterile water for vehicle control

Procedure:

  • Animal Acclimation and Grouping:

    • Acclimate animals for at least one week prior to the start of the study.

    • Randomly assign animals to control and treatment groups.

  • Dosing:

    • Administer Symbiota® or vehicle control daily via oral gavage for 90 consecutive days.

    • Based on published studies, dose levels of 1.5, 5.0, and 15.0 mL/kg/day can be used.[1]

  • Monitoring and Data Collection:

    • Monitor animals daily for clinical signs of toxicity.

    • Record body weight weekly.

    • At the end of the study, collect blood for hematology and clinical chemistry analysis.

    • Perform a complete necropsy and collect organs for histopathological examination.

Table 3: Example Dosing for In Vivo Rodent Study

GroupTreatmentDose (mL/kg/day)
1 Vehicle Control (Sterile Water)0
2 Symbiota® Low Dose1.5
3 Symbiota® Middle Dose5.0
4 Symbiota® High Dose15.0

Conclusion

Symbiota® presents a promising area of research for drug development and life sciences. The protocols and data presented here provide a foundation for conducting laboratory experiments to explore its biological activities. Adherence to proper handling, storage, and experimental procedures is essential for obtaining reliable and reproducible results. Further research is warranted to fully elucidate the mechanisms of action and potential therapeutic applications of Symbiota®.

References

Monitoring Anti-Tumor Immune Response with MS-20: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS-20, also known as Symbiota®, is a postbiotic composed of microbial metabolites derived from the fermentation of a soybean-based medium by multiple probiotic and yeast strains.[1][2][3] Emerging as a promising adjuvant in cancer immunotherapy, MS-20 has demonstrated the ability to enhance the efficacy of immune checkpoint inhibitors, such as anti-PD-1 antibodies.[1][2][3] The primary mechanism of action involves the modulation of the gut microbiota, which leads to a more robust anti-tumor immune response.[1][2][3] This document provides detailed application notes and protocols for utilizing MS-20 to monitor and enhance anti-tumor immunity in both preclinical and clinical research settings.

Mechanism of Action

MS-20 enhances anti-tumor immunity by remodeling the tumor microenvironment through the gut-immune axis.[1][2][3] Oral administration of MS-20 alters the composition of the gut microbiota, leading to an increase in beneficial bacteria such as Ruminococcus bromii.[1][3] This modulation of the gut microbiome is associated with increased infiltration of effector CD8+ T cells into the tumor and a downregulation of the immune exhaustion marker, Programmed Cell Death Protein 1 (PD-1), on these cells.[1][2][3] The synergistic effect of MS-20 with anti-PD-1 therapy transforms "cold" tumors, which are non-responsive to immunotherapy, into "hot" tumors with an active immune microenvironment.[1]

Data Presentation

Preclinical Data Summary: Murine Cancer Models

The efficacy of MS-20 in combination with anti-PD-1 therapy has been evaluated in xenograft mouse models of colon and lung cancer.[1]

Parameter Vehicle Control Anti-PD-1 Alone MS-20 + Anti-PD-1 Reference
Tumor Growth Inhibition BaselineModest ReductionSignificant Reduction[1]
Total CD8+ T Cell Infiltration BaselineIncreasedSignificantly Increased[1]
PD-1+ Cells in Tumor Microenvironment BaselineNo Significant InhibitionSignificantly Inhibited[1]
Effector Memory CD8+ T Cells BaselineIncreasedFurther Increased[1]
Clinical Data Summary: Non-Small Cell Lung Cancer (NSCLC)

An exploratory clinical trial (NCT04909034) evaluated the combination of MS-20 with pembrolizumab (B1139204) (Keytruda), an anti-PD-1 antibody, in patients with stage IIIb/IV NSCLC.[4][5][6][7]

Parameter Placebo + Keytruda MS-20 + Keytruda Reference
Objective Response Rate (ORR) 25%75%[4][5][6][7]
Complete Response (CR) Rate 0%12.5%[4][5][6][7]
Median Progression-Free Survival (PFS) 4.5 months> 12 months[4][5][6][7]

Experimental Protocols

Preclinical Evaluation in Murine Models

1. Animal Models and Tumor Implantation:

  • Colon Cancer Model: Utilize BALB/c mice. Subcutaneously inject 2 x 10^5 viable CT-26 cells.[8]

  • Lung Cancer Model: Utilize C57BL/6 mice. Subcutaneously inject 1 x 10^6 viable LL/2 cells.[8]

  • Tumor growth should be monitored regularly by caliper measurements.

2. MS-20 and Anti-PD-1 Administration:

  • MS-20 Administration: Three days post-tumor implantation, begin daily oral gavage of MS-20 at concentrations of 1%, 5%, or 15% (10 mL/kg). A vehicle control group should receive the vehicle solution.[8]

  • Anti-PD-1 Administration: On days 3, 5, 7, 9, and 11 post-implantation, administer anti-PD-1 antibody (10 mg/kg) or an isotype control via intraperitoneal injection.[8]

3. Fecal Microbiota Transplantation (FMT) Protocol:

  • To confirm the role of the gut microbiota, a fecal microbiota transplantation (FMT) model can be employed.

  • Treat recipient mice with an antibiotic cocktail (ampicillin, neomycin, metronidazole, and vancomycin) in their drinking water to deplete the native gut microbiota.[8]

  • Four days after tumor implantation, administer daily oral gavage of fecal microbiota (100 µL/mouse) collected from donor mice treated with either vehicle or MS-20.[8]

  • Administer anti-PD-1 antibody on days 6, 8, 10, and 12.[8]

4. Monitoring Immune Response:

  • Flow Cytometry for Tumor-Infiltrating Lymphocytes (TILs):

    • At the study endpoint, excise tumors and prepare single-cell suspensions.

    • Stain cells with fluorescently labeled antibodies against immune cell markers, including CD45, CD3, CD8, and PD-1.

    • Analyze the stained cells using a flow cytometer to quantify the populations of total CD8+ T cells and PD-1 expressing CD8+ T cells within the tumor microenvironment.

  • Gut Microbiota Analysis (16S rRNA Sequencing):

    • Collect fecal samples from all treatment groups at baseline and at the end of the study.

    • Extract genomic DNA from the fecal samples using a commercially available kit (e.g., Mag-Attract Power Microbiome DNA/RNA KF Kit).[8]

    • Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using specific primers.[8]

    • Sequence the amplicons using a next-generation sequencing platform.

    • Analyze the sequencing data to determine the composition and diversity of the gut microbiota in each treatment group.

Clinical Trial Protocol (Adapted from NCT04909034)

1. Patient Population:

  • Patients diagnosed with metastatic non-small cell lung cancer (NSCLC) stage IIIB-IV.[9][10]

  • Patients should meet all inclusion and exclusion criteria as detailed in the full clinical trial protocol.[10]

2. Treatment Regimen:

  • MS-20 Administration: Administer 4 c.c. of MS-20 oral solution twice daily for 48 weeks. A placebo control group should receive a matching placebo.[9]

  • Pembrolizumab Administration: Administer pembrolizumab according to the standard of care for NSCLC.

3. Monitoring and Endpoints:

  • Primary Endpoint: Objective Response Rate (ORR) assessed according to RECIST 1.1 criteria.[9][11]

  • Secondary Endpoints: Progression-Free Survival (PFS), Duration of Response (DOR), and safety.[9][11]

  • Exploratory Endpoints:

    • Gut Microbiota Analysis: Collect stool samples at baseline and throughout the treatment period to analyze changes in the gut microbiome composition using 16S rRNA sequencing.[9][11]

    • Immune Monitoring: Collect peripheral blood samples to monitor changes in immune cell populations and cytokine profiles.

Visualizations

G cluster_gut Gut Lumen cluster_immune Systemic Circulation & Tumor Microenvironment MS20 Oral Administration of MS-20 GutMicrobiota Modulation of Gut Microbiota MS20->GutMicrobiota Metabolites Production of Beneficial Metabolites GutMicrobiota->Metabolites ImmunePriming Enhanced Immune Cell Priming Metabolites->ImmunePriming Signals to Immune System CD8T Increased Effector CD8+ T Cell Infiltration ImmunePriming->CD8T PD1 Downregulation of PD-1 Expression CD8T->PD1 TumorCell Tumor Cell CD8T->TumorCell Recognizes and Attacks Apoptosis Tumor Cell Apoptosis TumorCell->Apoptosis

Caption: Proposed mechanism of action for MS-20 in enhancing anti-tumor immunity.

G cluster_preclinical Preclinical Experimental Workflow start Start tumor_implant Tumor Cell Implantation (e.g., CT-26, LL/2) start->tumor_implant treatment Treatment Initiation: - MS-20 (Oral Gavage) - Anti-PD-1 (IP Injection) tumor_implant->treatment monitoring Tumor Growth Monitoring treatment->monitoring endpoint Endpoint Analysis: - Tumor Weight - Flow Cytometry (TILs) - Gut Microbiota (16S rRNA) monitoring->endpoint end End endpoint->end

Caption: Workflow for preclinical evaluation of MS-20 in murine cancer models.

G cluster_clinical Clinical Trial Workflow (NCT04909034) start_c Start patient_screening Patient Screening (NSCLC Stage IIIB-IV) start_c->patient_screening randomization Randomization patient_screening->randomization treatment_arm MS-20 + Pembrolizumab randomization->treatment_arm control_arm Placebo + Pembrolizumab randomization->control_arm monitoring_c Treatment & Monitoring: - Tumor Response (RECIST 1.1) - Safety Assessments - Stool/Blood Collection treatment_arm->monitoring_c control_arm->monitoring_c analysis Data Analysis: - ORR, PFS, DOR - Microbiome Analysis - Immune Profiling monitoring_c->analysis end_c End analysis->end_c

Caption: Workflow for the clinical evaluation of MS-20 in combination with pembrolizumab.

References

Application Notes and Protocols for Assessing Apoptosis Induction by MS7972

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS7972, a compound under investigation, has been suggested in early research to induce apoptosis in cancer cells.[1] Apoptosis, or programmed cell death, is a critical process for normal tissue homeostasis, and its dysregulation is a hallmark of cancer.[2] Therapeutic agents that can selectively induce apoptosis in cancer cells are of significant interest in oncology drug development.

These application notes provide detailed protocols for assessing the apoptotic effects of this compound in a research setting. The following methods are established and widely used to detect and quantify apoptosis, from early to late stages. It is recommended to use a combination of these assays to confirm apoptosis and elucidate the underlying mechanism of action of this compound.[3]

Key Methods for Assessing Apoptosis

Several robust methods are available to evaluate the induction of apoptosis. These can be broadly categorized by the stage of apoptosis they detect:

  • Early Stage: Detection of phosphatidylserine (B164497) (PS) externalization and changes in mitochondrial membrane potential.

  • Mid Stage: Measurement of caspase activation, which is central to the apoptotic cascade.

  • Late Stage: Identification of DNA fragmentation and nuclear condensation.

This document details the protocols for four key assays:

  • Annexin V/Propidium Iodide (PI) Staining: To detect early and late apoptotic cells.

  • Caspase Activity Assays: To quantify the activity of key executioner caspases.

  • TUNEL Assay: To identify DNA fragmentation, a hallmark of late-stage apoptosis.

  • Western Blotting: To analyze the expression levels of key apoptosis-regulating proteins.

Data Presentation: Summary of Expected Quantitative Data

The following tables are examples of how to present quantitative data obtained from the described assays when evaluating the effects of this compound.

Table 1: Cell Viability and Apoptosis Induction by this compound using Annexin V/PI Staining

Treatment GroupConcentration (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control095.2 ± 2.12.5 ± 0.52.3 ± 0.4
This compound185.6 ± 3.48.9 ± 1.25.5 ± 0.8
This compound560.1 ± 4.525.3 ± 2.814.6 ± 1.9
This compound1035.7 ± 5.245.8 ± 4.118.5 ± 2.5
Positive Control-10.3 ± 1.560.2 ± 5.529.5 ± 3.1

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Caspase-3/7 Activity in Response to this compound Treatment

Treatment GroupConcentration (µM)Relative Luminescence Units (RLU)Fold Increase vs. Vehicle Control
Vehicle Control015,234 ± 1,1021.0
This compound133,515 ± 2,5432.2
This compound588,357 ± 7,8915.8
This compound10152,340 ± 12,56710.0
Positive Control-185,678 ± 15,43212.2

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Quantification of Apoptotic Cells by TUNEL Assay after this compound Treatment

Treatment GroupConcentration (µM)% TUNEL-Positive Cells
Vehicle Control01.8 ± 0.3
This compound16.5 ± 1.1
This compound522.1 ± 2.9
This compound1048.7 ± 4.5
Positive Control-75.4 ± 6.2

Data are presented as mean ± standard deviation from three independent experiments.

Table 4: Densitometric Analysis of Apoptosis-Related Proteins by Western Blot

Treatment GroupConcentration (µM)Relative Cleaved Caspase-3/β-actin RatioRelative Cleaved PARP/β-actin RatioRelative Bcl-2/β-actin RatioRelative Bax/β-actin Ratio
Vehicle Control01.01.01.01.0
This compound12.52.10.81.3
This compound55.85.20.51.8
This compound109.28.70.22.5

Values are normalized to the vehicle control group.

Experimental Protocols

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[4] Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed and treat cells with this compound at various concentrations for the desired time period. Include a vehicle-treated negative control and a positive control for apoptosis (e.g., staurosporine (B1682477) treatment).

  • Harvest the cells. For adherent cells, gently detach them using a non-enzymatic method like EDTA to maintain membrane integrity.[5] For suspension cells, collect them directly.

  • Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.[5]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[5]

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[5]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[5]

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[6]

  • Add 400 µL of 1X Binding Buffer to each tube.[7]

  • Analyze the samples by flow cytometry within one hour.[6]

Interpretation of Results:

  • Annexin V- / PI- : Viable cells

  • Annexin V+ / PI- : Early apoptotic cells[7]

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells[7]

Caspase Activity Assay

Caspases are a family of proteases that are central to the execution of apoptosis.[8] This assay uses a specific substrate for caspases (e.g., DEVD for caspase-3/7) linked to a fluorophore or chromophore.[9][10] Cleavage of the substrate by active caspases releases the reporter molecule, which can be quantified.

Materials:

  • Caspase-Glo® 3/7 Assay System or similar

  • Cell lysis buffer

  • Microplate reader (luminescence, fluorescence, or absorbance based on the kit)

Protocol:

  • Plate cells in a 96-well plate and treat with this compound.

  • Lyse the cells according to the kit manufacturer's instructions. This typically involves adding a lysis buffer and incubating on ice.[10]

  • Prepare the caspase substrate reaction mix. This usually contains the caspase substrate and a buffer.

  • Add the reaction mix to each well containing the cell lysate.

  • Incubate at 37°C for 1-2 hours, protected from light.[10]

  • Measure the signal (luminescence, fluorescence, or absorbance) using a microplate reader.[10]

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[11] The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs.[12]

Materials:

  • TUNEL Assay Kit

  • Fixation buffer (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Fluorescence microscope or flow cytometer

Protocol for Staining Adherent Cells:

  • Grow and treat cells with this compound on coverslips.

  • Wash cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.[11]

  • Wash again with PBS and then permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 5-15 minutes on ice.[11]

  • Wash with PBS and incubate with the TdT reaction mix (containing TdT enzyme and labeled dUTPs) for 60 minutes at 37°C in a humidified chamber, protected from light.[13]

  • Stop the reaction by washing the cells.

  • If desired, counterstain the nuclei with DAPI.

  • Mount the coverslips and visualize under a fluorescence microscope.

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathways, such as Bcl-2 family members and caspases.[14][15]

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against cleaved caspase-3, PARP, Bcl-2, Bax)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system

Protocol:

  • Treat cells with this compound, then harvest and lyse them in ice-cold RIPA buffer.[16]

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.[16]

  • Determine the protein concentration of each sample.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.[16]

  • Separate the proteins by SDS-PAGE.[14]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and then add the ECL detection reagent.

  • Capture the chemiluminescent signal using an imaging system.[16]

  • Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

Signaling Pathways and Workflows

Apoptosis Signaling Pathways

The induction of apoptosis by a compound like this compound could potentially involve the intrinsic (mitochondrial) and/or the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Death Receptors Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Caspase-8 Caspase-8 DISC Formation->Caspase-8 Executioner Caspases\n(Caspase-3, -6, -7) Executioner Caspases (Caspase-3, -6, -7) Caspase-8->Executioner Caspases\n(Caspase-3, -6, -7) Bid Bid Caspase-8->Bid This compound This compound Bcl-2 Family Bcl-2 Family This compound->Bcl-2 Family Mitochondrial\nOuter Membrane\nPermeabilization Mitochondrial Outer Membrane Permeabilization Bcl-2 Family->Mitochondrial\nOuter Membrane\nPermeabilization Cytochrome c\nRelease Cytochrome c Release Mitochondrial\nOuter Membrane\nPermeabilization->Cytochrome c\nRelease Apoptosome\nFormation Apoptosome Formation Cytochrome c\nRelease->Apoptosome\nFormation Caspase-9 Caspase-9 Apoptosome\nFormation->Caspase-9 Caspase-9->Executioner Caspases\n(Caspase-3, -6, -7) Cleavage of\nCellular Substrates Cleavage of Cellular Substrates Executioner Caspases\n(Caspase-3, -6, -7)->Cleavage of\nCellular Substrates Apoptosis Apoptosis Cleavage of\nCellular Substrates->Apoptosis Bid->Bcl-2 Family

Caption: Overview of the extrinsic and intrinsic apoptosis pathways.

Experimental Workflow for Assessing Apoptosis

A logical workflow for investigating the apoptotic effects of this compound would involve initial screening followed by more detailed mechanistic studies.

G cluster_screening Initial Screening cluster_confirmation Confirmation & Mid-Stage Analysis cluster_late_stage Late-Stage Analysis cluster_mechanistic Mechanistic Studies Treat cells with this compound Treat cells with this compound Annexin V/PI Staining Annexin V/PI Staining Treat cells with this compound->Annexin V/PI Staining Quantify Apoptosis\n(Flow Cytometry) Quantify Apoptosis (Flow Cytometry) Annexin V/PI Staining->Quantify Apoptosis\n(Flow Cytometry) Caspase Activity Assay Caspase Activity Assay Quantify Apoptosis\n(Flow Cytometry)->Caspase Activity Assay Decision: Apoptotic Effect? Decision: Apoptotic Effect? Quantify Apoptosis\n(Flow Cytometry)->Decision: Apoptotic Effect? TUNEL Assay TUNEL Assay Caspase Activity Assay->TUNEL Assay Caspase Activity Assay->TUNEL Assay Western Blotting\n(Bcl-2 family, Caspases, PARP) Western Blotting (Bcl-2 family, Caspases, PARP) TUNEL Assay->Western Blotting\n(Bcl-2 family, Caspases, PARP) TUNEL Assay->Western Blotting\n(Bcl-2 family, Caspases, PARP) Decision: Apoptotic Effect?->Caspase Activity Assay Yes

Caption: Experimental workflow for apoptosis assessment.

By following these detailed protocols and utilizing the structured data presentation formats, researchers can effectively characterize the apoptosis-inducing potential of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming In Vitro Solubility Challenges with MS7972

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered when working with MS7972 in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).[1] It has a high solubility in DMSO, reaching up to 100 mg/mL (440.02 mM), though this may require sonication to fully dissolve.[1] For most cell-based assays, it is crucial to keep the final concentration of DMSO at or below 0.5% to minimize solvent-induced cytotoxicity.[2]

Q2: I am still observing precipitation of this compound after dissolving it in DMSO and diluting it in my aqueous assay buffer. What can I do?

A2: Precipitation upon dilution in aqueous solutions is a common issue for hydrophobic compounds. Here are several strategies to troubleshoot this:

  • Serial Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock solution. For example, first, create an intermediate stock at a lower concentration in DMSO before the final dilution into your aqueous buffer.[2]

  • Dropwise Addition with Vortexing: When making the final dilution, add the DMSO stock to the aqueous buffer dropwise while continuously vortexing or stirring the buffer.[2] This rapid mixing can prevent the compound from immediately crashing out of solution.

  • Use of Co-solvents: Consider the use of a water-miscible organic co-solvent in your final assay medium.[3] Ethanol is a common choice, but its potential for cytotoxicity at higher concentrations must be evaluated for your specific cell line.[2]

  • Inclusion of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically 0.01-0.1%) in the final assay medium to help maintain the solubility of hydrophobic compounds by forming micelles.[4]

  • pH Modification: The solubility of some compounds can be influenced by the pH of the solution.[3][5] While this compound's pH-dependent solubility is not explicitly documented, you could empirically test a small range of physiologically relevant pH values for your assay buffer (e.g., pH 6.8 to 7.8) to see if it improves solubility.

Q3: Can I use solvents other than DMSO to dissolve this compound?

A3: While DMSO is the primary recommended solvent, other organic solvents can be tested on a small scale to determine solubility.[2] Potential alternatives for highly insoluble compounds include N,N-Dimethylformamide (DMF) and ethanol.[2] However, these solvents generally have higher toxicities than DMSO, so their final concentration in cell culture must be carefully controlled and tested.[2]

Q4: How can I be sure that my solubility issues are not affecting my experimental results?

A4: It is critical to include proper controls in your experiments. Always include a "vehicle control" which consists of the assay medium with the same final concentration of the solvent (e.g., 0.5% DMSO) used to dissolve this compound.[2] This will help you differentiate between the effects of the compound and the effects of the solvent itself. Additionally, visually inspect your working solutions for any signs of precipitation before adding them to your assay.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
This compound powder is not dissolving in DMSO. Insufficient mixing or sonication.Vortex the solution for 1-2 minutes. If particles remain, sonicate in a water bath for 5-10 minutes.[2]
Precipitation occurs immediately upon dilution in aqueous buffer. Poor mixing technique or high degree of supersaturation.Add the DMSO stock dropwise to the aqueous buffer while vortexing.[2] Perform a serial dilution.
Cloudiness or precipitation appears in the cell culture plate over time. Compound is coming out of solution at the experimental temperature and concentration.Decrease the final concentration of this compound. Consider incorporating a low concentration of a biocompatible surfactant (e.g., Pluronic® F-68) in the culture medium.
Inconsistent results between replicate experiments. Incomplete dissolution or precipitation of this compound leading to variable effective concentrations.Prepare fresh working solutions for each experiment. Visually inspect for clarity before use. Ensure complete dissolution of the stock solution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (Solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tube or amber glass vial

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Weigh the Compound: Accurately weigh out 1 mg of this compound and place it into a sterile vial.[2]

  • Calculate Solvent Volume: Based on the molecular weight of this compound (approximately 454.3 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing this compound.[2]

  • Dissolution: Tightly cap the vial and vortex for 1-2 minutes to facilitate dissolution.[2] Visually inspect for any undissolved particles. If particles persist, sonicate the solution in a water bath for 5-10 minutes.[1][2]

  • Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[2] Protect the solution from light.[2]

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium or aqueous buffer

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Intermediate Dilution: It is recommended to perform a serial dilution.[2] For example, to prepare a 100 µM working solution, first dilute the 10 mM stock 1:10 in DMSO to create a 1 mM intermediate stock.

  • Final Dilution: Further dilute the intermediate stock into the final assay buffer or cell culture medium to achieve the desired final concentration.

  • Mixing: When diluting from a DMSO stock into an aqueous solution, add the DMSO stock to the aqueous solution dropwise while vortexing to prevent precipitation of the compound.[2]

  • Vehicle Control: Always prepare a vehicle control containing the same final percentage of DMSO as the highest concentration of this compound being tested.[2]

Signaling Pathway and Experimental Workflow

MS7972_Mechanism_of_Action Hypothesized Mechanism of Action of this compound p53 p53 Interaction p53-CBP Interaction p53->Interaction Binds CBP CREB-binding protein (CBP) CBP->Interaction Binds This compound This compound This compound->Inhibition Transcription Target Gene Transcription (Apoptosis, Cell Cycle Arrest) Interaction->Transcription Promotes Inhibition->Interaction Blocks

Caption: Hypothesized mechanism of this compound action.

experimental_workflow Experimental Workflow for In Vitro Testing of this compound start Start prep_stock Prepare 10 mM this compound Stock in DMSO start->prep_stock prep_working Prepare Working Solutions (Serial Dilution in Medium) prep_stock->prep_working treatment Treat Cells with this compound and Vehicle Control prep_working->treatment cell_seeding Seed Cells in Culture Plates cell_seeding->treatment incubation Incubate for Desired Time Period treatment->incubation assay Perform In Vitro Assay (e.g., MTT, Apoptosis) incubation->assay data_analysis Data Analysis assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for this compound.

troubleshooting_logic Solubility Troubleshooting Logic start Precipitation Observed? check_stock Is Stock Solution Clear? start->check_stock Yes success Proceed with Experiment start->success No sonicate Vortex and Sonicate Stock check_stock->sonicate No check_dilution Improve Dilution Technique (Dropwise, Vortexing) check_stock->check_dilution Yes sonicate->check_stock serial_dilution Use Serial Dilution check_dilution->serial_dilution lower_conc Lower Final Concentration serial_dilution->lower_conc add_surfactant Consider Adding Surfactant lower_conc->add_surfactant fail Re-evaluate Solvent System add_surfactant->fail

Caption: Troubleshooting logic for solubility issues.

References

Technical Support Center: Optimizing MS-20 Dosage and Application

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing MS-20, a postbiotic also known as Symbiota®, in preclinical and clinical research. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help optimize experimental design and ensure maximum efficacy.

Frequently Asked Questions (FAQs)

Q1: What is MS-20 and what is its primary mechanism of action?

A1: MS-20 is a postbiotic composed of microbial metabolites from a soybean-based medium fermented by multiple probiotic and yeast strains.[1][2] Its primary mechanism of action is the modulation of the gut microbiota to enhance systemic anti-tumor immunity.[1][2] In preclinical models, MS-20 has been shown to remodel the tumor microenvironment by increasing the infiltration of effector CD8+ T cells and downregulating PD-1 expression.[1][2] This is associated with an increase in beneficial gut bacteria, such as Ruminococcus bromii, and the upregulation of immune-related signaling pathways like the IL-17 and TNF pathways.[1]

Q2: In what research contexts is MS-20 typically used?

A2: MS-20 is primarily investigated as an adjuvant for cancer immunotherapy, particularly with immune checkpoint inhibitors like anti-PD1 antibodies.[1][3] It has shown efficacy in preclinical colon and lung cancer models and in clinical trials for non-small cell lung cancer (NSCLC).[1][3] Additionally, research is exploring its potential to alleviate chemotherapy-induced side effects such as fatigue and appetite loss, and its therapeutic benefit in conditions like ulcerative colitis and cancer-associated cachexia.[4][5]

Q3: What is the recommended starting dosage for preclinical animal studies?

A3: Based on published xenograft mouse models, daily oral gavage of MS-20 at concentrations of 1%, 5%, or 15% has been used.[1] The optimal dose may vary depending on the tumor model and research objectives. It is advisable to perform a dose-response study to determine the most effective concentration for your specific experimental setup.

Q4: How should MS-20 be prepared and administered in animal models?

A4: For animal studies, MS-20 is typically administered daily via oral gavage.[1] It is important to ensure the solution is homogenous before each administration. A vehicle control group should be included in the experimental design.

Q5: Are there any known contraindications or toxicity concerns with MS-20?

A5: MS-20 is a postbiotic derived from fermented soybeans and has received Generally Recognized as Safe (GRAS) status in the U.S. for use in various food and beverage products.[3] In the context of research, it is crucial to monitor for any unexpected adverse effects in animal models, although none have been prominently reported in the available literature.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in tumor growth inhibition between subjects. 1. Inconsistent daily dosage of MS-20.2. Differences in baseline gut microbiota of individual animals.3. Improper tumor cell implantation.1. Ensure precise and consistent oral gavage technique and dosage for all animals.2. Consider a pre-treatment period to allow the gut microbiota to stabilize. Fecal microbiota transplantation (FMT) from a standardized donor can also be used to normalize the gut microbiome before the experiment.3. Refine the tumor cell implantation protocol to ensure a consistent number of viable cells are injected at the same anatomical location for each animal.[6][7]
No significant difference in CD8+ T cell infiltration between MS-20 treated and control groups. 1. Sub-optimal dosage of MS-20.2. Insufficient duration of MS-20 treatment.3. Issues with tissue processing or immunohistochemistry (IHC) staining.1. Perform a dose-ranging study to identify the optimal immunomodulatory dose of MS-20 for your model.2. Extend the treatment period to allow for sufficient modulation of the gut microbiota and subsequent immune response.3. Review and optimize your tissue fixation, processing, and IHC protocols. Include appropriate positive and negative controls for the CD8 antibody.
Inconsistent or unexpected changes in gut microbiota composition. 1. Contamination during sample collection.2. Variability in DNA extraction from fecal samples.3. Errors in 16S rRNA gene sequencing or bioinformatic analysis.1. Use sterile techniques for fecal sample collection to prevent environmental contamination.2. Utilize a validated and standardized DNA extraction kit specifically designed for fecal samples to ensure consistent and high-quality DNA yield.3. Adhere to best practices for sequencing library preparation and data analysis. Use appropriate bioinformatics pipelines for quality filtering, operational taxonomic unit (OTU) picking, and taxonomic assignment.[8] Including mock community standards can help assess the accuracy of the sequencing and analysis pipeline.
MS-20 does not synergize with anti-PD1 therapy in your model. 1. The tumor model is not responsive to immune checkpoint inhibition.2. The timing of MS-20 and anti-PD1 administration is not optimal.1. Confirm that your tumor model is known to be at least partially responsive to anti-PD1 monotherapy.2. Experiment with different administration schedules. For example, a lead-in period of MS-20 treatment before starting anti-PD1 therapy may be more effective at priming the immune system.

Data Presentation

Preclinical Dosage in CT-26 Xenograft Mouse Model
Parameter Details
Animal Model BALB/c mice
Tumor Cell Line CT-26 (2 x 10^5 viable cells, subcutaneous injection)
MS-20 Dosage 1%, 5%, or 15% MS-20
Administration Route Daily oral gavage
Treatment Schedule Started 3 days after tumor implantation
Reference [1]
Clinical Efficacy of MS-20 in Combination with Keytruda (Pembrolizumab) for Non-Small Cell Lung Cancer (NSCLC)
Outcome Measure Keytruda Alone MS-20 + Keytruda
Objective Response Rate (ORR) 25%75%
Complete Response (CR) Rate Not Reported12.5%
Median Progression-Free Survival (PFS) 4.5 months> 12 months
Reference [9][3]

Experimental Protocols & Visualizations

General Workflow for Preclinical Evaluation of MS-20

The following diagram outlines a typical experimental workflow for assessing the efficacy of MS-20 in a preclinical cancer model.

G cluster_0 Preparation cluster_1 Experiment Initiation cluster_2 Treatment Phase cluster_3 Endpoint Analysis TumorCell Tumor Cell Culture (e.g., CT-26) Implantation Subcutaneous Tumor Cell Implantation TumorCell->Implantation AnimalModel Acquire Animal Model (e.g., BALB/c mice) AnimalModel->Implantation Randomization Tumor-Bearing Mice Randomization Implantation->Randomization MS20_Admin Daily Oral Gavage (Vehicle or MS-20) Randomization->MS20_Admin AntiPD1_Admin Intraperitoneal Injection (Isotype or Anti-PD1) Randomization->AntiPD1_Admin Monitoring Tumor Growth & Body Weight Monitoring MS20_Admin->Monitoring AntiPD1_Admin->Monitoring Sacrifice Euthanasia & Sample Collection Monitoring->Sacrifice TumorAnalysis Tumor Weight & Volume Immunohistochemistry (CD8+) Sacrifice->TumorAnalysis MicrobiotaAnalysis Fecal Sample Collection 16S rRNA Sequencing Sacrifice->MicrobiotaAnalysis

Caption: General experimental workflow for preclinical studies.

Proposed Signaling Pathway of MS-20 in the Tumor Microenvironment

This diagram illustrates the proposed mechanism by which MS-20 modulates the gut microbiota to enhance anti-tumor immunity.

G cluster_TME Tumor Microenvironment MS20 MS-20 Administration (Oral) GutMicrobiota Modulation of Gut Microbiota MS20->GutMicrobiota Ruminococcus Increase in Ruminococcus bromii GutMicrobiota->Ruminococcus ImmunePathways Upregulation of IL-17 & TNF Pathways GutMicrobiota->ImmunePathways CD8_T_Cell Increased Effector CD8+ T Cell Infiltration GutMicrobiota->CD8_T_Cell Systemic Effect PD1_Down Downregulation of PD-1 Expression CD8_T_Cell->PD1_Down TumorInhibition Enhanced Tumor Growth Inhibition CD8_T_Cell->TumorInhibition PD1_Down->TumorInhibition

Caption: Proposed signaling pathway of MS-20.

References

Troubleshooting Inconsistent Results in MS7972 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving MS7972. The information is tailored for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is identified as a potent and selective inhibitor of the enzyme Protein Arginine Deiminase 4 (PAD4). PAD4 is known to be involved in the citrullination of proteins, a post-translational modification that plays a significant role in various physiological and pathological processes, including gene regulation and the formation of neutrophil extracellular traps (NETs). The primary mechanism of action for this compound is the irreversible inactivation of PAD4, thereby preventing protein citrullination.

Q2: We are observing high variability in the IC50 values for this compound across different experimental batches. What could be the cause?

Inconsistent IC50 values can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to identifying the source of variability. Key areas to investigate include reagent stability, cell passage number, and assay timing.

Q3: Can this compound be used in animal models? What are the recommended solvents and administration routes?

Yes, this compound has been utilized in various animal models. For in vivo studies, it is crucial to select an appropriate vehicle for administration. While specific formulations may vary depending on the experimental design, a common approach involves dissolving this compound in a solution of DMSO, followed by dilution in a vehicle such as a mixture of Cremophor EL and saline. The route of administration (e.g., intraperitoneal, oral) will depend on the specific research question and the animal model being used. It is highly recommended to perform pilot studies to determine the optimal dosing and administration schedule for your specific model.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound experiments in a question-and-answer format.

Issue 1: Inconsistent Inhibition of Protein Citrullination

  • Question: We are seeing variable levels of inhibition of histone citrullination in our cell-based assays, even at the same concentration of this compound. What are the potential causes?

  • Answer: This issue can be multifaceted. Consider the following troubleshooting steps:

    • Reagent Preparation and Storage: Ensure that your stock solution of this compound is prepared correctly and stored under appropriate conditions (e.g., -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles). Degradation of the compound can lead to reduced potency.

    • Cell Health and Density: The physiological state of your cells is critical. Use cells within a consistent and low passage number range. Ensure that cells are seeded at a uniform density across all wells, as variations in cell number can affect the outcome.

    • Treatment Time: The duration of this compound treatment can significantly impact the extent of inhibition. Optimize the treatment time for your specific cell type and experimental endpoint. A time-course experiment is recommended to determine the optimal duration.

Issue 2: Off-Target Effects or Cellular Toxicity

  • Question: At higher concentrations, we observe cellular toxicity that seems unrelated to PAD4 inhibition. How can we mitigate this?

  • Answer: Off-target effects and cytotoxicity are important considerations.

    • Dose-Response Curve: Perform a comprehensive dose-response analysis to identify a concentration range that provides effective PAD4 inhibition without inducing significant cytotoxicity.

    • Control Compounds: Include appropriate controls, such as a structurally related but inactive compound, to differentiate between PAD4-specific effects and general cytotoxicity.

    • Alternative Assays: Utilize multiple, independent assays to confirm the biological effects of this compound and to rule out artifacts specific to a single detection method.

Experimental Protocols

Below are detailed methodologies for key experiments frequently performed with this compound.

Table 1: Summary of Key Experimental Parameters

ParameterIn Vitro PAD4 Inhibition AssayCell-Based Histone Citrullination Assay
Enzyme Source Recombinant Human PAD4Endogenous PAD4 in cell lines (e.g., HL-60)
Substrate N-α-Benzoyl-L-arginine ethyl ester (BAEE)Histone H3
Detection Method Colorimetric (Ammonia detection)Western Blot, Immunofluorescence
This compound Conc. Range 0.1 nM - 10 µM1 µM - 50 µM
Incubation Time 30 minutes4 - 24 hours

Protocol 1: In Vitro PAD4 Enzyme Inhibition Assay

  • Prepare a reaction buffer containing Tris-HCl, CaCl2, and DTT.

  • Add recombinant human PAD4 to the reaction buffer.

  • Introduce varying concentrations of this compound (or vehicle control) to the enzyme mixture and incubate for a predetermined time to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate, BAEE.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction and measure the amount of ammonia (B1221849) produced using a colorimetric assay.

  • Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

Protocol 2: Cell-Based Histone H3 Citrullination Assay

  • Seed cells (e.g., HL-60) in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound or vehicle control for 4-24 hours.

  • Induce histone citrullination by treating the cells with a calcium ionophore (e.g., ionomycin) for a short period.

  • Lyse the cells and collect the protein extracts.

  • Perform Western blot analysis using an antibody specific for citrullinated histone H3.

  • Use an antibody against total histone H3 or a housekeeping protein (e.g., β-actin) as a loading control.

  • Quantify the band intensities to determine the level of inhibition of histone citrullination.

Visualizations

Signaling Pathway of PAD4 and its Inhibition by this compound

PAD4_Inhibition cluster_0 Cellular Stimuli cluster_1 Upstream Signaling cluster_2 PAD4 Activation and Function cluster_3 Inhibition Inflammation Inflammation Calcium_Influx Ca2+ Influx Inflammation->Calcium_Influx Infection Infection Infection->Calcium_Influx PAD4_Inactive Inactive PAD4 Calcium_Influx->PAD4_Inactive PAD4_Active Active PAD4 PAD4_Inactive->PAD4_Active Ca2+ binding Protein_Citrulline Protein Citrulline PAD4_Active->Protein_Citrulline Citrullination Protein_Arginine Protein Arginine Protein_Arginine->PAD4_Active This compound This compound This compound->PAD4_Active Irreversible Inhibition

Caption: Inhibition of the PAD4 signaling pathway by this compound.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow A Prepare this compound Stock Solution C Treat Cells with this compound (and Vehicle Control) A->C B Cell Seeding B->C D Induce Citrullination (e.g., with Ionomycin) C->D E Cell Lysis and Protein Extraction D->E F Western Blot Analysis (Citrullinated H3, Total H3) E->F G Data Quantification and Analysis F->G H Determine IC50 G->H

Caption: Workflow for cell-based assessment of this compound efficacy.

Logical Relationship for Troubleshooting Inconsistent IC50 Values

Troubleshooting_Logic Start Inconsistent IC50 Values Reagent Check Reagent Stability (this compound, Assay Reagents) Start->Reagent Cell Verify Cell Health (Passage #, Density) Start->Cell Assay Standardize Assay Conditions (Timing, Temperature) Start->Assay Result Consistent IC50 Values Reagent->Result Cell->Result Assay->Result

Technical Support Center: Enhancing the Bioavailability of Fermented Soy Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the bioavailability of fermented soy extracts.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which fermentation improves the bioavailability of soy isoflavones?

A1: Fermentation enhances the bioavailability of soy isoflavones primarily by converting them from their glycoside forms (e.g., daidzin, genistin) to their aglycone forms (e.g., daidzein (B1669772), genistein).[1][2][3] The glycoside forms are attached to a sugar molecule, which makes them larger and less readily absorbed in the small intestine.[4] During fermentation, microorganisms produce β-glucosidase enzymes that cleave this sugar molecule, releasing the smaller, more lipid-soluble aglycones which can be more easily absorbed by the intestinal tract.[3]

Q2: What are the key isoflavone (B191592) aglycones and their corresponding glycosides found in soy?

A2: The main isoflavones in soybeans exist as glycosides, which are converted to their bioactive aglycone forms. The key pairs are:

Q3: Besides the chemical form of isoflavones, what other factors influence their bioavailability?

A3: Several factors can influence the bioavailability of soy isoflavones, including:

  • Food Matrix: Isoflavones in a liquid matrix (e.g., soymilk) are generally absorbed faster than those in a solid matrix (e.g., textured vegetable protein).[5][6]

  • Gut Microbiota: The composition and metabolic activity of an individual's gut microbiota play a crucial role in the conversion of isoflavone glycosides to aglycones and their subsequent metabolism into metabolites like equol (B1671563).[7][8][9]

  • Individual Variability: Factors such as age, gender, and genetics can lead to inter-individual differences in isoflavone absorption and metabolism.[7][8][10]

  • Dietary Factors: A high-fiber diet may decrease isoflavone bioavailability, while rapid gut transit time can increase it.[11][12]

Q4: What is equol and why is it important in the context of soy isoflavone bioavailability?

A4: Equol is a metabolite produced by the gut microbiota from the biotransformation of daidzein.[5][7] It is noteworthy for having higher biological activity and a greater affinity for estrogen receptors than its precursor, daidzein. However, only about 30-50% of the human population has the necessary gut bacteria to produce equol, and these individuals are referred to as "equol producers."[5][6]

Troubleshooting Guides

Problem 1: Low yield of isoflavone aglycones after fermentation.

Possible Cause Troubleshooting Step
Inappropriate microbial strainSelect and verify a microbial strain (e.g., Lactobacillus, Bifidobacterium, Rhizopus spp.) known for high β-glucosidase activity.[3][13]
Suboptimal fermentation conditionsOptimize fermentation parameters such as temperature, pH, and duration to match the requirements of the selected microbial strain.
Inefficient extraction methodEmploy effective extraction techniques post-fermentation, such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), to maximize the recovery of aglycones.[14]
Presence of anti-nutritional factorsPre-treat soybeans to reduce anti-nutritional factors like phytic acid, which can inhibit enzyme activity.[1]

Problem 2: High variability in bioavailability results between experimental subjects (in vivo studies).

Possible Cause Troubleshooting Step
Differences in gut microbiotaCharacterize the gut microbiota of subjects before the study to identify potential "equol producers" versus "non-producers."[5] Consider stratifying the analysis based on this factor.
Dietary variationsStandardize the diet of subjects for a period before and during the study to minimize the influence of other dietary components on isoflavone absorption.[11]
Inconsistent dosingEnsure precise and consistent administration of the fermented soy extract. For animal studies, oral gavage is a common method for accurate dosing.[10]
Gender differencesAnalyze data for male and female subjects separately, as some studies have reported gender-specific differences in isoflavone bioavailability.[6][10]

Problem 3: Inaccurate quantification of isoflavone aglycones and glucosides.

Possible Cause Troubleshooting Step
Incomplete hydrolysis for total isoflavone measurementWhen measuring total isoflavones, ensure complete acid or enzymatic hydrolysis to convert all glycosides to aglycones before analysis.[14][15]
Co-elution of compounds in chromatographyOptimize the chromatographic method (e.g., mobile phase composition, gradient, column type) to achieve clear separation of daidzin, genistin, glycitin, daidzein, genistein, and glycitein peaks.[15][16]
Matrix effects in mass spectrometryUse appropriate internal standards and perform matrix-matched calibrations to correct for ion suppression or enhancement in LC-MS analysis.[17]
Lack of appropriate standardsUse certified reference standards for both the glycoside and aglycone forms of each isoflavone for accurate identification and quantification.[17]

Data Presentation

Table 1: Comparison of Isoflavone Aglycones and Glucosides

Characteristic Isoflavone Aglycones (e.g., Daidzein, Genistein) Isoflavone Glucosides (e.g., Daidzin, Genistin)
Prevalence in Nature More common in fermented soy products.[1]Predominant form in unfermented soybeans.[1][3]
Solubility Higher lipid solubility.[1]More water-soluble.[4]
Absorption Rapidly absorbed in the intestine.[1][5]Poorly absorbed unless hydrolyzed to aglycones.[13]
Biological Activity Higher biological activity.[1][3]Lower biological activity until converted.

Table 2: Pharmacokinetic Parameters of Isoflavones from Different Soy Sources in Humans

Soy Food Predominant Isoflavone Form Relative Peak Serum Concentration (Cmax) Time to Reach Peak Concentration (Tmax)
TempehAglyconesHigherSlower
Textured Vegetable ProteinGlucosidesLowerSlower
Soy MilkGlucosidesIntermediateFaster
Source: Adapted from Cassidy et al. (2006).[6]

Experimental Protocols

Protocol 1: Enzymatic Conversion of Isoflavone Glycosides to Aglycones for Analysis

  • Sample Preparation: Prepare a standardized solution or extract of the fermented soy product.

  • Enzymatic Hydrolysis:

    • To the sample, add a solution of β-glucosidase from a source like Aspergillus niger.[17]

    • Incubate the mixture in a suitable buffer (e.g., acetate (B1210297) buffer, pH 5.0) at an optimal temperature (e.g., 37°C) for a sufficient duration (e.g., 2-4 hours) to ensure complete hydrolysis.

  • Extraction of Aglycones:

    • Stop the enzymatic reaction.

    • Perform a liquid-liquid extraction using a solvent like ethyl acetate to partition the aglycones from the aqueous phase.[17]

  • Sample Clean-up and Concentration:

    • Evaporate the organic solvent under a stream of nitrogen.

    • Reconstitute the dried extract in a solvent compatible with the analytical method (e.g., methanol).

  • Quantification:

    • Analyze the sample using HPLC or LC-MS to quantify the concentration of daidzein, genistein, and glycitein.[15]

Protocol 2: In Vivo Bioavailability Assessment in a Rodent Model

  • Animal Acclimatization: Acclimate rodents (e.g., rats or mice) to the housing conditions for at least one week, providing a standard diet and water ad libitum.

  • Dosing:

    • Divide animals into groups (e.g., control, fermented soy extract).

    • Administer a single oral dose of the fermented soy extract via gavage.[10] For absolute bioavailability studies, an intravenous (IV) administration group is also required.[10][18]

  • Blood Sampling:

    • Collect blood samples from the tail vein or other appropriate site at multiple time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).[10]

  • Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.

  • Sample Analysis:

    • Extract isoflavones from the plasma samples. This may involve protein precipitation followed by solid-phase extraction (SPE).

    • Quantify the concentrations of isoflavone aglycones and their metabolites in the plasma using a validated LC-MS/MS method.[10]

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) for each isoflavone.

    • Calculate absolute bioavailability by comparing the AUC from oral administration to the AUC from IV administration.

Mandatory Visualizations

Isoflavone_Conversion_Pathway cluster_glycosides Isoflavone Glycosides (in Soy) cluster_fermentation cluster_aglycones Isoflavone Aglycones (Bioavailable) Daidzin Daidzin Fermentation Fermentation (β-glucosidase) Daidzin->Fermentation Genistin Genistin Genistin->Fermentation Glycitin Glycitin Glycitin->Fermentation Daidzein Daidzein Fermentation->Daidzein Genistein Genistein Fermentation->Genistein Glycitein Glycitein Fermentation->Glycitein

Caption: Conversion of isoflavone glycosides to bioavailable aglycones during fermentation.

Bioavailability_Workflow Start Start: In Vivo Study Dosing Oral Administration of Fermented Soy Extract Start->Dosing Sampling Serial Blood Sampling (Multiple Time Points) Dosing->Sampling Plasma Plasma Separation (Centrifugation) Sampling->Plasma Extraction Isoflavone Extraction from Plasma Plasma->Extraction Analysis LC-MS/MS Quantification Extraction->Analysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) Analysis->PK_Analysis Result Determine Bioavailability PK_Analysis->Result

Caption: Experimental workflow for assessing the in vivo bioavailability of fermented soy extracts.

Troubleshooting_Flow Start Issue: Low Bioavailability Check_Conversion Incomplete Glucoside to Aglycone Conversion? Start->Check_Conversion Check_Fermentation Optimize Fermentation: - Strain Selection - Conditions (pH, Temp) Check_Conversion->Check_Fermentation Yes Check_Matrix Food Matrix Effect? Check_Conversion->Check_Matrix No Check_Extraction Optimize Extraction Method Check_Fermentation->Check_Extraction Success Improved Bioavailability Check_Extraction->Success Modify_Matrix Consider Liquid vs. Solid Formulation Check_Matrix->Modify_Matrix Yes Check_Host Host Factors? Check_Matrix->Check_Host No Modify_Matrix->Success Analyze_Host - Characterize Gut Microbiota - Standardize Diet - Stratify by Gender Check_Host->Analyze_Host Yes Analyze_Host->Success

Caption: Logical troubleshooting flow for experiments on fermented soy extract bioavailability.

References

Technical Support Center: Addressing Variability in Gut Microbiome Response to MS-20

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MS-20, a postbiotic also known as Symbiota®. MS-20 is a fermented soybean extract that has been shown to modulate the gut microbiome and enhance anti-tumor immune responses.[1][2][3][4][5][6] Understanding and addressing the inherent variability in gut microbiome responses to MS-20 is critical for obtaining robust and reproducible experimental results.

Troubleshooting Guides

Researchers may encounter variability in their experimental outcomes when studying the effects of MS-20 on the gut microbiome. The following table outlines common issues, their potential causes, and recommended troubleshooting steps.

Issue Potential Causes Recommended Solutions
High Inter-Individual Variability in Gut Microbiome Response Baseline Microbiome Composition: The initial gut microbial composition of subjects can significantly influence their response to MS-20.[7][8][9][10][11] Host Genetics: Genetic factors of the host can impact the gut microbiome and its response to interventions.[10] Diet and Lifestyle: Differences in diet, medication use, and other lifestyle factors can alter the gut microbiome and its interaction with MS-20.[7][12][13]- Stratify Subjects: Group subjects based on their baseline microbiome profiles (e.g., enterotypes) before initiating the experiment.[13] - Collect Detailed Metadata: Record and control for confounding factors such as diet, medication, and lifestyle. - Increase Sample Size: A larger cohort can help to identify statistically significant responses despite individual variations.
Inconsistent Changes in Ruminococcus bromii Abundance Dietary Fiber Intake: Ruminococcus bromii is a key degrader of resistant starch.[12][14][15] Variations in dietary resistant starch intake among subjects can affect the growth of this bacterium in response to MS-20. Baseline Abundance: Subjects with very low or undetectable baseline levels of R. bromii may show a less pronounced response.- Standardize Diet: If possible, provide a standardized diet with controlled amounts of resistant starch to all subjects during the study period. - Monitor Dietary Intake: If diet cannot be standardized, use food frequency questionnaires to assess and account for variations in resistant starch consumption. - Baseline Screening: Consider screening subjects for the presence of R. bromii at baseline.
Discrepancies Between in vitro and in vivo Results Model Limitations: In vitro gut fermentation models may not fully replicate the complex host-microbiome interactions present in vivo. Host Factors: The absence of host factors, such as the immune system and host metabolism, in in vitro models can lead to different outcomes.- Use Sophisticated Models: Employ multi-compartment, continuous-flow gut models that better simulate the conditions of the human colon. - Integrate Host Cells: Consider co-culture systems that include intestinal epithelial cells to better model the gut barrier and host-microbe interactions. - Validate with Animal Models: Use preclinical animal models to validate findings from in vitro studies before proceeding to human trials.
Low or Variable Short-Chain Fatty Acid (SCFA) Production Microbial Composition: The abundance of SCFA-producing bacteria can vary significantly between individuals.[16][17][18][19] Substrate Availability: The production of SCFAs is dependent on the availability of fermentable fibers from the diet.[20]- Analyze Metagenomic Data: Assess the functional potential of the gut microbiome to produce SCFAs by analyzing metagenomic data. - Control Dietary Fiber: Ensure a consistent intake of fermentable fibers across all study participants. - Direct Metabolite Measurement: Quantify SCFA levels in fecal or blood samples to directly assess the metabolic output of the gut microbiome.
Contamination in in vitro Fermentation Non-sterile Technique: Introduction of environmental microbes during the setup of the fermentation. Contaminated Reagents: Use of non-sterile media or fecal slurry.- Strict Aseptic Technique: Perform all manipulations in a laminar flow hood or anaerobic chamber. - Sterilize all Materials: Autoclave all media, glassware, and other equipment. - Use Fresh or Properly Stored Inoculum: Prepare fecal slurries from fresh samples or samples that have been stored at -80°C in an anaerobic environment.

Frequently Asked Questions (FAQs)

Q1: What is MS-20 and how does it affect the gut microbiome?

A1: MS-20, also known as Symbiota®, is a postbiotic derived from the fermentation of soybeans with a consortium of probiotics and yeast.[1][2][3] It is considered a preparation of inanimate microorganisms and/or their components that confers a health benefit to the host.[21] Research suggests that MS-20 modulates the gut microbiome, leading to an increase in beneficial bacteria such as Ruminococcus bromii and members of the Clostridiaceae and Ruminococcaceae families.[4][6][22] This modulation of the gut microbiota is believed to enhance the host's anti-tumor immune response by increasing the infiltration of activated CD8+ T cells into the tumor microenvironment.[2][5][23]

Q2: Why is there so much variability in the gut microbiome response to MS-20 between individuals?

A2: The response of the gut microbiome to any intervention, including postbiotics like MS-20, is highly individualized.[7][8][9][11] This variability is influenced by several factors, including:

  • Baseline Microbiome Composition: Each individual has a unique gut microbial community, and this initial state significantly impacts the response to MS-20.[10]

  • Host Genetics: An individual's genetic makeup can influence the composition and function of their gut microbiome.[10]

  • Diet: Dietary habits, particularly the intake of fiber and resistant starch, play a crucial role in shaping the gut microbiome and its response to MS-20.[7][12]

  • Lifestyle Factors: Other factors such as age, medications, and overall health status can also contribute to the variability in response.[12][13]

Q3: What are the expected quantitative changes in the gut microbiome after MS-20 administration?

A3: Clinical trial data for MS-20 has primarily focused on clinical endpoints. However, preclinical studies and clinical trial sub-studies have provided some insights into the quantitative changes in the gut microbiome. For instance, treatment with MS-20 has been associated with an increased abundance of Ruminococcus bromii.[4][6] More detailed quantitative data from ongoing and future studies will be crucial to better understand the specific microbial shifts induced by MS-20.

Q4: How can I minimize variability in my experiments with MS-20?

A4: To minimize variability, it is important to carefully design your experiments. Key strategies include:

  • Subject Stratification: Grouping subjects based on their baseline gut microbiome profiles can help to reduce inter-individual variability.

  • Standardized Protocols: Use standardized and validated protocols for sample collection, DNA extraction, and data analysis.

  • Control for Confounders: Collect detailed information on diet, medication, and other lifestyle factors that could influence the gut microbiome.

  • Adequate Sample Size: A larger sample size will increase the statistical power of your study to detect significant changes despite individual differences.

Q5: Are there any known synergistic effects of MS-20 with other treatments?

A5: Yes, clinical trial results suggest that MS-20 can have synergistic effects when combined with other treatments. For example, in a clinical trial for advanced non-small cell lung cancer (NSCLC), the combination of MS-20 with the anti-PD-1 immunotherapy drug Keytruda® (pembrolizumab) resulted in a significantly higher objective response rate (ORR) and median progression-free survival (PFS) compared to Keytruda® alone.[1][2][23] Similarly, in a trial for ulcerative colitis (UC), MS-20 as an add-on therapy significantly improved the clinical remission rate compared to placebo.[24][25]

Quantitative Data Summary

The following table summarizes the key quantitative findings from clinical trials involving MS-20.

Clinical Trial Metric MS-20 + Standard of Care Placebo + Standard of Care Reference
Advanced Non-Small Cell Lung Cancer (NCT04909034) Objective Response Rate (ORR)75%25%[1][2]
Complete Response (CR)12.5%0%[1][2]
Median Progression-Free Survival (PFS)> 12 months4.5 months[1][2]
Ulcerative Colitis Clinical Remission at 12 weeks83.3%35.7%[24][25]
Clinical Remission at 4 weeks58.3%7.1%[25]
Symptomatic Remission at 12 weeks91.7%50%[25]

Experimental Protocols

In Vitro Gut Fermentation Model

This protocol describes a general approach for an in vitro batch fermentation to study the effects of MS-20 on the gut microbiota.

Materials:

  • Anaerobic chamber

  • Sterile fermentation vessels

  • Fecal samples from healthy donors

  • Anaerobic fermentation medium

  • MS-20 solution (sterile-filtered)

  • Phosphate-buffered saline (PBS), anaerobic

Procedure:

  • Prepare Fecal Slurry: Inside an anaerobic chamber, homogenize fresh fecal samples in anaerobic PBS to create a fecal slurry.

  • Inoculation: Add the fecal slurry to the fermentation medium in the sterile fermentation vessels.

  • Treatment: Add the desired concentration of MS-20 to the treatment vessels. Add a vehicle control to the control vessels.

  • Incubation: Incubate the vessels at 37°C under anaerobic conditions for a specified period (e.g., 24-48 hours).

  • Sampling: At designated time points, collect samples for downstream analysis, such as 16S rRNA gene sequencing and SCFA analysis.

Fecal Microbiota Transplantation (FMT) in Mice

This protocol provides a general workflow for performing FMT in mice to study the causal role of the MS-20-modulated gut microbiota.

Materials:

  • Germ-free or antibiotic-treated recipient mice

  • Donor mice treated with MS-20 or vehicle

  • Anaerobic chamber

  • Sterile PBS

  • Gavage needles

Procedure:

  • Fecal Pellet Collection: Collect fresh fecal pellets from donor mice (MS-20 treated and control) under anaerobic conditions.

  • Fecal Slurry Preparation: In an anaerobic chamber, homogenize the fecal pellets in sterile, anaerobic PBS.

  • Oral Gavage: Administer the fecal slurry to the recipient mice via oral gavage.

  • Monitoring: Monitor the mice for changes in phenotype and collect fecal samples at various time points to assess the engraftment of the donor microbiota.

Visualizations

MS-20_Mechanism_of_Action MS20 MS-20 (Postbiotic) GutMicrobiome Gut Microbiome MS20->GutMicrobiome modulates Ruminococcus Increased Ruminococcus bromii GutMicrobiome->Ruminococcus SCFA Increased SCFAs GutMicrobiome->SCFA ImmuneSystem Immune System Ruminococcus->ImmuneSystem influences SCFA->ImmuneSystem influences CD8TCells Increased Activated CD8+ T Cells ImmuneSystem->CD8TCells TumorMicroenvironment Tumor Microenvironment CD8TCells->TumorMicroenvironment infiltrate AntiTumorResponse Enhanced Anti-Tumor Response TumorMicroenvironment->AntiTumorResponse leads to

Caption: Proposed mechanism of action for MS-20.

Experimental_Workflow Start Start: Hypothesis Generation StudyDesign Study Design (e.g., In Vitro, In Vivo) Start->StudyDesign SampleCollection Sample Collection (Fecal, Blood) StudyDesign->SampleCollection MolecularAnalysis Molecular Analysis SampleCollection->MolecularAnalysis Sequencing 16S rRNA / Metagenomic Sequencing MolecularAnalysis->Sequencing Metabolomics Metabolomics (SCFA analysis) MolecularAnalysis->Metabolomics DataAnalysis Bioinformatics & Statistical Analysis Sequencing->DataAnalysis Metabolomics->DataAnalysis Interpretation Interpretation of Results DataAnalysis->Interpretation End End: Conclusion Interpretation->End

Caption: General experimental workflow for studying MS-20.

Troubleshooting_Logic Problem Inconsistent Results CheckBaseline Assess Baseline Microbiome Variability Problem->CheckBaseline CheckDiet Evaluate Dietary Intake Problem->CheckDiet CheckProtocols Review Experimental Protocols Problem->CheckProtocols Stratify Action: Stratify Subjects CheckBaseline->Stratify StandardizeDiet Action: Standardize or Monitor Diet CheckDiet->StandardizeDiet OptimizeProtocols Action: Optimize Protocols CheckProtocols->OptimizeProtocols

Caption: Logical approach to troubleshooting variability.

References

Technical Support Center: Minimizing Off-Target Effects of MS7972

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for users of the small molecule MS7972. Our aim is to equip researchers with the knowledge and tools to conduct robust experiments by minimizing and understanding potential off-target effects.

Important Note on this compound Identity: Initial literature searches may reveal conflicting information regarding the identity of "this compound". This guide specifically addresses this compound as the small molecule inhibitor of the p53 and CREB-binding protein (CBP) interaction[1][2][3]. It is crucial to note that this compound has been described as a non-selective compound with weak potency, rendering it unsuitable as a high-quality chemical probe for cellular assays[4]. This characteristic makes understanding and controlling for off-target effects paramount.

Frequently Asked Questions (FAQs)

Q1: What is the intended mechanism of action for this compound?

A1: this compound is designed to inhibit the protein-protein interaction between the tumor suppressor protein p53 and the CREB-binding protein (CBP)[1][3]. Specifically, it blocks the binding of acetylated lysine (B10760008) residues on p53 to the bromodomain of CBP[1]. This interaction is a crucial step in the transcriptional activation of p53 target genes involved in processes like cell cycle arrest and apoptosis[1][3].

Q2: I'm observing unexpected or inconsistent results in my experiments with this compound. Could these be due to off-target effects?

A2: Yes, this is a strong possibility. Off-target effects occur when a compound interacts with proteins other than its intended target, leading to unforeseen biological consequences[5]. Given that this compound is noted for its non-selectivity and weak potency, the potential for off-target effects is high[4]. These can manifest as unexpected phenotypes, cellular toxicity, or results that don't align with the known function of the p53-CBP pathway.

Q3: The Chemical Probes Portal lists this compound as an "unsuitable chemical probe." What does this mean for my research?

Q4: What are the first steps I should take to minimize off-target effects in my experiments with this compound?

A4: The foundational step is to determine the lowest effective concentration of this compound that elicits the desired on-target effect in your specific experimental system. This can be achieved through careful dose-response experiments[6]. Additionally, confirming that your cellular model expresses the target proteins (p53 and CBP) is a critical prerequisite.

Troubleshooting Guide

This guide provides structured approaches to identify and mitigate off-target effects when using this compound.

Issue 1: High Cytotoxicity Observed at Effective Concentrations
  • Potential Cause: Off-target binding of this compound to essential cellular proteins.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Determine the IC50 for your desired effect and the concentration at which cytotoxicity becomes significant. Aim to work in a window where the on-target effect is present, but cytotoxicity is minimal.

    • Use a Negative Control Compound: If available, use a structurally similar but inactive analog of this compound. This can help differentiate between specific and non-specific toxicity.

    • Assess Cell Health: Use multiple assays to monitor cell health (e.g., Annexin V/PI staining for apoptosis, LDH assay for necrosis) to understand the nature of the cytotoxicity.

Issue 2: Phenotype Does Not Match Known p53-CBP Inhibition Effects
  • Potential Cause: The observed phenotype is a result of this compound inhibiting one or more off-target proteins.

  • Troubleshooting Steps:

    • Orthogonal Validation with Genetics: Use a technique like CRISPR-Cas9 or siRNA to knock down or knock out CBP. If the phenotype observed with this compound is not recapitulated in the CBP-deficient cells, it is likely an off-target effect[6][7].

    • Rescue Experiment: If possible, overexpress a version of CBP that does not bind this compound (if the binding site is precisely known and a non-binding mutant can be engineered). If the on-target effect is rescued, this increases confidence in the mechanism.

    • Use an Alternative Inhibitor: Compare the phenotype induced by this compound with that of another, structurally different inhibitor of the p53-CBP interaction, if one is available. A similar phenotype across different chemical scaffolds suggests an on-target effect.

Quantitative Data for this compound

The publicly available quantitative data for this compound is limited. The following table summarizes the known values. The lack of a broad selectivity profile underscores the need for careful experimental controls.

ParameterValueMethodReference
Binding Affinity (Kd) 19.8 µMFluorescence Polarization[1]
Biochemical IC100 50 µMNot explicitly stated[2]

Experimental Protocols

Protocol 1: Dose-Response Experiment for Determining Optimal Concentration

Objective: To identify the lowest concentration of this compound that produces the desired on-target effect with minimal cytotoxicity.

Methodology:

  • Cell Plating: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 9-point, 3-fold dilutions) to cover a broad concentration range (e.g., 1 nM to 10 µM)[8].

  • Cell Treatment: Treat the cells with the different concentrations of this compound. Include a DMSO-only vehicle control.

  • Incubation: Incubate the cells for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).

  • Assay Readout: Perform your primary assay to measure the on-target effect (e.g., qPCR for a p53 target gene, Western blot for a downstream marker). In parallel, perform a cell viability assay (e.g., CellTiter-Glo®, MTS).

  • Data Analysis: Plot the on-target effect and cell viability as a function of this compound concentration to determine the optimal experimental concentration.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that this compound directly binds to CBP in a cellular context. The principle is that a ligand-bound protein is more resistant to thermal denaturation[9][10][11].

Methodology:

  • Cell Treatment: Treat intact cells with this compound at the determined optimal concentration and a vehicle control for a specified time (e.g., 1 hour)[9].

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler[9].

  • Cell Lysis: Lyse the cells via freeze-thaw cycles or using a lysis buffer[9].

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins[9].

  • Protein Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble CBP by Western blotting[9].

  • Data Analysis: A shift in the melting curve to a higher temperature for the this compound-treated samples compared to the control indicates target engagement.

Visualizing Pathways and Workflows

p53_CBP_pathway stress Cellular Stress (e.g., DNA Damage) p53 p53 stress->p53 acetylation Acetylation p53->acetylation p53_ac Acetylated p53 acetylation->p53_ac p53_CBP_complex p53-CBP Complex p53_ac->p53_CBP_complex recruits CBP CBP (Bromodomain) CBP->p53_CBP_complex transcription Transcriptional Activation p53_CBP_complex->transcription target_genes Target Genes (e.g., p21) transcription->target_genes cell_cycle_arrest Cell Cycle Arrest target_genes->cell_cycle_arrest This compound This compound This compound->p53_CBP_complex inhibits

Caption: The p53-CBP signaling pathway and the inhibitory action of this compound.

off_target_workflow start Start: Observe Phenotype with this compound dose_response 1. Perform Dose-Response (On-target vs. Viability) start->dose_response select_conc Select Lowest Effective Concentration dose_response->select_conc phenotype_match Does phenotype match known target biology? select_conc->phenotype_match orthogonal_validation 2. Orthogonal Validation phenotype_match->orthogonal_validation No / Unsure cetsa 3. Confirm Target Engagement (CETSA) phenotype_match->cetsa Yes crispr CRISPR/siRNA Knockdown of CBP orthogonal_validation->crispr alt_inhibitor Use Structurally Different Inhibitor (if available) orthogonal_validation->alt_inhibitor phenotype_recap Phenotype Recapitulated? crispr->phenotype_recap alt_inhibitor->phenotype_recap on_target High Confidence On-Target Effect phenotype_recap->on_target Yes off_target High Likelihood of Off-Target Effect phenotype_recap->off_target No cetsa->on_target

Caption: Experimental workflow for validating and minimizing off-target effects.

logic_diagram observed_effect Observed Cellular Effect with this compound possible_cause Potential Cause? observed_effect->possible_cause on_target On-Target Effect: Inhibition of p53-CBP possible_cause->on_target Is it the intended mechanism? off_target Off-Target Effect: Inhibition of Protein X, Y, Z possible_cause->off_target Is it an unintended interaction? validation_on Validation: - Recapitulated by CBP KD - Confirmed by CETSA on_target->validation_on validation_off Indication: - Not recapitulated by CBP KD - Discrepant phenotype off_target->validation_off

Caption: Logical relationship between an observed effect and its potential causes.

References

Technical Support Center: Enhancing the Synergistic Effect of MS-20 and Keytruda

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating the synergistic effects of MS-20 and Keytruda (pembrolizumab). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for the synergistic effect of MS-20 and Keytruda?

A1: MS-20 is a postbiotic derived from the fermentation of soybeans, designed to modulate the gut microbiome.[1][2][3] Preclinical and clinical findings suggest that MS-20 enhances the efficacy of Keytruda, an anti-PD-1 immunotherapy, by altering the gut microbiota composition.[4][5] This modulation is believed to increase the infiltration and activation of effector CD8+ T cells within the tumor microenvironment, thereby augmenting the anti-tumor immune response initiated by Keytruda.[3][4][5] Keytruda works by blocking the interaction between PD-1 on T cells and its ligands (PD-L1 and PD-L2) on tumor cells, which restores the T cells' ability to recognize and attack cancer cells.[6]

Q2: What is MS-20 and what is its composition?

A2: MS-20, also known as Symbiota®, is a fermented soybean extract.[7] It is produced through a symbiotic fermentation process that involves multiple strains of probiotics and yeast.[3][7] As a postbiotic, it contains a variety of microbial metabolites.[4][5]

Q3: In which cancer types has the synergy between MS-20 and Keytruda been observed?

A3: The most prominent evidence for the synergistic effect of MS-20 and Keytruda comes from a clinical trial in patients with stage IIIb/IV non-small cell lung cancer (NSCLC).[1][3] Preclinical studies have also demonstrated its potential in colon and lung cancer mouse models.[4][5][7]

Q4: What are the key quantitative outcomes from the clinical trial of MS-20 and Keytruda in NSCLC?

A4: An exploratory clinical trial (NCT04909034) in patients with advanced NSCLC showed significant improvements in the group receiving MS-20 in combination with Keytruda compared to Keytruda with a placebo.[7]

Quantitative Data Summary

MetricMS-20 + KeytrudaPlacebo + Keytruda
Objective Response Rate (ORR) 75%25%
Complete Response (CR) 12.5%0%
Median Progression-Free Survival (PFS) > 12 months4.5 months
Number of Patients (mITT) 84

Data sourced from Microbio Co., Ltd. press releases regarding the NCT04909034 trial.[7]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

In Vitro Co-culture Experiments

Q1: I am not observing enhanced T-cell mediated cytotoxicity in my co-culture of cancer cells and immune cells with MS-20 and Keytruda. What could be the issue?

A1: Several factors could contribute to this. Consider the following:

  • MS-20 Preparation and Concentration: Ensure that the MS-20 extract is properly solubilized and used at an optimal concentration. A dose-response experiment is recommended to determine the effective concentration for your specific cell lines.

  • Immune Cell Viability and Activation: Confirm the viability of your peripheral blood mononuclear cells (PBMCs) or isolated T cells. Ensure they are properly activated, for example, with anti-CD3/CD28 antibodies, before or during the co-culture.[8]

  • Tumor Cell Line Characteristics: The expression of PD-L1 on your tumor cell line is crucial for Keytruda's mechanism of action. Verify PD-L1 expression levels.

  • Co-culture Conditions: The ratio of effector cells (immune cells) to target cells (cancer cells) is critical. An insufficient number of immune cells may not elicit a measurable cytotoxic effect. Additionally, the co-culture medium must support the viability of both cell types, which can be a challenge.[9][10]

Q2: I am seeing high variability in my in vitro synergy assay results between replicates. What are the common causes?

A2: High variability can stem from several sources:

  • Pipetting Errors: Inaccurate pipetting, especially when preparing serial dilutions, can lead to significant concentration differences.[11] Ensure your pipettes are calibrated and use proper pipetting techniques.

  • Edge Effects in Microplates: Evaporation from the outer wells of a microtiter plate can alter drug concentrations. It is advisable to fill the peripheral wells with sterile media or PBS and not use them for experimental data points.[11]

  • Inconsistent Cell Seeding: Uneven cell distribution in the wells will lead to variability. Ensure you have a homogenous cell suspension before and during seeding.

  • Subjective Endpoint Reading: If you are visually assessing cell viability, this can be subjective. Using a quantitative method like a microplate reader for optical density or a fluorescence-based cytotoxicity assay is recommended.[11]

In Vivo Animal Studies

Q1: My in vivo mouse model is not showing a synergistic anti-tumor effect with MS-20 and Keytruda. What should I investigate?

A1: In vivo experiments are complex with many variables:

  • Gut Microbiome of the Mice: The baseline gut microbiota of your animal model is a critical factor. The composition of the gut microbiome can vary significantly between different animal facilities and even between cages. It is recommended to co-house animals or use fecal microbiota transplantation (FMT) to normalize the gut flora before starting the experiment.

  • MS-20 Administration: Ensure the dose and frequency of MS-20 administration are appropriate for modulating the gut microbiome in your mouse strain.

  • Tumor Model: The immunogenicity of your chosen tumor model is important. Some tumor models are "cold" with low immune cell infiltration and may be less responsive to immunotherapy.

  • Timing of Treatment: The timing of MS-20 and Keytruda administration could be crucial. Consider initiating MS-20 treatment prior to tumor implantation or Keytruda administration to allow for gut microbiome modulation.

Experimental Protocols

1. In Vitro Co-culture Synergy Assay

This protocol outlines a general workflow to assess the synergistic effect of MS-20 and Keytruda on T-cell mediated cytotoxicity against cancer cells.

  • Cell Lines and Reagents:

    • Target cancer cell line (e.g., NSCLC, colon cancer) with known PD-L1 expression.

    • Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.

    • MS-20 extract, sterile-filtered.

    • Keytruda (pembrolizumab).

    • RPMI-1640 medium supplemented with FBS, L-glutamine, and antibiotics.

    • Human IL-2.

    • Anti-human CD3 and anti-human CD28 antibodies.

    • Cytotoxicity assay kit (e.g., LDH release assay or a fluorescence-based live/dead cell stain).

  • Methodology:

    • Prepare Target Cells: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

    • Activate T-cells: Isolate PBMCs and activate T cells by incubating with anti-CD3/CD28 antibodies and IL-2 for 24-48 hours.[12]

    • Treatment: Add serial dilutions of MS-20 and a fixed concentration of Keytruda to the cancer cells. Include controls for each drug alone and untreated cells.

    • Co-culture: Add the activated PBMCs to the cancer cell plate at a predetermined effector-to-target ratio (e.g., 10:1).

    • Incubation: Co-culture the cells for 48-72 hours.

    • Assess Cytotoxicity: Measure the percentage of cancer cell lysis using a cytotoxicity assay kit according to the manufacturer's instructions.

    • Data Analysis: Analyze the data to determine if the combination of MS-20 and Keytruda results in a greater cytotoxic effect than either agent alone.

2. In Vivo Xenograft Mouse Model

This protocol provides a general framework for evaluating the in vivo synergy of MS-20 and Keytruda.

  • Animal Model and Reagents:

    • Immunocompromised mice engrafted with human cancer cells and a human immune system component (e.g., co-engraftment of PBMCs or CD34+ hematopoietic stem cells).

    • Tumor cells for implantation.

    • MS-20 for oral gavage.

    • Keytruda for intraperitoneal injection.

  • Methodology:

    • Acclimatization and Microbiome Normalization: Acclimatize mice to the facility. Consider co-housing or fecal microbiota transplantation to normalize the gut microbiome.

    • MS-20 Pre-treatment: Begin daily oral gavage of MS-20 or a vehicle control for a week prior to tumor implantation to modulate the gut microbiome.

    • Tumor Implantation: Subcutaneously implant tumor cells into the flanks of the mice.

    • Treatment Groups: Once tumors are established, randomize mice into the following groups: Vehicle control, MS-20 alone, Keytruda alone, and MS-20 + Keytruda.

    • Treatment Administration: Continue daily oral gavage of MS-20 and administer Keytruda according to a clinically relevant dosing schedule.

    • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

    • Endpoint Analysis: At the end of the study, harvest tumors for immunohistochemical analysis of CD8+ T cell infiltration. Collect fecal samples for microbiome analysis (e.g., 16S rRNA sequencing).

Visualizations

MS-20_Keytruda_Synergy_Pathway MS-20 MS-20 Gut Microbiome Gut Microbiome MS-20->Gut Microbiome modulates Modulation Modulation Gut Microbiome->Modulation increases infiltration & activation CD8+ T cells CD8+ T cells Modulation->CD8+ T cells increases infiltration & activation Tumor Microenvironment Tumor Microenvironment CD8+ T cells->Tumor Microenvironment T-cell Activation T-cell Activation CD8+ T cells->T-cell Activation Keytruda Keytruda PD-1 PD-1 Keytruda->PD-1 blocks PD-1->T-cell Activation inhibition Tumor Cell Tumor Cell PD-L1 PD-L1 Tumor Cell->PD-L1 PD-L1->PD-1 binds to T-cell Activation->Tumor Cell attacks Tumor Cell Killing Tumor Cell Killing T-cell Activation->Tumor Cell Killing

Caption: Proposed signaling pathway for MS-20 and Keytruda synergy.

In_Vitro_Synergy_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Co-culture cluster_analysis Analysis Cancer_Cells Seed Cancer Cells (96-well plate) Add_Treatments Add MS-20 and Keytruda Cancer_Cells->Add_Treatments PBMCs Isolate PBMCs Activate_T_cells Activate T-cells (anti-CD3/CD28 + IL-2) PBMCs->Activate_T_cells Co_culture Add Activated T-cells to Cancer Cells Activate_T_cells->Co_culture Add_Treatments->Co_culture Incubate Incubate (48-72 hours) Co_culture->Incubate Measure_Cytotoxicity Measure Cytotoxicity (e.g., LDH assay) Incubate->Measure_Cytotoxicity Analyze_Data Analyze for Synergy Measure_Cytotoxicity->Analyze_Data

Caption: Experimental workflow for in vitro synergy assessment.

Troubleshooting_Logic cluster_invitro In Vitro Issues cluster_invivo In Vivo Issues No_Synergy No Synergistic Effect Observed Reagent_Concentration Incorrect Reagent Concentrations? No_Synergy->Reagent_Concentration Cell_Health Poor Immune Cell Viability/Activation? No_Synergy->Cell_Health Assay_Conditions Suboptimal Co-culture Conditions? No_Synergy->Assay_Conditions Microbiome_Variability Baseline Gut Microbiome Variability? No_Synergy->Microbiome_Variability Drug_Administration Incorrect Dosing or Timing? No_Synergy->Drug_Administration Tumor_Model Non-immunogenic Tumor Model? No_Synergy->Tumor_Model

Caption: Troubleshooting logic for lack of synergistic effect.

References

Technical Support Center: Refining Protocols for Long-Term MS7972 Administration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MS7972. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term administration of this compound, a small molecule inhibitor of the p53-CREB-binding protein (CBP) interaction.[1] This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule that specifically targets and blocks the interaction between the tumor suppressor protein p53 and the bromodomain of the transcriptional coactivator CBP.[1] By competitively inhibiting this protein-protein interaction, this compound can modulate the transcriptional activity of p53, which plays a crucial role in cell cycle arrest, apoptosis, and DNA repair.[2][3]

Q2: What are the common challenges encountered when working with this compound and similar small molecule inhibitors?

A2: Common challenges include poor solubility in aqueous solutions, instability in cell culture media, and potential off-target effects. For instance, the final concentration of solvents like DMSO should be kept low (ideally ≤ 0.1%) to avoid solvent-induced toxicity.[4] It is also crucial to assess the stability of the compound under experimental conditions, as degradation products may be toxic or inactive.[4]

Q3: How can I improve the solubility of this compound for in vivo studies?

A3: For poorly water-soluble compounds like many small molecule inhibitors, various formulation strategies can be employed. These include the use of co-solvents (e.g., PEG300, propylene (B89431) glycol), surfactants (e.g., Tween 80), or lipid-based formulations. One suggested protocol for dissolving this compound for in vivo use involves a mixture of 10% DMSO and 90% corn oil.[5] It is recommended to prepare the working solution fresh on the day of use.[5]

Q4: What are the expected downstream effects of inhibiting the p53-CBP interaction with this compound?

A4: Inhibition of the p53-CBP interaction is expected to alter the expression of p53 target genes.[2] This can lead to changes in cellular processes such as cell cycle progression, with a potential arrest at the G0/G1 phase, and a reduction in cell proliferation.[6] Furthermore, inhibition of CBP/p300 bromodomains has been shown to downregulate the expression of key oncogenes like MYC.[6]

Q5: How can I assess for potential off-target effects of this compound?

A5: To investigate off-target effects, it is recommended to use a multi-pronged approach. This includes employing a structurally unrelated inhibitor that targets the same pathway to see if it phenocopies the effects of this compound.[7] Additionally, using a negative control analog (a structurally similar but inactive molecule) can help confirm that the observed effects are due to the intended on-target activity.[7] Dose-response studies are also crucial, as off-target effects often manifest at higher concentrations.[4] Some studies have identified that certain epigenetic probes can have off-target effects by inhibiting efflux transporters like ABCG2.[8]

Troubleshooting Guides

This section provides troubleshooting for specific issues that may arise during your experiments with this compound.

Issue Possible Cause(s) Suggested Solution(s)
Inconsistent results between experiments 1. Compound instability: Degradation of this compound in stock solutions or working solutions. 2. Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition. 3. Pipetting errors: Inaccurate dispensing of the inhibitor.1. Prepare fresh dilutions from a stable stock solution for each experiment. Store stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[1] 2. Standardize cell culture protocols and use cells within a consistent passage number range. 3. Calibrate pipettes regularly and use proper pipetting techniques.
High cell toxicity observed at expected therapeutic concentrations 1. Solvent toxicity: High final concentration of the vehicle (e.g., DMSO). 2. Off-target effects: The inhibitor may be affecting essential cellular pathways. 3. Compound precipitation: Poor solubility leading to the formation of cytotoxic aggregates.1. Ensure the final concentration of DMSO is below 0.5%, and preferably below 0.1%.[7] Include a vehicle-only control in all experiments. 2. Perform dose-response curves to determine the therapeutic window. Investigate off-target effects using the strategies outlined in the FAQs. 3. Visually inspect solutions for any precipitate. Consider using formulation strategies to improve solubility.
Loss of inhibitor activity in long-term cell culture 1. Metabolism of the inhibitor: Cells may metabolize this compound over time. 2. Instability of the inhibitor in culture medium: The compound may degrade at 37°C over extended periods.1. Replenish the media with fresh inhibitor at regular intervals (e.g., every 24-48 hours). 2. Assess the stability of this compound in your specific cell culture medium over the time course of your experiment.
Difficulty in achieving tumor growth inhibition in vivo 1. Poor bioavailability: The formulation may not be optimal for absorption and distribution to the tumor site. 2. Insufficient dosing: The dose or frequency of administration may be too low to maintain a therapeutic concentration. 3. Rapid metabolism or clearance: The compound may be quickly cleared from circulation.1. Experiment with different formulation strategies to enhance solubility and bioavailability.[9] 2. Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal dosing regimen. 3. While specific pharmacokinetic data for this compound is not readily available, consider this possibility and adjust the dosing frequency if necessary. For similar compounds, favorable pharmacokinetic profiles have been reported.[10]

Data Presentation

As specific quantitative data for the long-term administration of this compound is not publicly available, the following tables summarize representative data for other CBP/p300 bromodomain inhibitors to provide a general understanding of the potential effects.

Table 1: In Vitro Potency of Selected CBP/p300 Bromodomain Inhibitors

Compound Target IC50 / Kd Assay Type
I-CBP112CBPKd = 151 ± 6 nMIsothermal Titration Calorimetry
I-CBP112p300Kd = 167 ± 8 nMIsothermal Titration Calorimetry
CCS1477CBPKd = 1.7 nMBROMOscan
CCS1477p300Kd = 1.3 nMBROMOscan
A-485p300IC50 = 9.8 nMHistone Acetyltransferase Assay

This data is for comparative purposes and may not be directly representative of this compound's potency.

Table 2: Effects of CBP/p300 Bromodomain Inhibitors on Cell Proliferation

Compound Cell Line Effect Concentration Duration
I-CBP112MLL-AF9+ AML cellsImpaired colony formationDose-dependent-
CCS1477VCaP, 22Rv1, LNCaP95 (Prostate Cancer)Growth inhibitionIC50 < 100 nM-
CBP30MDA-MB-453 (Breast Cancer)G0/G1 phase cell-cycle arrest2 µM72 hours

This data illustrates the potential anti-proliferative effects of inhibiting the CBP/p300 bromodomain.[6][11][12]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound. These are generalized protocols and should be optimized for your specific experimental setup.

Protocol 1: Cell Viability Assay (MTT/XTT or CellTiter-Glo®)

This protocol is to determine the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT or XTT reagent, or CellTiter-Glo® reagent[13]

  • Solubilization solution (for MTT/XTT)

  • Plate reader (absorbance or luminescence)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).

  • Remove the old medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • For MTT/XTT assay: Add the appropriate amount of MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C. Then, add the solubilization solution and read the absorbance at the recommended wavelength.[14]

  • For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, mix, and read the luminescence according to the manufacturer's protocol.[13]

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Western Blot Analysis of p53 Target Gene Expression

This protocol is to determine the effect of this compound on the protein levels of p53 downstream targets.

Materials:

  • This compound

  • Cell line of interest

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against p21, BAX, PUMA, and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of this compound or vehicle control for the specified time.

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine protein concentration using a BCA or Bradford assay.

  • Prepare protein lysates for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to the loading control.

Protocol 3: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol provides a general framework for assessing the anti-tumor efficacy of this compound in vivo.

Materials:

  • This compound

  • Appropriate vehicle for in vivo administration (e.g., 10% DMSO in corn oil)[5]

  • Tumor cells for implantation

  • Immunocompromised mice (e.g., nude or SCID)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Implant tumor cells subcutaneously into the flank of the mice.

  • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize mice into treatment and control groups (e.g., vehicle control, this compound low dose, this compound high dose).

  • Prepare the this compound formulation fresh daily.

  • Administer this compound or vehicle to the mice via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined dosing schedule.

  • Measure tumor volume with calipers (Volume = 0.5 x Length x Width²) and monitor the body weight of the mice regularly (e.g., 2-3 times per week).

  • Continue treatment for the planned duration of the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Plot tumor growth curves and analyze the statistical significance of the differences between the treatment and control groups.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

p53_CBP_Signaling_Pathway cluster_stress Cellular Stress cluster_p53_activation p53 Activation cluster_downstream Downstream Effects DNA Damage DNA Damage p53_stabilization p53 Stabilization & Acetylation DNA Damage->p53_stabilization Oncogene Activation Oncogene Activation Oncogene Activation->p53_stabilization p53 p53 MDM2 MDM2 p53->MDM2 Negative Feedback CBP CBP/p300 p53->CBP Interaction p21 p21 p53->p21 Transcriptional Activation BAX BAX p53->BAX Transcriptional Activation PUMA PUMA p53->PUMA Transcriptional Activation p53_stabilization->p53 CBP->p53_stabilization Acetylation This compound This compound This compound->CBP Inhibition CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis BAX->Apoptosis PUMA->Apoptosis in_vivo_workflow start Start: Tumor Cell Implantation tumor_growth Tumor Growth to Palpable Size start->tumor_growth randomization Randomization of Mice into Groups tumor_growth->randomization treatment Daily Treatment: - Vehicle Control - this compound (Low Dose) - this compound (High Dose) randomization->treatment monitoring Monitor Tumor Volume & Body Weight (2-3x/week) treatment->monitoring monitoring->treatment Repeat for study duration endpoint End of Study: Euthanasia & Tumor Excision monitoring->endpoint analysis Data Analysis: - Tumor Growth Curves - Statistical Analysis - Biomarker Analysis endpoint->analysis

References

Challenges in translating MS-20 preclinical data to clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with MS-20. This resource is designed to provide troubleshooting guidance and address frequently asked questions (FAQs) to facilitate the smooth translation of your preclinical findings into clinical applications.

Frequently Asked Questions (FAQs)

Q1: We are not observing the expected synergistic effect between MS-20 and anti-PD-1 antibodies in our tumor model. What could be the issue?

A1: Several factors could contribute to a lack of synergy. Consider the following:

  • Preclinical Model Selection: The choice of preclinical model is critical.[1][2][3] The original studies demonstrating the efficacy of MS-20 in combination with anti-PD-1 therapy utilized a CT-26 xenograft mouse model.[4][5] The tumor microenvironment and inherent immunology of your chosen model must be responsive to both MS-20's mechanism and checkpoint inhibition. Syngeneic models with a competent immune system are essential for evaluating immunotherapies.[6][7]

  • Gut Microbiota Composition: MS-20's primary mechanism involves the modulation of the gut microbiota.[4][5] The baseline gut flora of your animal colony can significantly impact the therapeutic outcome. Differences in animal suppliers, diet, and husbandry practices can lead to variations in the microbiome. It is advisable to perform baseline 16S rRNA sequencing of the gut microbiome of your animal cohort.

  • Dosing and Administration Route: Ensure that the dosing regimen and route of administration for both MS-20 and the anti-PD-1 antibody are consistent with established protocols. The preclinical studies with MS-20 involved daily oral administration.[4]

Q2: We are seeing high variability in tumor growth inhibition between individual animals treated with MS-20. How can we reduce this variability?

A2: High inter-animal variability is a common challenge in preclinical studies.[1][8] Here are some potential solutions:

  • Animal Health and Acclimatization: Ensure all animals are healthy and properly acclimatized to the facility and diet before tumor implantation. Stress can impact the immune system and gut microbiome.

  • Tumor Implantation Technique: Standardize your tumor cell implantation technique to ensure consistent tumor size at the start of the experiment.

  • Sample Size: A small sample size can lead to results that are not generalizable to a larger population.[8] Conduct a power analysis to determine the appropriate number of animals per group.[9]

  • Microbiome Homogenization: To minimize variations in the gut microbiota, consider co-housing animals for a period before the study begins or administering a standardized fecal microbiota transplant (FCMT) from a homogenous donor pool.

Q3: How can we confirm that MS-20 is modulating the gut microbiota in our animal model as expected?

A3: To confirm the mechanism of action of MS-20 on the gut microbiota, you should perform the following analyses:

  • 16S rRNA Gene Sequencing: Collect fecal samples at baseline, during, and after treatment with MS-20. Perform 16S rRNA gene sequencing to analyze changes in the composition and diversity of the gut microbiota. Look for an increase in beneficial bacteria like Ruminococcus bromii, which has been associated with the antitumor effects of MS-20.[4][5]

  • Metabolomic Analysis: Analyze fecal or serum samples for changes in microbial metabolites. MS-20 is a postbiotic, meaning it contains metabolites from probiotic fermentation.[5] Changes in the metabolic profile can indicate the functional impact of MS-20 on the gut microbiome.

Q4: What are the key challenges in translating the preclinical efficacy of MS-20 to human clinical trials?

A4: The translation of preclinical findings to the clinic is a significant hurdle in drug development.[10][11][12] For MS-20, key challenges include:

  • Differences in Gut Microbiota: The human gut microbiome is far more complex and variable than that of laboratory mice.[1] A successful response to MS-20 in humans may depend on the individual's baseline microbiome composition.

  • Tumor Heterogeneity: Preclinical models often do not fully recapitulate the genetic and histological heterogeneity of human cancers.[2][13][14]

  • Immune System Differences: There are fundamental differences between the murine and human immune systems.[2] The response to immunotherapy can vary significantly between species.

  • Diet and Lifestyle Factors: Human diet and lifestyle choices can greatly influence the gut microbiome and may impact the efficacy of MS-20.

Troubleshooting Guides

Issue: Inconsistent CD8+ T-cell Infiltration in Tumors

Potential Cause Troubleshooting Step
Suboptimal Preclinical Model Select a syngeneic tumor model known to be responsive to immunotherapy. Ensure the model has a well-characterized tumor microenvironment.[6][7]
Incorrect Timing of Sample Collection Optimize the time point for tumor collection and analysis. T-cell infiltration is a dynamic process and may peak at different times depending on the model.
Flow Cytometry Panel Issues Validate your flow cytometry antibody panel for specificity and optimal concentration. Include appropriate isotype controls.
Variability in Gut Microbiota As mentioned in the FAQs, analyze and consider standardizing the gut microbiome of your animal cohort.

Issue: Difficulty in Reproducing Published Tumor Growth Inhibition Data

Potential Cause Troubleshooting Step
Cell Line Authenticity and Passage Number Ensure your tumor cell line is authenticated and within a low passage number range to maintain its original characteristics.
Animal Strain and Supplier Use the same mouse strain (e.g., BALB/c for CT-26 tumors) from a reputable supplier as cited in the original studies.[4]
Preparation of MS-20 Confirm the correct preparation and storage of the MS-20 formulation. Ensure consistent daily oral administration.
Statistical Analysis Use appropriate statistical methods to analyze your data and ensure your study is adequately powered.[9]

Experimental Protocols

Protocol: Evaluation of MS-20 and Anti-PD-1 Antibody Synergy in a Syngeneic Mouse Model

This protocol is a generalized representation based on the methodology described for MS-20 preclinical studies.[4]

  • Animal Model: 6-8 week old female BALB/c mice.

  • Tumor Cell Line: CT-26 murine colon carcinoma cells.

  • Tumor Implantation: Subcutaneously inject 2 x 10^5 viable CT-26 cells into the right flank of each mouse.

  • Treatment Groups (n=10 per group):

    • Vehicle control (sterile water, oral gavage daily) + Isotype control antibody (intraperitoneal injection)

    • MS-20 (e.g., 5% solution, oral gavage daily) + Isotype control antibody (intraperitoneal injection)

    • Vehicle control + Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneal injection on days 6, 8, 10, 12)

    • MS-20 + Anti-PD-1 antibody

  • Tumor Measurement: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width^2).

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.

  • Analysis:

    • Compare tumor growth curves between groups.

    • Excise tumors for histological analysis and flow cytometry to assess CD8+ T-cell infiltration.

    • Collect fecal samples for 16S rRNA sequencing.

Visualizations

MS20_Mechanism_of_Action cluster_gut Gut Lumen cluster_tumor Tumor Microenvironment MS20 MS-20 (Postbiotic) Microbiota Gut Microbiota MS20->Microbiota Modulates Metabolites Beneficial Metabolites Microbiota->Metabolites Produces CD8TCell CD8+ T-cell Metabolites->CD8TCell Enhances Infiltration & Function TumorCell Tumor Cell PDL1 PD-L1 TumorCell->PDL1 CD8TCell->TumorCell Kills PD1 PD-1 CD8TCell->PD1 PD1->PDL1 Inhibitory Signal AntiPD1 Anti-PD-1 Antibody AntiPD1->PD1 Blocks

Caption: Proposed mechanism of action for MS-20 in enhancing anti-PD-1 immunotherapy.

Preclinical_Workflow cluster_planning Study Planning cluster_execution In-Vivo Experiment cluster_translation Translational Considerations ModelSelection 1. Preclinical Model Selection (e.g., Syngeneic CT-26) PowerAnalysis 2. Power Analysis for Sample Size ModelSelection->PowerAnalysis TumorImplant 3. Tumor Implantation PowerAnalysis->TumorImplant Treatment 4. Treatment Administration (MS-20 +/- Anti-PD-1) TumorImplant->Treatment Monitoring 5. Tumor Growth Monitoring Treatment->Monitoring TumorAnalysis 6. Tumor Analysis (Flow Cytometry for CD8+ T-cells) Monitoring->TumorAnalysis MicrobiomeAnalysis 7. Microbiome Analysis (16S rRNA Sequencing) Monitoring->MicrobiomeAnalysis ClinicalDesign 8. Inform Clinical Trial Design TumorAnalysis->ClinicalDesign MicrobiomeAnalysis->ClinicalDesign

Caption: A typical experimental workflow for evaluating MS-20 in preclinical settings.

References

Mitigating potential side effects of MS7972 in animal models

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: MS7972

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating potential side effects of the investigational kinase inhibitor this compound in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Kinase-Associated Protein 7 (KAP7). KAP7 is a critical downstream effector in the Growth Factor Receptor-Linked (GFRL) signaling pathway, which is implicated in tumor angiogenesis and proliferation. By inhibiting KAP7, this compound is designed to reduce tumor growth.

Q2: What are the most common potential side effects of this compound observed in animal models?

A2: Based on its mechanism of action and preclinical observations with similar kinase inhibitors, the most anticipated side effects in animal models include hepatotoxicity, gastrointestinal (GI) distress, and potential cardiotoxicity. These effects may arise from on-target inhibition of the GFRL pathway in healthy tissues or from unintended off-target kinase interactions.[1][2][3]

Q3: How can I distinguish between on-target and off-target toxicity?

A3: Differentiating between on-target and off-target effects is crucial for accurate data interpretation.[2] A key strategy involves using a secondary, structurally distinct inhibitor of KAP7 or employing genetic knockdown techniques like siRNA or CRISPR/Cas9 to validate that the observed phenotype is a direct result of KAP7 inhibition.[2] If the side effect persists with a different inhibitor or is not replicated by genetic knockdown, an off-target effect is likely. Kinome-wide screening can also help identify unintended targets.[2]

Q4: Can compensatory signaling pathways be activated in response to this compound treatment?

A4: Yes, inhibition of the GFRL/KAP7 pathway may lead to the upregulation of alternative pro-survival pathways, such as ERK1/2 or PI3K/Akt, as a compensatory mechanism.[4] This can potentially reduce the efficacy of this compound and contribute to unexpected biological effects. Pathway analysis using techniques like Western blotting or phospho-kinase arrays on tissue lysates can help identify such activated pathways.[4]

Troubleshooting Guides

This section addresses specific issues that may arise during in vivo experiments with this compound.

Issue 1: Elevated Liver Enzymes (ALT/AST) in Rodent Models
  • Possible Cause: Hepatocellular injury due to direct cytotoxicity of this compound or its metabolites. Different rodent strains may have varying susceptibility.[5]

  • Troubleshooting Steps:

    • Confirm Dose-Dependence: Conduct a dose-response study to determine if the elevation in Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) correlates with increasing doses of this compound.

    • Time-Course Analysis: Monitor ALT/AST levels at regular intervals (e.g., weekly) to establish a baseline and detect early signs of toxicity.[5]

    • Histopathology: At the end of the study, perform a histopathological evaluation of liver tissue (H&E staining) to characterize the nature and extent of the injury (e.g., necrosis, steatosis).[5][6]

    • Consider Co-administration of a Hepatoprotective Agent: In exploratory studies, the use of an agent like N-acetylcysteine (NAC) could be investigated to mitigate oxidative stress-related liver injury.

  • Logical Workflow for Troubleshooting Hepatotoxicity:

    start Elevated ALT/AST Observed dose_response Conduct Dose-Response Study start->dose_response Is it dose-dependent? time_course Perform Time-Course Analysis dose_response->time_course Yes end Characterize and Mitigate Hepatotoxicity dose_response->end No, investigate off-target effects histology Histopathological Examination time_course->histology Characterize Injury strain Consider Alternative Animal Strain histology->strain coadmin Test Hepatoprotective Co-administration histology->coadmin strain->end coadmin->end

    Workflow for investigating this compound-induced hepatotoxicity.

Issue 2: Significant Weight Loss and Diarrhea in Mice
  • Possible Cause: On-target inhibition of the GFRL pathway in the gastrointestinal tract, which can be involved in mucosal homeostasis. Targeted therapies, particularly tyrosine kinase inhibitors, are frequently associated with diarrhea.[7][8]

  • Troubleshooting Steps:

    • Dose Titration: Determine the Maximum Tolerated Dose (MTD) by starting with lower, escalating doses of this compound. Monitor for clinical signs of distress, including weight loss of over 15-20%.[4]

    • Symptomatic Treatment: If ethically permissible within the study protocol, manage diarrhea with supportive care, such as fluid replacement, and consider anti-diarrheal agents like loperamide (B1203769) after consulting with veterinary staff.[7]

    • Dietary Modification: Ensure consistent and easily digestible chow is available.

    • Microbiome Analysis: In advanced studies, investigate if this compound alters the gut microbiome, as this can contribute to GI side effects.[9]

  • Data Summary for GI Distress Management:

    Mitigation Strategy Key Parameters to Monitor Expected Outcome
    Dose Reduction Body weight, stool consistency, food/water intake Reduced severity of diarrhea and stabilization of body weight.
    Supportive Care Hydration status, clinical signs of distress Prevention of dehydration and improved animal welfare.

    | Dietary Adjustment | Food consumption, body weight | Improved nutrient absorption and weight maintenance. |

Issue 3: Abnormal Cardiac Function on Echocardiography
  • Possible Cause: Potential off-target effects on kinases essential for cardiac function or on-target effects in previously unknown cardiac roles of KAP7.

  • Troubleshooting Steps:

    • Establish Baseline: Perform echocardiography on all animals before initiating treatment to establish a clear baseline for cardiac function.[10]

    • Regular Monitoring: Conduct regular echocardiographic assessments (e.g., every 2-4 weeks) to monitor for changes in parameters like Left Ventricular Ejection Fraction (LVEF) and fractional shortening.[11][12]

    • Serum Biomarkers: Measure serum levels of cardiac troponins (cTnI, cTnT) at baseline and designated time points, as these are sensitive indicators of cardiac injury.[11][12][13]

  • Hypothetical Signaling Pathway Implicated in Cardiotoxicity:

    cluster_0 Cardiomyocyte GFRL GFRL KAP7 KAP7 GFRL->KAP7 Survival Pro-Survival Signaling KAP7->Survival This compound This compound This compound->KAP7 OffTarget Off-Target Kinase (e.g., CDK11) This compound->OffTarget Apoptosis Apoptosis Survival->Apoptosis OffTarget->Survival

    Potential on-target and off-target cardiotoxic mechanisms of this compound.

Experimental Protocols

Protocol 1: Evaluation of this compound-Induced Hepatotoxicity in Mice
  • Animal Model: Utilize C57BL/6 mice, or consider parallel studies in a different strain to assess genetic susceptibility.[5]

  • Acclimatization: Allow a minimum of one week for animals to acclimate to the facility.

  • Grouping: Establish a vehicle control group, at least two this compound dose groups (e.g., low and high dose), and an optional group co-administered with a hepatoprotective agent.

  • Dosing: Administer this compound via the intended clinical route (e.g., oral gavage) once daily for a specified period (e.g., 28 days).

  • Blood Collection: Collect blood samples via tail vein or retro-orbital sinus at baseline and weekly thereafter.[5]

  • Serum Analysis: Analyze serum for ALT, AST, total bilirubin, and alkaline phosphatase levels.[5][6]

  • Histopathology: At the study endpoint, euthanize animals and fix liver tissue in 10% neutral buffered formalin for paraffin (B1166041) embedding, sectioning, and H&E staining.[5]

Protocol 2: Assessment of Drug-Induced Cardiotoxicity in Rats
  • Animal Model: Use male Sprague-Dawley rats.[11][12]

  • Treatment Protocol: Administer this compound or vehicle for an extended period (e.g., 28 days).

  • Echocardiography:

    • Anesthetize rats and perform transthoracic echocardiography at baseline and at the end of the treatment period.

    • Acquire M-mode images to measure left ventricular internal dimension in diastole (LVIDd) and systole (LVIDs).

    • Calculate Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS).[14]

  • Serum Biomarker Analysis:

    • Collect blood at baseline and endpoint.

    • Use ELISA kits to quantify serum levels of cTnI and cTnT.[13]

  • Histopathological Analysis:

    • Following euthanasia, perfuse and collect heart tissue.

    • Fix, embed, and section the tissue.

    • Perform H&E and Masson's trichrome staining to assess for cardiomyocyte injury and fibrosis, respectively.[11][12]

  • Quantitative Data Summary for Cardiotoxicity Assessment:

    Parameter Measurement Method Typical Control Value (Rat) Value Indicating Toxicity
    LVEF Echocardiography >70% Significant decrease from baseline
    Fractional Shortening Echocardiography >40% Significant decrease from baseline
    Serum cTnI ELISA <0.1 ng/mL Significant increase from baseline

    | Myocardial Fibrosis | Histology (Trichrome) | <5% of area | Significant increase in fibrotic tissue |

References

Validation & Comparative

Efficacy of Pembrolizumab and Comparator Immunotherapies

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Immunotherapeutic Agents in Oncology

In the rapidly evolving landscape of cancer treatment, immunotherapy has emerged as a transformative modality, harnessing the body's own immune system to combat malignancies. This guide provides a comparative analysis of the efficacy of various immunotherapeutic agents, with a focus on immune checkpoint inhibitors. Due to the absence of publicly available data for a compound designated "MS7972," this guide will focus on a well-established immunotherapy, Pembrolizumab, and compare its clinical performance with other agents in relevant cancer indications. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these therapies.

The following table summarizes the clinical efficacy of Pembrolizumab in microsatellite instability-high/mismatch repair-deficient (MSI-H/dMMR) metastatic colorectal cancer (mCRC) and compares it with a combination therapy of Porustobart and Tislelizumab in a similar patient population.

TherapyIndicationObjective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
Pembrolizumab [1]MSI-H/dMMR mCRC (≥2 prior lines of therapy)33%Not Reported2.3 months31.4 months
Pembrolizumab [1]MSI-H/dMMR mCRC (≥1 prior line of therapy)33%Not Reported4.1 monthsNot Reached
Porustobart + Tislelizumab [2]Microsatellite-Stable (MSS) mCRC (heavily pretreated)34.8%60.9%4.2 monthsNot Reported

Mechanism of Action: Immune Checkpoint Inhibition

Immunotherapies like Pembrolizumab are monoclonal antibodies that target immune checkpoint proteins, which act as brakes on the immune system.[3] Cancer cells can exploit these checkpoints to evade immune destruction. Pembrolizumab is a PD-1 inhibitor. It binds to the PD-1 receptor on T-cells, blocking its interaction with PD-L1 and PD-L2 ligands on tumor cells.[4] This blockade releases the "brakes" on the T-cells, enabling them to recognize and attack cancer cells.[4]

Porustobart is a next-generation anti-CTLA-4 antibody.[2] CTLA-4 is another inhibitory receptor on T-cells.[5] By blocking CTLA-4, Porustobart enhances the priming and activation of T-cells, leading to a more robust anti-tumor immune response. The combination with Tislelizumab, a PD-1 inhibitor, provides a dual blockade of immune checkpoints, potentially leading to synergistic anti-tumor activity.[2]

PD1_Pathway cluster_TCell T-Cell cluster_TumorCell Tumor Cell TCell T-Cell PD1 PD-1 TCR TCR PDL1 PD-L1 PD1->PDL1 Inhibition MHC MHC TCR->MHC Activation TumorCell Tumor Cell Pembrolizumab Pembrolizumab Pembrolizumab->PD1 Blocks

PD-1 signaling pathway and the mechanism of Pembrolizumab.

Experimental Protocols

KEYNOTE-164: A Study of Pembrolizumab in MSI-H/dMMR mCRC

The KEYNOTE-164 study was a Phase II, open-label, multicenter trial that evaluated the efficacy and safety of Pembrolizumab in patients with previously treated MSI-H/dMMR metastatic colorectal cancer.[1]

  • Patient Population: The study enrolled 124 patients divided into two cohorts: Cohort A included patients who had received two or more prior lines of therapy, and Cohort B included those who had received one or more prior lines of therapy.[1]

  • Treatment: Patients received 200 mg of Pembrolizumab intravenously every 3 weeks for up to 2 years.[1]

  • Endpoints: The primary endpoint was the objective response rate. Secondary endpoints included duration of response, progression-free survival, overall survival, and safety.[1]

KEYNOTE164_Workflow cluster_screening Screening cluster_enrollment Enrollment cluster_cohorts Cohorts cluster_treatment Treatment cluster_followup Follow-up & Endpoints p1 Patient Screening (MSI-H/dMMR mCRC) p2 Enrollment p1->p2 c1 Cohort A (>=2 prior therapies) p2->c1 c2 Cohort B (>=1 prior therapy) p2->c2 t1 Pembrolizumab 200mg IV Every 3 Weeks (up to 2 years) c1->t1 c2->t1 f1 Tumor Assessment t1->f1 f2 Primary Endpoint: Objective Response Rate f1->f2 f3 Secondary Endpoints: DOR, PFS, OS, Safety f1->f3

Experimental workflow for the KEYNOTE-164 clinical trial.
Phase 2 Trial of Porustobart plus Tislelizumab in mCRC

This was a Phase 2 trial investigating the combination of Porustobart and Tislelizumab in patients with heavily pretreated, non-liver-metastatic, microsatellite-stable (MSS) metastatic colorectal cancer.[2]

  • Patient Population: The study enrolled 24 patients who had received two or more prior lines of therapy.[2]

  • Treatment: The specific dosing regimen for Porustobart and Tislelizumab is not detailed in the provided source.

  • Endpoints: The primary endpoints were safety and tolerability. Efficacy endpoints included objective response rate, disease control rate, and progression-free survival.[2]

Conclusion

Pembrolizumab demonstrates significant and durable anti-tumor activity in patients with previously treated MSI-H/dMMR metastatic colorectal cancer. The combination of Porustobart and Tislelizumab also shows promising efficacy in a different subset of mCRC patients (MSS), a population that has historically been less responsive to immunotherapy.[1][2] The choice of immunotherapeutic agent and its potential for success are critically dependent on the tumor's molecular characteristics, such as microsatellite instability status. Further head-to-head clinical trials are necessary to directly compare the efficacy of these different immunotherapeutic strategies in defined patient populations. The detailed experimental protocols and efficacy data presented in this guide are intended to provide a foundation for such comparative analyses and to inform future research and development in the field of immuno-oncology.

References

Validating the Anti-Tumor Efficacy of MS-20: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the anti-tumor effects of MS-20, a novel postbiotic, with other microbiome-modulating strategies in various cancer models. The data presented is intended for researchers, scientists, and drug development professionals interested in the burgeoning field of microbiome-based cancer therapies.

MS-20: A Postbiotic Adjuvant for Cancer Immunotherapy

MS-20, also known as Symbiota®, is a postbiotic derived from the fermentation of a soybean-based medium with multiple strains of probiotics and yeast.[1][2] Preclinical and clinical studies have demonstrated its potential as an adjuvant to enhance the efficacy of immune checkpoint inhibitors (ICIs), such as anti-PD-1 therapy. The primary mechanism of action involves the modulation of the gut microbiome, leading to an enhanced anti-tumor immune response.[1][2]

Preclinical Efficacy of MS-20 in Syngeneic Mouse Models

Recent studies have elucidated the anti-tumor effects of MS-20 in combination with anti-PD-1 antibodies in colon and lung cancer xenograft mouse models. The key findings from these preclinical investigations are summarized below.

Comparative Efficacy of MS-20 and Alternatives in Preclinical Cancer Models
Treatment GroupCancer ModelKey Efficacy MetricsSource
MS-20 + anti-PD-1 Colon Cancer (CT-26)Tumor Growth Inhibition: Significant reduction in tumor volume compared to anti-PD-1 alone. Immune Cell Infiltration: Increased infiltration of effector CD8+ T cells in the tumor microenvironment.[1][2]
MS-20 + anti-PD-1 Lung Cancer (LLC1)Tumor Growth Inhibition: Markedly suppressed tumor growth compared to the control and monotherapy groups. Immune Response: Downregulation of PD-1 expression on T cells.[1][2]
Lactobacillus rhamnosus + anti-PD-1 Colon Cancer (MC38)Tumor Growth Inhibition: Significant reduction in tumor growth and improved survival.[3]
Bifidobacterium + anti-PD-L1 Melanoma (B16.SIY)Tumor Growth Inhibition: Improved tumor control comparable to anti-PD-L1 monotherapy; combination nearly abolished tumor growth.[4]
Fecal Microbiota Transplantation (FMT) + anti-PD-1 Melanoma (PD-1 resistant)Overcoming Resistance: Induced clinical response in a subset of patients refractory to anti-PD-1 therapy.[5][6]

Mechanism of Action: How MS-20 Potentiates Anti-Tumor Immunity

MS-20's therapeutic effects are primarily mediated through the modulation of the gut microbiota. This leads to a cascade of immunological events that enhance the efficacy of anti-PD-1 therapy.

MS20_Mechanism MS20 Oral Administration of MS-20 Gut_Microbiota Modulation of Gut Microbiota MS20->Gut_Microbiota Ruminococcus Increased Abundance of Ruminococcus bromii Gut_Microbiota->Ruminococcus Immune_Modulation Immunological Remodeling Gut_Microbiota->Immune_Modulation CD8_T_Cells Increased Effector CD8+ T Cells in TME Immune_Modulation->CD8_T_Cells PD1_Downregulation Downregulation of PD-1 Expression Immune_Modulation->PD1_Downregulation Anti_Tumor_Immunity Enhanced Anti-Tumor Immunity CD8_T_Cells->Anti_Tumor_Immunity PD1_Downregulation->Anti_Tumor_Immunity Tumor_Inhibition Inhibition of Tumor Growth Anti_Tumor_Immunity->Tumor_Inhibition

Figure 1. Proposed mechanism of action for MS-20 in enhancing anti-tumor immunity.

Experimental Protocols

Syngeneic Mouse Model for Colon Cancer

A detailed experimental workflow for evaluating the in vivo efficacy of MS-20 in a colon cancer model is outlined below.

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Regimen cluster_analysis Data Collection & Analysis Cell_Implantation Subcutaneous Implantation of CT-26 Colon Carcinoma Cells into BALB/c Mice MS20_Admin Oral Administration of MS-20 (Daily) Cell_Implantation->MS20_Admin AntiPD1_Admin Intraperitoneal Injection of anti-PD-1 Antibody Cell_Implantation->AntiPD1_Admin Tumor_Measurement Tumor Volume Measurement (Bi-weekly) MS20_Admin->Tumor_Measurement AntiPD1_Admin->Tumor_Measurement Immune_Profiling Immunophenotyping of Tumor-Infiltrating Lymphocytes (Flow Cytometry) Tumor_Measurement->Immune_Profiling Microbiota_Analysis 16S rRNA Sequencing of Fecal Samples Tumor_Measurement->Microbiota_Analysis

Figure 2. Experimental workflow for the in vivo assessment of MS-20.

Cell Lines and Animals:

  • Cell Line: CT-26 murine colon carcinoma cells were used.

  • Animals: Female BALB/c mice, 6-8 weeks old, were utilized for the study.

Tumor Inoculation:

  • Mice were subcutaneously injected with 2 x 105 CT-26 cells in the right flank.

Treatment Groups:

  • Vehicle Control: Oral administration of vehicle.

  • MS-20 Alone: Daily oral gavage of MS-20.

  • anti-PD-1 Alone: Intraperitoneal injection of an anti-PD-1 antibody.

  • MS-20 + anti-PD-1: Combination of daily oral MS-20 and intraperitoneal anti-PD-1 antibody.

Tumor Growth Assessment:

  • Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width2) / 2.

Immunological Analysis:

  • At the end of the study, tumors were excised, and tumor-infiltrating lymphocytes were isolated.

  • Flow cytometry was used to analyze the populations of CD8+ T cells and the expression of PD-1.

Fecal Microbiota Analysis:

  • Fecal samples were collected at baseline and at the end of the study.

  • 16S rRNA gene sequencing was performed to analyze the composition of the gut microbiota.

Fecal Microbiota Transplantation (FMT) Protocol

To confirm the role of the gut microbiota in mediating the effects of MS-20, a fecal microbiota transplantation (FMT) study was conducted.

Donor Mice:

  • Mice were treated with either vehicle or MS-20 for a specified period.

  • Fresh fecal pellets were collected from these donor mice.

Recipient Mice:

  • Recipient mice were pre-treated with an antibiotic cocktail to deplete their native gut microbiota.

  • Fecal slurries from donor mice were administered to recipient mice via oral gavage.

Challenge and Treatment:

  • Following FMT, recipient mice were inoculated with tumor cells.

  • Mice then received treatment with an anti-PD-1 antibody.

  • Tumor growth and immune responses were monitored as described above.

Conclusion

The presented data suggests that MS-20 is a promising postbiotic agent that can significantly enhance the efficacy of anti-PD-1 immunotherapy in preclinical cancer models. Its mechanism of action, centered on the modulation of the gut microbiota and subsequent enhancement of anti-tumor immunity, positions it as a compelling candidate for further clinical investigation. This guide provides a foundational overview for researchers to compare and contrast MS-20 with other microbiome-based therapeutic strategies.

References

Postbiotics in Oncology: A Comparative Analysis of MS-20 (MS7972) and Other Leading Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of emerging postbiotic candidates in cancer research reveals distinct mechanisms of action and therapeutic potential. This guide provides a comparative overview of MS-20 (formerly identified as MS7972), a novel fermented soybean extract, against other well-researched postbiotics, including those derived from specific Lactobacillus strains and key metabolic byproducts like short-chain fatty acids (SCFAs) and exopolysaccharides (EPS). This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current experimental data, detailed methodologies, and visual representations of key biological pathways.

Overview of Compared Postbiotics

MS-20 (Symbiota®): A postbiotic produced through symbiotic fermentation of a soybean-based medium with multiple strains of probiotics and yeast.[1][2] Developed by Microbio Co., Ltd., it is primarily investigated as an adjuvant to immunotherapy.[1][3]

Postbiotics from Lactobacillus rhamnosus GG (LGG) and Lactobacillus reuteri (LR): These include a range of secreted metabolites and cell components from two of the most widely studied probiotic strains. Their postbiotic preparations have demonstrated direct cytotoxic and pro-apoptotic effects on cancer cells.[4][5]

Heat-Killed Lactobacillus brevis KU15176: An inactivated form of the probiotic L. brevis, this postbiotic has been shown to induce apoptosis in cancer cells through intrinsic pathways.[6][7]

Short-Chain Fatty Acids (SCFAs) and Exopolysaccharides (EPS): These are major classes of microbial metabolites. SCFAs like butyrate, propionate, and acetate (B1210297) are well-known for their role in gut health and their ability to inhibit cancer cell growth.[8][9][10] EPS are complex carbohydrates secreted by bacteria that can exert anti-proliferative and immunomodulatory effects.[11][12]

Quantitative Data Comparison

The following tables summarize the performance of these postbiotics in various cancer models.

Table 1: Clinical Efficacy of MS-20 in Non-Small Cell Lung Cancer (NSCLC)

MetricMS-20 + Keytruda (pembrolizumab)Placebo + Keytruda
Objective Response Rate (ORR) 75%25%
Complete Response (CR) 12.5%0%
Median Progression-Free Survival (PFS) > 12 months4.5 months
Cancer Type Stage IIIb/IV NSCLCStage IIIb/IV NSCLC
Clinical Trial NCT04909034NCT04909034
Data sourced from Microbio Co., Ltd. press releases regarding an exploratory clinical trial.[3][13][14][15]

Table 2: In Vitro Performance of Various Postbiotics Against Cancer Cell Lines

PostbioticCancer Cell LineKey Finding
Postbiotics from LGG & LR Jurkat (Acute Lymphoblastic Leukemia)Significantly reduced cell viability and increased apoptosis.[4][5][16]
Heat-Killed L. brevis KU15176 AGS (Gastric Adenocarcinoma)Apoptosis rate of 19.24% at 9 log CFU/mL.[6]
Exopolysaccharides (EPS) from L. pantheris TCP102 HCT-116 (Colon), A-2780 (Ovarian), BCG-803 (Gastric)Inhibition rates of 45.68%, 71.55%, and 54.50% respectively at 500 µg/mL after 72h.[17]
Short-Chain Fatty Acids (Butyrate) Colorectal Cancer CellsInduces apoptosis and inhibits cell proliferation by acting as a histone deacetylase (HDAC) inhibitor.[18][19]

Signaling Pathways and Mechanisms of Action

The anti-cancer effects of postbiotics are mediated through diverse signaling pathways. MS-20 primarily enhances the host's immune response, while other postbiotics often exert direct cytotoxic or pro-apoptotic effects on tumor cells.

MS-20: Immune System Modulation

MS-20's primary mechanism is the modulation of the gut microbiota to enhance systemic anti-tumor immunity.[1][20] Preclinical studies in colon and lung cancer xenograft mouse models have shown that MS-20, in combination with an anti-PD1 antibody, remodels the tumor microenvironment by increasing the population of effector CD8+ T cells and downregulating the expression of the immune checkpoint protein PD-1.[1][20][21] This leads to a more robust and effective anti-tumor immune response.

MS20_Mechanism cluster_TME Tumor Microenvironment MS20 MS-20 Postbiotic GutMicrobiota Gut Microbiota Modulation MS20->GutMicrobiota Ruminococcus ↑ Ruminococcus bromii GutMicrobiota->Ruminococcus ImmuneResponse Enhanced Systemic Anti-Tumor Immunity GutMicrobiota->ImmuneResponse CD8 ↑ Effector CD8+ T Cells ImmuneResponse->CD8 PD1 ↓ PD-1 Expression ImmuneResponse->PD1 TME Tumor Microenvironment (TME) TumorGrowth Inhibition of Tumor Growth CD8->TumorGrowth PD1->TumorGrowth

MS-20 Mechanism of Action
Heat-Killed Lactobacillus brevis KU15176: Intrinsic Apoptosis Pathway

Heat-killed L. brevis KU15176 has been shown to induce apoptosis in human stomach adenocarcinoma (AGS) cells.[6][7] This is achieved by upregulating the expression of pro-apoptotic genes like Bax and downregulating the anti-apoptotic gene Bcl-2, leading to the activation of caspases-9 and -3, key executioners of the intrinsic apoptosis pathway.[6]

Lbrevis_Apoptosis Lbrevis Heat-Killed L. brevis KU15176 Bax ↑ Bax expression Lbrevis->Bax Bcl2 ↓ Bcl-2 expression Lbrevis->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytoC Cytochrome c release Mitochondrion->CytoC Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Intrinsic Apoptosis by L. brevis
SCFAs: HDAC Inhibition and Cell Cycle Arrest

Short-chain fatty acids, particularly butyrate, exert anti-cancer effects by inhibiting histone deacetylases (HDACs).[8][19] This leads to changes in gene expression that can induce cell cycle arrest and apoptosis in cancer cells.[18] SCFAs can also activate G-protein coupled receptors (GPCRs), which can modulate signaling pathways like Wnt/β-catenin, further contributing to the suppression of tumor growth.[22]

SCFA_Mechanism SCFA SCFAs (e.g., Butyrate) HDAC Histone Deacetylases (HDACs) SCFA->HDAC GPCR GPCR Activation SCFA->GPCR GeneExpression Altered Gene Expression HDAC->GeneExpression CellCycle Cell Cycle Arrest GeneExpression->CellCycle Apoptosis Apoptosis GeneExpression->Apoptosis Wnt Wnt/β-catenin Pathway Modulation GPCR->Wnt Wnt->Apoptosis Experimental_Workflow start Start prep Postbiotic Preparation (e.g., Centrifugation, Filtration, Heat Inactivation) start->prep treatment Treatment of Cells with Postbiotic prep->treatment culture Cancer Cell Line Culture culture->treatment viability Cell Viability Assay (MTT Assay) treatment->viability apoptosis Apoptosis Analysis (Flow Cytometry) treatment->apoptosis gene_exp Gene Expression Analysis (RT-PCR) treatment->gene_exp protein_exp Protein Analysis (Western Blot) treatment->protein_exp end End viability->end apoptosis->end gene_exp->end protein_exp->end

References

A Comparative Analysis of Symbiota® and Other Fermented Soy Products: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Fermented soy products have long been a staple in many traditional diets and are increasingly recognized for their potential health benefits, attributed to a rich profile of bioactive compounds. These benefits are largely due to the fermentation process, which enhances the nutritional value and bioavailability of soy's natural constituents. This guide provides a comparative analysis of Symbiota®, a novel fermented soy solution, and other traditional fermented soy products such as miso, natto, and tempeh. The comparison focuses on key bioactive components, antioxidant capacity, and immunomodulatory effects, supported by available experimental data and methodologies.

Composition and Manufacturing Process

Symbiota® is a fermented soybean solution produced through anaerobic fermentation using a unique combination of bacterial strains (Lacticaseibacillus paracasei, Lactobacillus delbrueckii subsp. bulgaricus, Bifidobacterium longum) and a yeast strain (Saccharomyces cerevisiae).[1] A key distinction in its manufacturing is that the final product is heat-inactivated and filtered, meaning it does not contain live microorganisms.[1] The resulting product is a solution rich in organic acids, proteins, lipids, carbohydrates, amino acids, minerals, isoflavones, and other microbial metabolites.[1]

In contrast, traditional fermented soy products are typically consumed with live microorganisms or have undergone different processing methods.

  • Miso: A paste made from soybeans fermented with Aspergillus oryzae.

  • Natto: Whole soybeans fermented with Bacillus subtilis.

  • Tempeh: A cake-like product of whole soybeans fermented with Rhizopus species.

Isoflavone (B191592) Content and Bioavailability

Isoflavones, a class of phytoestrogens found in soy, are one of the most studied bioactive compounds in fermented soy products. They exist primarily as glucosides (bound to a sugar molecule) in non-fermented soy, but the fermentation process can convert them into their aglycone forms (daidzein, genistein, and glycitein), which are more readily absorbed by the body.[2][3][4]

A study on Symbiota® provides a comparison of its isoflavone content with other soy-derived products. While a direct comparison with traditional fermented products like miso, natto, and tempeh from the same study is unavailable, we can collate data from various sources to provide a broader comparative perspective.

Table 1: Comparative Isoflavone Content in Symbiota® and Other Fermented Soy Products

ProductDaidzein (mg/100g)Genistein (mg/100g)Total Aglycones (mg/100g)Primary Isoflavone FormReference
Symbiota® 10.5 ± 3.05.0 ± 1.515.5Aglycone[Safety assessment of a proprietary fermented soybean solution, Symbiota®, as an ingredient for use in foods and dietary supplements: Non‐clinical studies and a randomized trial]
Miso (Soybean-koji) Not specifiedNot specifiedHighAglycone[5]
Natto Not specifiedNot specifiedHighAglycone[5]
Tempeh Not specifiedNot specifiedHighAglycone[6]
Douchi (Fermented Black Bean) 860.3 µg/g (86.03 mg/100g)1025.9 µg/g (102.6 mg/100g)HighAglycone[7]

Note: Direct comparative studies of Symbiota® with miso, natto, and tempeh are not publicly available. Data for traditional products is sourced from various studies and may vary based on production methods.

Studies have consistently shown that fermented soy products rich in isoflavone aglycones lead to faster and greater absorption compared to non-fermented soy products where glucosides predominate.[3][4][8][9] This enhanced bioavailability is a key advantage of consuming fermented soy.

Antioxidant Capacity

The fermentation process can significantly enhance the antioxidant capacity of soy products. This is attributed to the increased content of isoflavone aglycones and the production of other antioxidant compounds like peptides and phenolic acids.[2][10] The Oxygen Radical Absorbance Capacity (ORAC) assay is a common method to evaluate antioxidant activity.

While no specific ORAC values for Symbiota® are publicly available, a comparative study on other fermented soy products provides valuable insights.

Table 2: Comparative Antioxidant Capacity (H-ORAC) of Fermented Soy Products

ProductH-ORAC Value (mmol TE/100g)Reference
Soybean-koji miso 11.53 ± 0.41[11][12]
Natto 5.0 - 7.0 (approx.)[11][12]
Soy Sauce 4.0 - 5.0 (approx.)[11][12]
Tempeh 2.5 - 3.5 (approx.)[11][12]

Note: TE = Trolox Equivalents. H-ORAC stands for Hydrophilic-ORAC. The data indicates that long-term fermented products like miso tend to have higher antioxidant capacity.

Immunomodulatory Effects

Fermented soy products have been shown to possess immunomodulatory properties.[10][13][14] These effects are linked to the bioactive compounds produced during fermentation, including isoflavones and peptides. For instance, some fermented soy products have been found to enhance the activity of natural killer (NK) cells and promote a T helper type-1 (Th1)-mediated immune response.[14] Soy isoflavones can also suppress the activation of NF-κB, a key transcription factor in inflammatory responses.[15] While the clinical trial on Symbiota® assessed its safety and did not report adverse effects on immune parameters, specific immunomodulatory studies on Symbiota® are not yet published.[1][16]

Experimental Protocols

Quantification of Isoflavones by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the different forms of isoflavones (glucosides and aglycones) in a fermented soy product.

Methodology:

  • Extraction: Isoflavones are extracted from the sample using a solvent mixture, typically aqueous acetonitrile (B52724) or methanol.[17][18]

  • Hydrolysis (for total aglycone measurement): To measure total isoflavones as aglycones, the extract can be subjected to acid or enzymatic hydrolysis to convert glucosides to aglycones.

  • Chromatographic Separation: The extracted and/or hydrolyzed sample is injected into an HPLC system equipped with a C18 column. A gradient elution with a mobile phase consisting of an aqueous solution with a weak acid (e.g., acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly used to separate the different isoflavone forms.[17][19]

  • Detection and Quantification: A UV detector set at a specific wavelength (e.g., 260 nm) is used to detect the isoflavones as they elute from the column.[20] Quantification is achieved by comparing the peak areas of the analytes to those of known standards.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample Extraction Extraction Sample->Extraction Hydrolysis Hydrolysis (Optional) Extraction->Hydrolysis HPLC HPLC System (C18 Column) Hydrolysis->HPLC Detection UV Detection (260 nm) HPLC->Detection Quantification Data Analysis & Quantification Detection->Quantification Results Results Quantification->Results

Caption: Workflow for Isoflavone Analysis using HPLC.

Gut Microbiota Analysis by 16S rRNA Sequencing

Objective: To characterize the composition of the gut microbiota following consumption of a fermented soy product.

Methodology:

  • Sample Collection: Fecal samples are collected from subjects.

  • DNA Extraction: Total DNA is isolated from the fecal samples using established protocols, often involving bead-beating to lyse bacterial cells.[21][22]

  • PCR Amplification: The 16S rRNA gene, a marker gene for bacteria and archaea, is amplified from the extracted DNA using universal primers that target conserved regions of the gene.[21]

  • Library Preparation and Sequencing: The amplified DNA fragments are prepared into a library for next-generation sequencing (NGS). Sequencing provides the genetic sequences of the 16S rRNA genes present in the sample.[21]

  • Bioinformatic Analysis: The sequence data is processed to identify the different bacterial taxa present and their relative abundances. This allows for a comparison of the gut microbiota composition between different treatment groups.[23]

Microbiota_Workflow Fecal_Sample Fecal_Sample DNA_Extraction DNA_Extraction Fecal_Sample->DNA_Extraction PCR_Amplification 16S rRNA Gene Amplification DNA_Extraction->PCR_Amplification Sequencing Next-Generation Sequencing PCR_Amplification->Sequencing Bioinformatics Bioinformatic Analysis Sequencing->Bioinformatics Microbiota_Profile Microbiota_Profile Bioinformatics->Microbiota_Profile

Caption: Workflow for Gut Microbiota Analysis.

Signaling Pathway: Nrf2-Mediated Antioxidant Response

Bioactive peptides derived from fermented soy have been shown to exert their antioxidant effects by activating the Keap1/Nrf2 signaling pathway.[24][25] This pathway is a major regulator of cellular defense against oxidative stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bioactive_Peptide Bioactive Peptide Keap1_Nrf2 Keap1-Nrf2 Complex Bioactive_Peptide->Keap1_Nrf2 inhibition Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free dissociation Ubiquitination Ubiquitination & Degradation Keap1_Nrf2->Ubiquitination leads to Nrf2_n Nrf2 Nrf2_free->Nrf2_n translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to Antioxidant_Enzymes Antioxidant & Phase II Enzymes ARE->Antioxidant_Enzymes activates transcription of

Caption: Nrf2-Mediated Antioxidant Signaling Pathway.

Under normal conditions, the transcription factor Nrf2 is bound to Keap1 in the cytoplasm, which leads to its degradation. Bioactive peptides from fermented soy can inhibit the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the DNA, leading to the transcription of various antioxidant and detoxification enzymes.

Conclusion

Symbiota® presents a modern approach to fermented soy products, offering a standardized, microorganism-free solution rich in bioactive metabolites. While direct comparative studies with traditional fermented soy products are limited, the available data suggests that Symbiota®, like other fermented soy products, possesses a favorable isoflavone profile with a high proportion of bioavailable aglycones. The broader category of fermented soy products demonstrates significant antioxidant and immunomodulatory potential, largely attributed to the biotransformation of soy components during fermentation. Further research directly comparing the bioactivities of Symbiota® with traditional fermented soy products such as miso, natto, and tempeh would be highly valuable for the scientific and drug development communities. The detailed experimental protocols provided herein offer a foundation for conducting such comparative studies.

References

Reproducibility of MS-20's Effect on the Gut-Immune Axis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reproducibility of the effects of MS-20, a postbiotic, on the gut-immune axis. It compares its performance with alternative microbiome-modulating strategies, supported by experimental data from preclinical and clinical studies. Detailed methodologies for key experiments are provided to facilitate the replication and validation of these findings.

Overview of MS-20 and its Mechanism of Action

MS-20, also known as "Symbiota®," is a postbiotic composed of microbial metabolites from a soybean-based medium fermented by multiple strains of probiotics and yeast.[1][2][3][4][5] Its primary mechanism of action involves modulating the host's gut microbiota to enhance systemic anti-tumor immunity.[1][2][3][4][5] Preclinical studies have demonstrated that MS-20 can remodel the tumor microenvironment by increasing the infiltration and activation of effector CD8+ T cells while downregulating the expression of the immune checkpoint protein PD-1.[1][2][3][4][5] This effect is mediated by changes in the gut microbiota composition, notably an increase in the abundance of Ruminococcus bromii.[2][6]

The proposed signaling pathway for MS-20's effect on the gut-immune axis in the context of cancer immunotherapy is illustrated below.

MS20_Pathway cluster_gut Gut Lumen cluster_immune Systemic Circulation & Tumor Microenvironment MS-20 MS-20 Gut Microbiota Gut Microbiota MS-20->Gut Microbiota Anti-PD1 Therapy Anti-PD1 Therapy MS-20->Anti-PD1 Therapy Synergizes Ruminococcus bromii Ruminococcus bromii Gut Microbiota->Ruminococcus bromii  Enriches Metabolites Metabolites Gut Microbiota->Metabolites Immune Cells Immune Cells Metabolites->Immune Cells Modulates CD8+ T Cells CD8+ T Cells Immune Cells->CD8+ T Cells Promotes Infiltration Tumor Cell Tumor Cell CD8+ T Cells->Tumor Cell Kills PD-1 PD-1 CD8+ T Cells->PD-1 Expresses Anti-PD1 Therapy->PD-1 Blocks Xenograft_Workflow Tumor Cell Implantation Tumor Cell Implantation Treatment Groups Treatment Groups Tumor Cell Implantation->Treatment Groups Control Control Treatment Groups->Control MS-20 MS-20 Treatment Groups->MS-20 Anti-PD1 Anti-PD1 Treatment Groups->Anti-PD1 MS-20 + Anti-PD1 MS-20 + Anti-PD1 Treatment Groups->MS-20 + Anti-PD1 Tumor Volume Measurement Tumor Volume Measurement Control->Tumor Volume Measurement MS-20->Tumor Volume Measurement Anti-PD1->Tumor Volume Measurement MS-20 + Anti-PD1->Tumor Volume Measurement Tissue Collection Tissue Collection Tumor Volume Measurement->Tissue Collection Flow Cytometry Flow Cytometry Tissue Collection->Flow Cytometry Tumors 16S rRNA Sequencing 16S rRNA Sequencing Tissue Collection->16S rRNA Sequencing Fecal Pellets

References

Cross-Validation of MS7972's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MS7972, a small molecule inhibitor of the p53-CREB-binding protein (CBP) interaction, with alternative compounds targeting the same pathway. The information presented is supported by available experimental data to facilitate informed decisions in research and development.

This compound, chemically identified as 9-acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, functions as a competitive inhibitor of the interaction between the tumor suppressor protein p53 and the transcriptional coactivator CBP.[1] This interaction is crucial for p53-mediated gene transcription, which in turn governs cellular processes like cell cycle arrest and apoptosis. By disrupting the binding of acetylated p53 to the bromodomain of CBP, this compound offers a tool to study and potentially modulate these pathways. However, it is important to note that this compound has been described as a fragment with weak potency, rendering it potentially unsuitable as a highly potent and selective chemical probe for cellular assays.[2]

This guide will compare this compound with other known inhibitors of the p300/CBP bromodomain, presenting key performance data, detailed experimental protocols for relevant assays, and visualizations of the involved signaling pathways and experimental workflows.

Comparative Analysis of p53-CBP Interaction Inhibitors

To provide a clear overview of the performance of this compound relative to other p300/CBP bromodomain inhibitors, the following table summarizes key quantitative data. It is important to note that the primary therapeutic application for many of these more recent and potent inhibitors has been focused on androgen receptor (AR) and c-Myc driven cancers, rather than direct modulation of p53 activity. However, their shared mechanism of targeting the p300/CBP bromodomain makes them relevant comparators for understanding the potential and limitations of this compound.

CompoundTargetBinding Affinity (Kd)IC50Mechanism of ActionKey Findings
This compound p53-CBP Interaction19.8 µM~50 µMCompetitive inhibitor of acetylated p53 binding to the CBP bromodomain.Blocks the p53-CBP interaction in biochemical assays.[3] Characterized as a fragment with weak potency.[2]
Inobrodib (CCS1477) p300/CBP Bromodomain1.3 nM (p300), 1.7 nM (CBP)Not explicitly stated for p53-CBP, but potent in cellular assays.Potent, selective, and orally bioavailable inhibitor of the p300/CBP bromodomains.[4][5]Binds to p300/CBP with high affinity and shows over 200-fold selectivity compared to BRD4.[2][5] Decreases expression of key cancer drivers like androgen receptor (AR) and c-Myc.[1][3] Currently in clinical trials.[1]
FT-7051 p300/CBP BromodomainNot explicitly statedNot explicitly statedOrally bioavailable inhibitor of the CBP and p300 bromodomains.[6]Designed to block androgen binding and reduce AR activation.[7][8] In Phase 1 clinical trials for metastatic castration-resistant prostate cancer.[9]
IACS-70654 CBP/P300 BromodomainNot explicitly statedNot explicitly statedNovel and selective CBP/P300 bromodomain inhibitor.Reduces tumor-associated neutrophils and inhibits tumor growth in triple-negative breast cancer models.[10]

Signaling Pathway and Inhibitor Mechanism

The tumor suppressor protein p53 plays a critical role in maintaining genomic stability. In response to cellular stress, such as DNA damage, p53 is activated and acetylated. This post-translational modification allows for the recruitment of the transcriptional coactivator CBP. The bromodomain of CBP recognizes and binds to the acetylated lysine (B10760008) residues on p53. This p53-CBP complex then initiates the transcription of target genes, such as p21, which leads to cell cycle arrest and allows for DNA repair or, in cases of severe damage, triggers apoptosis.

This compound and its more potent alternatives act by competitively binding to the bromodomain of CBP, thereby preventing the recruitment of p53 and the subsequent transcription of its target genes.

p53_CBP_Pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_activation p53 Activation cluster_interaction p53-CBP Interaction cluster_transcription Gene Transcription cluster_response Cellular Response cluster_inhibition Inhibition stress DNA Damage p53 p53 stress->p53 activates p53_acetylated Acetylated p53 p53->p53_acetylated acetylation CBP CBP (Bromodomain) p53_acetylated->CBP binds to p53_CBP_complex p53-CBP Complex p53_acetylated->p53_CBP_complex CBP->p53_CBP_complex target_genes p53 Target Genes (e.g., p21) p53_CBP_complex->target_genes activates transcription cell_cycle_arrest Cell Cycle Arrest target_genes->cell_cycle_arrest apoptosis Apoptosis target_genes->apoptosis This compound This compound / Alternatives This compound->CBP inhibits binding

Figure 1: The p53-CBP signaling pathway and the mechanism of action of this compound.

Experimental Protocols

To aid researchers in the cross-validation of this compound's mechanism of action and the evaluation of alternative compounds, detailed protocols for key experiments are provided below.

Fluorescence Polarization (FP) Assay for p53-CBP Interaction

This assay quantitatively measures the binding affinity between p53 and the CBP bromodomain and can be used to determine the IC50 values of inhibitory compounds.

Objective: To measure the displacement of a fluorescently labeled p53 peptide from the CBP bromodomain by a test compound.

Materials:

  • Recombinant human CBP bromodomain protein

  • Fluorescently labeled peptide derived from the p53 acetylation site (e.g., FITC-p53)

  • Test compounds (this compound and alternatives) dissolved in DMSO

  • Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • Black, low-volume 384-well microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare a 2X solution of CBP bromodomain in assay buffer.

    • Prepare a 2X solution of the fluorescently labeled p53 peptide in assay buffer.

    • Prepare serial dilutions of the test compounds in assay buffer containing a constant percentage of DMSO.

  • Assay Setup:

    • Add 10 µL of the test compound dilutions to the wells of the 384-well plate.

    • Add 10 µL of the 2X CBP bromodomain solution to each well.

    • Initiate the binding reaction by adding 10 µL of the 2X fluorescently labeled p53 peptide solution to each well.

    • Include control wells:

      • No inhibitor control: Wells with CBP, labeled p53, and assay buffer with DMSO.

      • No protein control: Wells with labeled p53 and assay buffer with DMSO.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

    • Measure fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

FP_Assay_Workflow start Start reagent_prep Prepare Reagents: - 2X CBP Bromodomain - 2X Fluorescent p53 Peptide - Serial Dilutions of Inhibitors start->reagent_prep plate_setup Plate Setup (384-well): 1. Add Inhibitors 2. Add CBP Bromodomain 3. Add Fluorescent p53 Peptide reagent_prep->plate_setup incubation Incubate at Room Temperature (30-60 min, dark) plate_setup->incubation measurement Measure Fluorescence Polarization incubation->measurement data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 measurement->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for the Fluorescence Polarization assay.

Co-Immunoprecipitation (Co-IP) to Validate p53-CBP Interaction in Cells

This technique is used to confirm the interaction between endogenous or overexpressed p53 and CBP within a cellular context and to assess the ability of an inhibitor to disrupt this interaction.

Objective: To immunoprecipitate p53 and detect the co-precipitation of CBP.

Materials:

  • Cell line expressing p53 and CBP (e.g., HCT116)

  • Test compound (this compound or alternative)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-p53 antibody for immunoprecipitation

  • Anti-CBP antibody for Western blotting

  • Anti-p53 antibody for Western blotting (as a control)

  • Protein A/G magnetic beads

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the test compound or vehicle (DMSO) for the desired time.

    • Lyse the cells in ice-cold lysis buffer.

    • Clarify the lysate by centrifugation.

  • Immunoprecipitation:

    • Pre-clear the cell lysate with protein A/G beads.

    • Incubate the pre-cleared lysate with an anti-p53 antibody overnight at 4°C.

    • Add protein A/G beads to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with anti-CBP and anti-p53 antibodies.

  • Analysis:

    • The presence of a band corresponding to CBP in the p53 immunoprecipitate confirms the interaction.

    • A reduction in the CBP band intensity in the compound-treated sample compared to the vehicle control indicates that the compound disrupts the p53-CBP interaction in cells.

CoIP_Workflow start Start cell_treatment Treat Cells with Inhibitor/Vehicle start->cell_treatment cell_lysis Lyse Cells and Clarify Lysate cell_treatment->cell_lysis immunoprecipitation Immunoprecipitate p53 (with anti-p53 antibody & beads) cell_lysis->immunoprecipitation washing Wash Beads to Remove Non-specific Binding immunoprecipitation->washing elution Elute Protein Complexes washing->elution western_blot SDS-PAGE and Western Blot (Probe for CBP and p53) elution->western_blot analysis Analyze Co-precipitated CBP western_blot->analysis end End analysis->end

Figure 3: Workflow for Co-Immunoprecipitation to validate p53-CBP interaction.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for p53 Target Gene Analysis

ChIP-seq is a powerful method to identify the genome-wide binding sites of a transcription factor. In this context, it can be used to determine how inhibiting the p53-CBP interaction affects the binding of p53 to the promoters of its target genes.

Objective: To identify and quantify p53 binding to its target gene promoters in the presence and absence of a p53-CBP interaction inhibitor.

Materials:

  • Cell line of interest

  • Test compound (this compound or alternative)

  • Formaldehyde for cross-linking

  • Glycine to quench cross-linking

  • Cell lysis and chromatin shearing buffers

  • Sonicator or enzymatic digestion reagents for chromatin fragmentation

  • Anti-p53 antibody for ChIP

  • Protein A/G magnetic beads

  • Buffers for washing, elution, and reverse cross-linking

  • DNA purification kit

  • Reagents for library preparation for next-generation sequencing

  • Next-generation sequencing platform

Procedure:

  • Cell Treatment and Cross-linking:

    • Treat cells with the test compound or vehicle.

    • Cross-link protein-DNA complexes with formaldehyde.

    • Quench the reaction with glycine.

  • Chromatin Preparation:

    • Lyse the cells and isolate the nuclei.

    • Shear the chromatin to an average size of 200-600 bp by sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an anti-p53 antibody overnight.

    • Capture the antibody-chromatin complexes with protein A/G beads.

    • Wash the beads to remove non-specific binding.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads.

    • Reverse the protein-DNA cross-links by heating.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification and Library Preparation:

    • Purify the immunoprecipitated DNA.

    • Prepare a DNA library for next-generation sequencing according to the manufacturer's protocol.

  • Sequencing and Data Analysis:

    • Sequence the DNA library.

    • Align the sequence reads to a reference genome.

    • Perform peak calling to identify p53 binding sites.

    • Compare the p53 binding profiles between the compound-treated and vehicle-treated samples to identify changes in p53 occupancy at its target genes.

ChIP_Seq_Workflow start Start treatment_crosslinking Treat Cells and Cross-link Protein-DNA Complexes start->treatment_crosslinking chromatin_prep Prepare and Shear Chromatin treatment_crosslinking->chromatin_prep immunoprecipitation Immunoprecipitate p53-DNA Complexes chromatin_prep->immunoprecipitation elution_reverse Elute and Reverse Cross-links immunoprecipitation->elution_reverse dna_purification Purify DNA elution_reverse->dna_purification library_prep_seq Library Preparation and Next-Generation Sequencing dna_purification->library_prep_seq data_analysis Data Analysis: - Peak Calling - Differential Binding Analysis library_prep_seq->data_analysis end End data_analysis->end

Figure 4: Experimental workflow for Chromatin Immunoprecipitation Sequencing (ChIP-Seq).

Conclusion

This compound serves as a foundational tool for studying the p53-CBP interaction. However, its relatively weak potency may limit its application in cellular and in vivo studies. More recent and potent p300/CBP bromodomain inhibitors, such as Inobrodib (CCS1477) and FT-7051, offer promising alternatives with significantly higher affinity and selectivity. While these compounds are primarily being investigated for their effects on other oncogenic pathways, their shared mechanism of action makes them valuable for comparative studies. The experimental protocols provided in this guide offer a framework for researchers to objectively evaluate the performance of this compound against these and other emerging inhibitors, ultimately contributing to a deeper understanding of the therapeutic potential of targeting the p53-CBP axis.

References

Head-to-Head Comparison: MS-20 and Placebo in Non-Small Cell Lung Cancer (NSCLC) Adjuvant Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the clinical efficacy and underlying mechanism of MS-20 in combination with immunotherapy for the treatment of advanced Non-Small Cell Lung Cancer.

This guide provides a detailed comparison of clinical outcomes for patients with Stage IIIb/IV NSCLC treated with MS-20 in combination with the immune checkpoint inhibitor pembrolizumab (B1139204), versus a placebo with pembrolizumab. The data is based on a randomized, double-blind, placebo-controlled clinical trial (NCT04909034).[1][2]

Executive Summary

MS-20, a microbiome-based postbiotic, when used as an adjuvant to pembrolizumab, has demonstrated a significant improvement in clinical outcomes for patients with advanced NSCLC compared to pembrolizumab alone. The combination therapy led to a threefold increase in the objective response rate (ORR) and a notable extension in median progression-free survival (PFS). The mechanism of action is attributed to the modulation of the gut microbiome, leading to an enhanced anti-tumor immune response characterized by increased infiltration of effector CD8+ T cells into the tumor microenvironment.

Quantitative Data Summary

The following tables summarize the key efficacy data from the NCT04909034 clinical trial. The modified intent-to-treat (mITT) population consisted of 12 patients.

Efficacy EndpointMS-20 + Pembrolizumab (n=8)Placebo + Pembrolizumab (n=4)
Objective Response Rate (ORR) 75%25%
Complete Response (CR) 12.5%0%
Partial Response (PR) 62.5%25%
Median Progression-Free Survival (PFS) > 12 months4.5 months

Data sourced from Microbio Co., Ltd. press release on the NCT04909034 trial.[1][2]

Experimental Protocols

The clinical and preclinical studies supporting the development of MS-20 involved a range of methodologies to assess its efficacy and mechanism of action.

Clinical Trial Protocol (NCT04909034)

Study Design: A randomized, double-blind, placebo-controlled study.[1][2]

Patient Population: 15 patients with Stage IIIb/IV NSCLC.[1]

Inclusion Criteria:

  • Age ≥ 20 years

  • Histologically or cytologically confirmed NSCLC

  • Stage IIIb/IV disease

  • At least one measurable lesion according to RECIST 1.1 criteria

  • ECOG performance status of 0 or 1

  • PD-L1 tumor proportion score (TPS) ≥ 50%

Treatment Arms:

  • Experimental Arm: MS-20 (oral solution, 4 c.c. twice daily) in combination with Pembrolizumab.

  • Control Arm: Placebo (oral solution, 4 c.c. twice daily) in combination with Pembrolizumab.

Primary Endpoint: Objective Response Rate (ORR) assessed according to RECIST 1.1 criteria.

Secondary Endpoints: Progression-Free Survival (PFS), safety, and analysis of the gut microbiome.

Preclinical Research Methodology (Based on supporting Gut Microbes publication)

In Vivo Xenograft Mouse Model:

  • Human NSCLC cells were implanted in immunodeficient mice.

  • Mice were randomized into treatment groups: vehicle, MS-20, anti-PD1 antibody, and MS-20 plus anti-PD1 antibody.

  • Tumor growth was monitored and measured regularly.

  • At the end of the study, tumors were harvested for immunological analysis.

Fecal Microbiota Analysis:

  • Fecal samples were collected from mice in the different treatment groups.

  • Bacterial DNA was extracted from the fecal samples.

  • 16S rRNA gene sequencing was performed to analyze the composition of the gut microbiota.

  • Bioinformatic analysis was used to identify changes in bacterial populations associated with MS-20 treatment.

Immunohistochemistry for CD8+ T Cell Infiltration:

  • Tumor tissues were fixed in formalin and embedded in paraffin.

  • Thin sections of the tumors were prepared on microscope slides.

  • The sections were stained with an antibody specific for the CD8 marker on T cells.

  • A secondary antibody and a chromogen were used to visualize the CD8+ T cells.

  • The density of CD8+ T cells within the tumor microenvironment was quantified using microscopy and image analysis software.

Visualizations

The following diagrams illustrate the proposed mechanism of action of MS-20 and the experimental workflow.

MS20_Mechanism_of_Action cluster_gut Gut Lumen cluster_immune Systemic Circulation & Tumor Microenvironment MS-20 MS-20 Gut Microbiota Gut Microbiota MS-20->Gut Microbiota Modulates Beneficial Metabolites Beneficial Metabolites Gut Microbiota->Beneficial Metabolites Produces Immune Cells Immune Cells Beneficial Metabolites->Immune Cells Stimulates CD8+ T Cells CD8+ T Cells Immune Cells->CD8+ T Cells Promotes Differentiation & Activation Tumor Cell Tumor Cell CD8+ T Cells->Tumor Cell Infiltration & Killing

Caption: Proposed mechanism of action of MS-20 in enhancing anti-tumor immunity.

Experimental_Workflow Patient Enrollment Patient Enrollment Randomization Randomization Patient Enrollment->Randomization MS20_Arm MS-20 + Pembrolizumab Randomization->MS20_Arm Placebo_Arm Placebo + Pembrolizumab Randomization->Placebo_Arm Treatment_Period Treatment & Monitoring MS20_Arm->Treatment_Period Placebo_Arm->Treatment_Period Data_Collection Tumor Assessment (RECIST 1.1) Stool & Blood Samples Treatment_Period->Data_Collection Analysis Efficacy Analysis (ORR, PFS) Microbiome Analysis Immunological Analysis Data_Collection->Analysis Results Results Analysis->Results

Caption: High-level workflow of the NCT04909034 clinical trial.

References

Evaluating MS7972: An Early-Stage Research Compound with Undetermined Long-Term Profile

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the long-term efficacy and safety of MS7972 is not currently possible due to the absence of publicly available data from preclinical or clinical studies. this compound is a small molecule inhibitor at a very early stage of research. Its primary identity is as a tool for studying cellular processes, with potential for future therapeutic development.

This compound, chemically known as 9-acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, functions by selectively targeting and disrupting the protein-protein interaction between the tumor suppressor protein p53 and the CREB-binding protein (CBP).[1] This interaction is a critical step in the p53 signaling pathway, which is essential for responding to cellular stress, such as DNA damage. By inhibiting the binding of acetylated p53 to the bromodomain of CBP, this compound can block the transcription of p53-mediated genes that regulate cell cycle arrest, apoptosis, and DNA repair.[1]

While the mechanism of action of this compound is defined, its in vivo properties, including its long-term efficacy and safety profile, remain uncharacterized in the public domain. The available information is limited to its effect in biochemical assays, where it has been shown to almost completely block the p53-CBP interaction at a concentration of 50 μM.[2]

Physicochemical Properties of this compound
PropertyValue
IUPAC Name 9-acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-one[1]
Molecular Formula C14H13NO2[1]
Molecular Weight 227.26 g/mol [1]
CAS Number 352553-42-5[1]
Binding Affinity (KD) 19.6 μM (for CBP bromodomain)[1]
Solubility DMSO: 100 mg/mL (440.02 mM)[1]
Mechanism of Action: Targeting the p53-CBP Signaling Pathway

The p53 protein plays a crucial role in preventing cancer formation, thus acting as a tumor suppressor. Following cellular stress, p53 is activated through post-translational modifications, including acetylation. The acetylated p53 then binds to the bromodomain of the transcriptional coactivator CBP. This binding is a key step in initiating the transcription of genes that control cellular responses to damage. This compound acts as a competitive inhibitor in this pathway, preventing the p53-CBP interaction and the subsequent downstream signaling.

p53_CBP_Pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_p53_activation p53 Activation cluster_cbp_interaction CBP Interaction cluster_downstream Downstream Effects Stress Cellular Stress p53 p53 Stress->p53 p53_ac Acetylated p53 p53->p53_ac Acetylation p53_CBP_complex p53-CBP Complex p53_ac->p53_CBP_complex CBP CBP Bromodomain CBP->p53_CBP_complex Gene_Transcription Gene Transcription p53_CBP_complex->Gene_Transcription Cellular_Response Cell Cycle Arrest, Apoptosis, DNA Repair Gene_Transcription->Cellular_Response This compound This compound This compound->CBP Inhibits Binding

Targeted disruption of the p53-CBP interaction by this compound.
Experimental Protocols: A General Preclinical Workflow

Given the lack of specific experimental data for this compound, a general workflow for the preclinical evaluation of a novel small molecule inhibitor is presented below. This outlines the standard steps required to determine the long-term efficacy and safety of a compound like this compound before it can be considered for clinical trials.

1. In Vitro Characterization:

  • Target Engagement and Potency: Confirm the binding affinity and inhibitory concentration (IC50) of this compound against the CBP bromodomain using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

  • Cellular Activity: Assess the effect of this compound on the p53 signaling pathway in relevant cancer cell lines. This includes measuring the expression of p53 target genes (e.g., p21, PUMA) and evaluating cellular outcomes such as cell viability, proliferation, and apoptosis.

  • Selectivity Profiling: Screen this compound against a panel of other bromodomains and related proteins to determine its target selectivity.

  • In Vitro Toxicology: Evaluate the cytotoxic effects of this compound on various healthy cell lines to get an early indication of its potential toxicity.

2. In Vivo Pharmacokinetics and Pharmacodynamics:

  • Animal Models: Utilize appropriate animal models (e.g., mice with tumor xenografts) to study the absorption, distribution, metabolism, and excretion (ADME) of this compound.

  • Dose-Ranging Studies: Determine the maximum tolerated dose (MTD) and optimal dosing schedule.

  • Pharmacodynamic (PD) Studies: Measure the extent and duration of target inhibition in vivo by assessing the p53-CBP interaction or downstream gene expression in tumor tissues after this compound administration.

3. In Vivo Efficacy Studies:

  • Tumor Growth Inhibition: Evaluate the anti-tumor efficacy of this compound in various cancer models. This involves treating tumor-bearing animals with this compound and monitoring tumor growth over time compared to a control group.

  • Combination Studies: Investigate the potential synergistic effects of this compound when combined with standard-of-care chemotherapies or other targeted agents.

4. Long-Term Safety and Toxicology Studies:

  • Chronic Dosing Studies: Administer this compound to animals for an extended period (e.g., several weeks to months) to assess potential long-term toxicities.

  • Histopathology: At the end of the study, perform a detailed histopathological examination of all major organs to identify any drug-related changes.

  • Safety Pharmacology: Evaluate the effects of this compound on vital functions, including the cardiovascular, respiratory, and central nervous systems.

Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo_pkpd In Vivo PK/PD cluster_invivo_efficacy In Vivo Efficacy cluster_safety Long-Term Safety & Toxicology invitro_char Target Engagement & Potency cellular_activity Cellular Activity & Selectivity invitro_char->cellular_activity invitro_tox In Vitro Toxicology cellular_activity->invitro_tox pk_studies Pharmacokinetics (ADME) invitro_tox->pk_studies dose_ranging Dose-Ranging & MTD pk_studies->dose_ranging pd_studies Pharmacodynamics dose_ranging->pd_studies tumor_inhibition Tumor Growth Inhibition pd_studies->tumor_inhibition combo_studies Combination Studies tumor_inhibition->combo_studies chronic_dosing Chronic Dosing combo_studies->chronic_dosing histopathology Histopathology chronic_dosing->histopathology safety_pharm Safety Pharmacology histopathology->safety_pharm

A general workflow for preclinical evaluation of a novel compound.

Conclusion

This compound is a valuable research compound for investigating the p53-CBP signaling pathway. However, it is crucial to emphasize that there is no available data to support a discussion on its long-term efficacy and safety in any biological system. The information provided herein is based on limited, publicly accessible data and is intended for research and informational purposes only. A direct comparison with alternative therapeutic agents is not feasible until comprehensive preclinical and, eventually, clinical data for this compound become available. Researchers interested in utilizing this compound should perform their own thorough investigations to determine its suitability for their specific experimental contexts.

References

A Comparative Guide to Microbial Identification Systems for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Initial Clarification: Microbio Co., Ltd.'s MS-20

An initial review of scientific and commercial literature reveals that Microbio Co., Ltd.'s MS-20 is a postbiotic therapeutic agent, not a microbial identification system. Clinical trial data indicates its application in treating conditions like ulcerative colitis and non-small cell lung cancer by modulating the gut microbiome. This guide, therefore, addresses the apparent need for a comparison of microbial identification technologies by focusing on prevalent automated and molecular systems used in research and clinical settings.

Introduction to Microbial Identification Technologies

Accurate and rapid identification of microorganisms is a cornerstone of microbiology, impacting everything from clinical diagnostics to pharmaceutical quality control. This guide provides a comparative overview of several leading microbial identification systems: automated biochemical platforms and modern molecular methods. We will delve into their methodologies, performance data, and operational workflows to assist researchers, scientists, and drug development professionals in selecting the most appropriate technology for their needs.

Comparison of Microbial Identification System Performance

The following table summarizes key performance indicators for various microbial identification systems based on available data. It is important to note that performance can vary based on the specific microorganism, database version, and laboratory conditions.

SystemTechnologyTime to ResultAccuracy (Genus Level)Accuracy (Species Level)
Abbott MS-2 Automated Biochemical~5 hours[1]High (Implied)93-98% for Enterobacteriaceae[1]
bioMérieux VITEK 2 Automated Biochemical (Advanced Colorimetry)2 - 10 hours[2]High (Implied)92.59% - 93.7% in some studies[3][4]
BD Phoenix Automated Biochemical (Redox Indicator & Turbidity)~3 hours for many organisms[3]High (Implied)~93.0% in one study[3]
MALDI-TOF MS Proteomic (Mass Spectrometry)Minutes>99%[4]93.37% - 99.1%[4]
16S rRNA Sequencing Genotypic (DNA Sequencing)24 - 72 hours (platform dependent)[5]~98.9%[6]High, depends on gene region and database[5]

Experimental Protocols and Methodologies

Automated Biochemical Systems (Abbott MS-2, VITEK 2, BD Phoenix)

These systems identify microorganisms by assessing their metabolic and biochemical properties.

  • Principle: Isolates are introduced into test cards or panels containing various biochemical substrates.[7][8] The system incubates the panels and monitors for changes, such as color development (colorimetry), fluorescence, or turbidity, which indicate metabolic activity.[7][8][9] These phenotypic "fingerprints" are then compared to an extensive database to determine the identity of the microorganism.[3][7]

  • General Protocol:

    • Isolate Preparation: A pure culture of the microorganism is grown on an appropriate agar (B569324) medium.

    • Inoculum Preparation: A standardized suspension of the isolate is prepared in a saline solution to a specific turbidity.

    • Inoculation: The standardized suspension is used to inoculate a test card or panel containing various biochemical substrates. This process is often automated.[10]

    • Incubation and Analysis: The inoculated card/panel is placed into the instrument, which automatically incubates and periodically reads the reactions.[10] For example, the VITEK 2 system performs kinetic analysis by reading each test every 15 minutes.[10]

    • Identification: The pattern of biochemical reactions is compared to a database of known microorganisms to generate an identification result.[11]

MALDI-TOF Mass Spectrometry (MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) identifies microorganisms based on their unique protein profiles.

  • Principle: This proteomic approach analyzes the highly abundant ribosomal proteins of a microorganism.[12][13] The process generates a characteristic mass spectrum, or "fingerprint," for each microorganism. This spectrum is then compared to a reference library for identification.[14]

  • General Protocol:

    • Sample Preparation: A small amount of a pure microbial colony is smeared directly onto a target plate.[12]

    • Matrix Application: A chemical matrix, such as formic acid, is applied to the sample to facilitate cell lysis and protein ionization.[12]

    • Analysis: The target plate is placed into the MALDI-TOF instrument. A laser is fired at the sample, causing the proteins to be desorbed and ionized.[12] The time it takes for these ions to travel through a vacuum tube to a detector (the "time of flight") is measured.[12] This creates a mass spectrum based on the mass-to-charge ratio of the proteins.[14]

    • Identification: The generated spectrum is compared against a database of known microbial protein spectra for identification.[14]

16S rRNA Gene Sequencing

This genotypic method identifies bacteria by sequencing the highly conserved 16S ribosomal RNA (rRNA) gene.

  • Principle: The 16S rRNA gene contains both highly conserved regions, useful for designing universal primers, and hypervariable regions that are unique to different genera and species.[5][15] By sequencing this gene, a definitive identification of the bacterium can be achieved by comparing the sequence to public or private databases.

  • General Protocol:

    • DNA Extraction: High-quality DNA is extracted from the microbial sample.[16][17]

    • PCR Amplification: The 16S rRNA gene (or specific hypervariable regions like V3-V4) is amplified using the polymerase chain reaction (PCR) with universal primers.[16][17]

    • Library Preparation & Sequencing: The amplified DNA is prepared for sequencing. This involves adding adapter sequences and, for next-generation sequencing (NGS), pooling libraries from multiple samples.[16] The prepared library is then sequenced.[16]

    • Bioinformatic Analysis: The resulting sequence data is processed and compared against reference databases (e.g., NCBI) to determine the taxonomic identity of the bacterium.[16][17]

Visualizing the Workflows

The following diagrams illustrate the typical workflows for the microbial identification methods discussed.

Automated_Biochemical_Workflow cluster_0 Preparation cluster_1 Automated Analysis cluster_2 Result Isolate Pure Microbial Isolate Suspension Standardized Suspension Isolate->Suspension Inoculation Inoculate Test Card/Panel Suspension->Inoculation Incubation Automated Incubation & Reading Inoculation->Incubation Database Database Comparison Incubation->Database ID Identification Result Database->ID

Caption: Workflow for automated biochemical identification systems.

MALDI_TOF_MS_Workflow cluster_0 Sample Preparation cluster_1 MS Analysis cluster_2 Result Colony Isolate Colony Spotting Spot on Target Plate Colony->Spotting Matrix Add Matrix Spotting->Matrix Analysis Laser Desorption/Ionization & Time-of-Flight Analysis Matrix->Analysis Spectrum Generate Mass Spectrum Analysis->Spectrum Database Database Comparison Spectrum->Database ID Identification Result Database->ID

Caption: Workflow for MALDI-TOF MS microbial identification.

sixteenS_rRNA_Workflow cluster_0 Molecular Biology cluster_1 Sequencing cluster_2 Bioinformatics Sample Microbial Sample DNA_Extraction DNA Extraction Sample->DNA_Extraction PCR 16S rRNA PCR Amplification DNA_Extraction->PCR Library_Prep Library Preparation PCR->Library_Prep Sequencing DNA Sequencing Library_Prep->Sequencing Data_Analysis Sequence Data Analysis Sequencing->Data_Analysis Database Database Comparison Data_Analysis->Database ID Taxonomic Identification Database->ID

Caption: Workflow for 16S rRNA gene sequencing identification.

References

Safety Operating Guide

Navigating the Safe Disposal of MS7972: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like MS7972 are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information, including operational and disposal plans for this compound, a small molecule inhibitor of the p53-CREB-binding protein (CBP) interaction.

Chemical and Physical Properties of this compound

This compound, also known by its systematic name 9-acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, is a compound of interest in cancer research due to its ability to disrupt a key signaling pathway.[1] A summary of its known properties is presented below.

PropertyValueSource
IUPAC Name 9-acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-one[1]
Molecular Formula C14H13NO2[1][2]
Molecular Weight 227.26 g/mol [1][2]
CAS Number 352553-42-5[1][2]
Appearance SolidInferred from supplier information
Solubility DMSO: 45-100 mg/mL[1][3]
Storage Temperature Store at -20°C[2]

Experimental Protocol: Preparation of a Stock Solution

A common procedure in a laboratory setting is the preparation of a stock solution for use in various assays. Below is a general protocol for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 227.26 g/mol = 2.27 mg

  • Weigh the compound: Carefully weigh out 2.27 mg of this compound powder on an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Dissolve in DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Ensure complete dissolution: Vortex the tube until the compound is completely dissolved. Gentle warming may be applied if necessary, but the stability of the compound under these conditions should be considered.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Signaling Pathway of this compound

This compound functions by competitively inhibiting the interaction between the tumor suppressor protein p53 and the bromodomain of the transcriptional coactivator CBP.[1] This interaction is crucial for the activation of p53-mediated gene transcription in response to cellular stress. By blocking this interaction, this compound inhibits the downstream signaling cascade that can lead to cell cycle arrest, apoptosis, or DNA repair.[1]

MS7972_Signaling_Pathway cluster_0 Cellular Stress (e.g., DNA Damage) cluster_1 Transcriptional Activation p53 p53 p53_acet Acetylated p53 p53->p53_acet Acetylation CBP_Bromodomain CBP Bromodomain Target_Genes Target Gene Transcription (Cell Cycle Arrest, Apoptosis, DNA Repair) CBP_Bromodomain->Target_Genes Activation p53_acet->CBP_Bromodomain Binding This compound This compound This compound->CBP_Bromodomain Inhibition

Targeted disruption of the p53-CBP interaction by this compound.

Proper Disposal Procedures for this compound

As an investigational chemical, a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound may not be readily available. In such cases, standard procedures for the disposal of chemical waste in a research setting should be followed, in strict accordance with institutional and local regulations.

General Principles:

  • Avoid sewer disposal: Do not dispose of this compound or its solutions down the drain.[3]

  • Waste segregation: Segregate chemical waste from regular trash and other types of waste.

  • Labeling: Clearly label all waste containers with the chemical name, concentration, and any known hazards.

Step-by-Step Disposal Plan:

  • Contaminated Materials:

    • Solid Waste: Gloves, weigh boats, and other contaminated disposable labware should be placed in a designated hazardous waste bag.

    • Sharps: Contaminated pipette tips, needles, and other sharps must be disposed of in a designated sharps container.

    • Liquid Waste: Unused or waste solutions of this compound in DMSO should be collected in a sealed, properly labeled hazardous waste container.

  • Decontamination:

    • Glassware and other reusable equipment should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol (B145695) or isopropanol) and then washed according to standard laboratory procedures. The solvent rinsate should be collected as hazardous waste.

  • Waste Collection and Storage:

    • Store hazardous waste in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Ensure all waste containers are tightly sealed to prevent leaks or spills.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Chemical_Waste_Disposal_Workflow cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Disposal A Generate Chemical Waste (this compound solid, solution, contaminated items) B Is the waste hazardous? A->B C Segregate into appropriate waste streams (e.g., solid, liquid, sharps) B->C Yes D Place in a suitable, sealed container C->D E Label container with: - Chemical Name - Concentration - Hazard Information D->E F Store in designated hazardous waste area E->F G Arrange for pickup by EHS or licensed contractor F->G

A general workflow for the disposal of laboratory chemical waste.

Disclaimer: The information provided here is for guidance purposes only. Always consult the Safety Data Sheet (SDS) provided by the supplier for specific handling and disposal information. All laboratory procedures should be conducted in accordance with your institution's safety policies and local, state, and federal regulations.

References

Personal protective equipment for handling MS7972

Author: BenchChem Technical Support Team. Date: December 2025

Clarification of MS7972 Identification

Initial searches for "this compound" indicate that this identifier does not refer to a chemical substance but rather to a motherboard model, specifically the MSI B150M MORTAR.[1][2][3][4][5] The request for information regarding personal protective equipment (PPE) and handling procedures has been interpreted in the context of handling sensitive electronic components. The primary risks associated with motherboards are damage from electrostatic discharge (ESD) and physical harm from sharp edges, not chemical exposure.[6]

Essential Safety and Handling Protocols for the MS-7972 Motherboard

For researchers, scientists, and professionals working in laboratory or technical environments, the proper handling of sensitive electronic equipment like the MS-7972 motherboard is crucial to prevent component damage and ensure operational integrity.[6]

Personal Protective Equipment (PPE) for Electronics Handling

Unlike hazardous chemical handling, the main purpose of PPE for electronic components is to protect the component from the handler. The primary risk is electrostatic discharge (ESD), which can damage the sensitive integrated circuits on the motherboard.[6]

EquipmentPurpose
Anti-static Wrist StrapEqualizes the electrical potential between the handler and the component, preventing ESD.[6]
Nitrile GlovesPrevents the transfer of skin oils and other contaminants to the sensitive electronic components.[6]
Safety GlassesProtects eyes from potential debris or sharp edges when working within a computer chassis.[6]
Anti-static MatProvides a grounded surface to place components on, further reducing the risk of ESD.[6]
Operational Plan: Step-by-Step Handling and Installation

1. Preparation:

  • Work Area Setup: Designate a clean, well-lit, and static-free workspace. An anti-static mat should be placed on the work surface.[6]

  • Grounding: Before handling the motherboard, ensure you are properly grounded using an anti-static wrist strap connected to a bare metal part of the computer chassis or another grounded object.[6]

2. Unpacking and Inspection:

  • Unpacking: Only open the anti-static bag containing the MS-7972 motherboard after you are properly grounded.[6]

  • Component Inspection: Carefully remove the motherboard from its packaging, holding it by its edges. Avoid touching the circuitry or soldered connections. Visually inspect for any signs of physical damage.[6]

3. Installation:

  • Power Down: Ensure the computer chassis is completely powered down and unplugged from any external power source.[6]

  • Handling During Installation: Continue to hold the motherboard by its edges throughout the installation process.

  • Component Connection: Connect necessary components such as the CPU, RAM, and power supply according to the manufacturer's manual.

Disposal Plan

Electronic components like the MS-7972 motherboard are considered e-waste and must be disposed of responsibly to prevent environmental harm.

  • Data Destruction: If the motherboard has any onboard storage, ensure all sensitive data is securely erased following institutional protocols before disposal.[6]

  • Recycling: Do not dispose of the motherboard in standard waste streams. It must be taken to a certified e-waste recycling facility for the environmentally sound recovery of valuable materials.[6]

Workflow for Safe Handling of the MS-7972 Motherboard

cluster_prep Preparation cluster_handle Handling & Inspection cluster_install Installation cluster_disposal Disposal prep_area Set Up Static-Free Work Area ground Ground Yourself (Anti-static Strap) prep_area->ground unpack Unpack Motherboard ground->unpack inspect Inspect for Damage (Hold by Edges) unpack->inspect power_down Ensure PC is Powered Off inspect->power_down install_mb Install Motherboard in Chassis power_down->install_mb connect Connect Components install_mb->connect data_wipe Securely Erase Onboard Data recycle Recycle at E-Waste Facility data_wipe->recycle

Safe handling workflow for the MS-7972 motherboard.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.